Furostan
Description
Structure
3D Structure
Properties
CAS No. |
34783-87-4 |
|---|---|
Molecular Formula |
C27H46O |
Molecular Weight |
386.7 g/mol |
IUPAC Name |
(1R,2S,4S,7S,8R,9S,12S,13S)-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane |
InChI |
InChI=1S/C27H46O/c1-17(2)9-12-23-18(3)25-24(28-23)16-22-20-11-10-19-8-6-7-14-26(19,4)21(20)13-15-27(22,25)5/h17-25H,6-16H2,1-5H3/t18-,19?,20-,21+,22+,23?,24+,25+,26+,27+/m1/s1 |
InChI Key |
CTYOUOHIEXEYAW-ACOCQKODSA-N |
SMILES |
CC1C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCCC5)C)C)CCC(C)C |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5[C@@]4(CCCC5)C)C)OC1CCC(C)C |
Canonical SMILES |
CC1C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCCC5)C)C)CCC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Furostan Skeleton: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the basic chemical structure of the Furostan skeleton, a core component of a significant class of steroidal saponins (B1172615). This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the this compound scaffold, its physicochemical properties, experimental protocols for its study, and its biological significance.
Core Chemical Structure and Isomerism
The this compound skeleton is a tetracyclic triterpenoid (B12794562) structure, fundamentally a C27 cholestane (B1235564) derivative. Its defining feature is a five-membered tetrahydrofuran (B95107) ring (Ring E) fused to a six-membered tetrahydropyran (B127337) ring (Ring F), which is opened in its native form, distinguishing it from the related Spirostan skeleton. This open F-ring typically possesses a hydroxyl group at the C-26 position, which is often glycosylated. The stereochemistry at various chiral centers, particularly at C-22 and C-25, gives rise to different isomers with distinct biological activities.
The relationship between the this compound and Spirostan skeletons is a critical aspect of their chemistry. Furostanol glycosides can be considered biological precursors to Spirostanol (B12661974) glycosides. The enzymatic or acidic hydrolysis of the sugar moiety at C-26 of a Furostanol glycoside can lead to an intramolecular cyclization to form the more stable Spirostan structure.
Physicochemical Properties of Representative Furostanol Glycosides
The physicochemical properties of Furostanol glycosides are crucial for their isolation, characterization, and pharmacological evaluation. These properties can vary significantly depending on the nature and number of sugar moieties attached to the aglycone. The following table summarizes key data for some well-characterized Furostanol and related Spirostanol saponins.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation [α]D | Reference |
| Protodioscin | C51H84O22 | 1049.21 | - | - | [1] |
| Dioscin | C45H72O16 | 869.05 | 294-296 | -115° (c=0.373, ethanol) | [2] |
| Unnamed Furostanol Saponin 1 | C33H52O15 | 688.75 | - | -60.7° (c=0.94, CH3OH) | [3] |
| Diosgenin (Aglycone) | C27H42O3 | 414.62 | 206-212 | - | [] |
Experimental Protocols
Isolation and Purification of Furostanol Saponins from Tribulus terrestris
This protocol outlines a general procedure for the extraction and purification of Furostanol saponins, which are abundant in the medicinal plant Tribulus terrestris.
1. Extraction:
-
Air-dried and powdered plant material (e.g., fruits or aerial parts) is extracted exhaustively with 70% ethanol (B145695) at room temperature.
-
The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.
2. Liquid-Liquid Partitioning:
-
The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol.
-
The Furostanol saponins are typically enriched in the n-butanol fraction.
3. Chromatographic Purification:
-
The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20) and eluted with a stepwise gradient of methanol (B129727) in water.
-
Fractions containing saponins (as determined by thin-layer chromatography, TLC) are pooled and further purified by repeated column chromatography on silica (B1680970) gel and/or reversed-phase C18 columns.
-
Final purification is often achieved by preparative High-Performance Liquid Chromatography (HPLC).
Structural Elucidation by Spectroscopic Methods
The unambiguous determination of the chemical structure of Furostanol glycosides relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
1. Mass Spectrometry (MS):
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the saponin.
-
Tandem Mass Spectrometry (MS/MS) provides information on the sugar sequence. Fragmentation patterns typically show sequential losses of sugar residues from the glycosidic chains.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and types of protons, including characteristic signals for anomeric protons of the sugar units and methyl groups of the aglycone.
-
¹³C NMR: Reveals the number of carbon atoms and provides information about the chemical environment of each carbon, helping to identify the aglycone type and the nature of the sugar moieties.
-
2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are essential for establishing the connectivity within the aglycone and the sugar chains, as well as the linkage points between the sugars and between the sugar chains and the aglycone.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for determining the linkages between sugar units and to the aglycone.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is used to determine the stereochemistry of the glycosidic linkages and the aglycone.
-
Biological Activities and Signaling Pathways
Furostanol saponins exhibit a wide range of biological and pharmacological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects. One of the key signaling pathways modulated by certain Furostanol saponins is the AMP-activated protein kinase (AMPK) pathway.
AMPK is a central regulator of cellular energy homeostasis. Its activation initiates a cascade of events aimed at restoring cellular energy balance by stimulating catabolic processes that generate ATP and inhibiting anabolic pathways that consume ATP.
Some Furostanol saponins have been shown to activate AMPK, leading to downstream effects such as increased glucose uptake and fatty acid oxidation. This mechanism underlies the potential of these compounds in the management of metabolic disorders like type 2 diabetes.
Beyond the AMPK pathway, Furostanol saponins have been reported to exert their biological effects through various other mechanisms, including:
-
Induction of Apoptosis in Cancer Cells: By modulating the expression of pro- and anti-apoptotic proteins.
-
Anti-inflammatory Effects: Through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[5]
-
Immunomodulatory Activity: By influencing the function of immune cells.
The diverse biological activities of Furostanol saponins make them promising lead compounds for the development of new therapeutic agents for a wide range of diseases. Further research into their mechanisms of action will continue to unveil their full therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dioscin | 19057-60-4 [chemicalbook.com]
- 3. New Polyhydroxylated Furostanol Saponins with Inhibitory Action against NO Production from Tupistra chinensis Rhizomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of spirostanol glycosides and furostanol glycosides from anemarrhenae rhizoma as dual targeted inhibitors of 5-lipoxygenase and Cyclooxygenase-2 by employing a combination of affinity ultrafiltration and HPLC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Furostan and Spirostan Core Structures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core structural differences between furostan and spirostan (B1235563) saponins (B1172615). It includes a detailed comparison of their physicochemical and biological properties, outlines experimental protocols for their study, and visualizes key biochemical pathways.
Core Structural Differences: this compound vs. Spirostan
Steroidal saponins are a diverse class of natural products characterized by a steroidal aglycone linked to one or more sugar moieties. The this compound and spirostan skeletons represent two of the most common aglycone core structures. The fundamental difference lies in the arrangement of the F-ring.
Furostanol Saponins: These compounds possess a pentacyclic ABCDE ring system with an open F-ring, which exists as a hemiketal. A key characteristic is the presence of a hydroxyl group at the C-22 position and a glycosidic linkage typically at the C-26 hydroxyl group.
Spirostanol (B12661974) Saponins: In contrast, spirostanol saponins have a hexacyclic ABCDEF-ring system. The F-ring is closed, forming a spiroketal structure. This spiroketal is formed by the intramolecular cyclization of the C-22 hydroxyl group and the C-26 hydroxyl group of the corresponding furostanol precursor.
The biosynthetic relationship between these two core structures is a key aspect of their chemistry. Furostanol saponins are the biosynthetic precursors to spirostanol saponins.[1][2] This conversion involves the enzymatic hydrolysis of the glucose unit at C-26 of the furostanol, followed by spontaneous cyclization to form the thermodynamically more stable spirostanol structure.[1][2][3]
Comparative Data of Furostanol and Spirostanol Saponins
The structural differences between this compound and spirostan saponins lead to variations in their physicochemical properties and biological activities.
Physicochemical Properties
| Property | Furostanol Saponins | Spirostanol Saponins |
| Polarity | Generally more polar due to the open F-ring and additional sugar moiety at C-26. | Generally less polar due to the more compact spiroketal structure. |
| Solubility | Higher solubility in polar solvents like water and methanol (B129727). | Lower solubility in polar solvents, more soluble in less polar organic solvents. |
| Stability | Less stable; can be converted to spirostanols under acidic conditions or by enzymatic action. | More stable due to the thermodynamically favored spiroketal ring. |
Spectroscopic Data Comparison
The structural differences are clearly reflected in their NMR and Mass Spectrometry data.
| Spectroscopic Feature | Furostanol Saponins | Spirostanol Saponins | Reference |
| 13C NMR (C-22) | ~ δ 110 ppm (hemiketal) | ~ δ 109 ppm (spiroketal) | [4][5] |
| 1H NMR (H2-26) | Two distinct signals for the geminal protons. | Two distinct signals for the geminal protons, but with different chemical shifts compared to furostanols. | [4] |
| Mass Spectrometry | Often show a neutral loss of the C-26 glucose moiety. | Fragmentation pattern is dominated by cleavage of the spiroketal ring system. | [4] |
Biological Activity: A Comparative Example
A study comparing the cytotoxic activities of a furostanol saponin and a spirostanol saponin isolated from Smilax scobinicaulis against human cancer cell lines provides a direct comparison of their biological potency.[6]
| Compound | Core Structure | Cell Line | IC50 (µM) |
| Compound 1 | Furostanol | Hela | 18.79 ± 1.12 |
| SMMC-7221 | 28.57 ± 1.57 | ||
| Compound 7 | Spirostanol | Hela | 9.73 ± 1.64 |
| SMMC-7221 | 21.54 ± 1.64 |
These results suggest that for this particular pair of compounds, the spirostanol saponin exhibits stronger cytotoxic activity than its furostanol counterpart against the tested cell lines.[6]
Experimental Protocols
Extraction and Isolation of Steroidal Saponins
A general procedure for the extraction and isolation of both furostanol and spirostanol saponins from plant material is as follows:
-
Extraction: The dried and powdered plant material is typically extracted with a polar solvent, most commonly an aqueous ethanol (B145695) or methanol solution (e.g., 70% ethanol), at room temperature or under reflux.
-
Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The saponins are typically enriched in the n-butanol fraction.
-
Column Chromatography: The n-butanol extract is subjected to column chromatography on silica (B1680970) gel or other stationary phases like reversed-phase C18. A gradient elution system with a mixture of solvents (e.g., chloroform-methanol-water) is used to separate the different saponin fractions.
-
Purification: Further purification of the isolated fractions is achieved by repeated column chromatography or by using techniques like preparative High-Performance Liquid Chromatography (HPLC) to obtain pure compounds.
Structural Characterization
The structures of the purified saponins are elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (1H and 13C): Provides initial information about the types of protons and carbons present in the molecule.
-
2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for establishing the connectivity of atoms within the molecule, determining the stereochemistry, and identifying the sugar moieties and their linkage points to the aglycone.[4][5]
-
Signaling Pathways and Biological Activities
Furostanol and spirostanol saponins exhibit a wide range of biological activities, making them promising candidates for drug development.
Anti-inflammatory Activity of Furostanol Saponins
Several furostanol saponins have demonstrated significant anti-inflammatory properties. For instance, certain furostanol saponins isolated from Smilax china have been shown to inhibit the expression of tumor necrosis factor-alpha (TNF-α) mRNA in lipopolysaccharide (LPS)-induced RAW264.7 cells.[7] This suggests that their anti-inflammatory mechanism may involve the modulation of pro-inflammatory cytokine production at the transcriptional level.
Apoptosis-Inducing Activity of Spirostanol Saponins
Many spirostanol saponins have been reported to induce apoptosis in various cancer cell lines. The underlying mechanism often involves the intrinsic or mitochondrial pathway of apoptosis. This pathway is characterized by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c, activation of caspases, and ultimately, programmed cell death.
Conclusion
The distinct structural features of this compound and spirostan saponins, primarily the open versus closed F-ring, have a profound impact on their chemical properties and biological activities. Furostanols, being the biosynthetic precursors, are generally more polar and less stable than the corresponding spirostanols. These differences are critical considerations for researchers in natural product chemistry and drug development. The diverse pharmacological effects of both classes of compounds, including anti-inflammatory and cytotoxic activities, highlight their potential as lead structures for the development of new therapeutic agents. Further research into the structure-activity relationships and mechanisms of action of these fascinating molecules is warranted to fully exploit their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Steroidal saponin profiles and their key genes for synthesis and regulation in Asparagus officinalis L. by joint analysis of metabolomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furostanol and Spirostanol Saponins from Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Four New Furostanol Saponins from the Rhizomes and Roots of Smilax scobinicaulis and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory furostanol saponins from the rhizomes of Smilax china L - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Natural Sources of Furostanol Saponins
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Furostanol saponins (B1172615) represent a significant class of steroidal saponins characterized by an open E-ring in their aglycone structure.[1] These glycosylated compounds are secondary metabolites found in a variety of plant species and have garnered considerable attention within the scientific and pharmaceutical communities. Their diverse pharmacological activities, including but not limited to anti-diabetic, cardiovascular, and cytotoxic effects, make them promising candidates for drug discovery and development.[2][3][4][5] This technical guide provides an in-depth overview of the primary natural sources of furostanol saponins, detailed experimental protocols for their extraction and isolation, quantitative data on their prevalence, and an examination of their known biological signaling pathways.
Principal Natural Sources of Furostanol Saponins
Furostanol saponins are distributed across various plant families. The primary genera known to be rich in these compounds include Trigonella, Tribulus, Asparagus, Dioscorea, and Smilax. The specific plant part containing the highest concentration of these saponins can vary, from seeds and rhizomes to aerial parts.
Key Plant Sources:
-
Trigonella foenum-graecum (Fenugreek): The seeds of this annual herb are a major source of furostanolic saponins, with protodioscin (B192190) being a key bioactive component.[6][7][8]
-
Tribulus terrestris (Puncture Vine): The fruits and aerial parts of this plant are well-known for their high content of various furostanol saponins, which are often credited for the plant's medicinal properties.[4][5][9][10][11][12]
-
Asparagus species: Several species within this genus, including A. racemosus and the common edible asparagus, contain these saponins, particularly in the roots and shoots.[2][13]
-
Dioscorea species (Yams): Many species of yam are traditional sources of steroidal saponins, including those of the furostanol class.[4][14]
-
Smilax species: The rhizomes and roots of plants like Smilax scobinicaulis have been shown to contain novel furostanol saponins.[15]
-
Allium macrostemon: The bulbs of this plant are a source of furostanol saponins with demonstrated antiplatelet activity.[3]
-
Chlorophytum borivilianum (Safed Musli): The tubers and peels of this medicinal plant have been confirmed to contain both furostanol and spirostanol (B12661974) saponins.[16][17]
-
Tupistra chinensis: The rhizomes of this plant yield polyhydroxylated furostanol saponins with anti-inflammatory properties.[18]
Quantitative Data on Furostanol Saponin (B1150181) Content
The concentration of furostanol saponins can vary significantly based on the plant species, part used, geographical origin, and extraction method. The following table summarizes available quantitative data from the cited literature.
| Plant Species | Plant Part | Compound/Extract Type | Reported Concentration/Yield | Citation |
| Trigonella foenum-graecum | Seeds | High-purity Furostanolic Saponins | >70% | [6] |
| Trigonella foenum-graecum | Seeds | Protodioscin in extract | >30% | [6] |
| Tribulus terrestris | Herb | Sum of Furostanol Glycosides | Minimum of 0.4% | [19] |
| Tribulus terrestris | N/A | Dry Extract "Tribulus" | At least 45% Furostanol Saponins | [9] |
| Dioscorea species | Powders | Total Saponins | 37.36 to 129.97 mg/g | [14] |
| Chlorophytum borivilianum | Peel | Crude Saponins (Methanol Extract) | Highest yield among parts tested | [16][17] |
| Chlorophytum borivilianum | Tuber | Crude Saponins (Water Extract) | Lowest yield among parts tested | [16][17] |
Experimental Protocols: Extraction and Isolation
The extraction and isolation of furostanol saponins is a multi-step process involving solvent extraction, partitioning, and various chromatographic techniques.
General Experimental Workflow
The general procedure involves drying and powdering the plant material, followed by extraction with a polar solvent like ethanol (B145695) or methanol. The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on polarity. Final purification is typically achieved through multiple rounds of column chromatography.
Caption: General workflow for furostanol saponin isolation.
Detailed Methodologies
Protocol 1: From Smilax scobinicaulis Rhizomes and Roots [15]
-
Extraction: Air-dried, powdered rhizomes and roots (62 kg) were extracted three times with 70% ethanol (EtOH) at room temperature for 48 hours.
-
Partitioning: The concentrated extract was suspended in water (H₂O) and partitioned successively with petroleum ether (PE), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
-
Initial Chromatography: The n-BuOH soluble extract (1792 g) was subjected to D101 macroporous adsorption resin column chromatography and eluted with 30%, 50%, and 70% EtOH.
-
Silica Gel Chromatography: The 50% EtOH fraction (600 g) was subjected to silica gel column chromatography using a stepwise gradient of EtOAc–MeOH–H₂O (from 15:1:0.5 to 3:1:0.5).
-
Further Purification: Sub-fractions were further purified using Sephadex LH-20 column chromatography and semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield pure compounds.
Protocol 2: From Trigonella foenum-graecum (Fenugreek) Seeds [6]
-
Powdering: The natural plant material is powdered.
-
First Extraction: A primary extraction is performed. The patent describes this as a commercially viable process carried out at a neutral pH and temperatures below 80°C.
-
Chromatographic Purification: The extract undergoes ion-exchange chromatography for purification.
-
Second Extraction: A second extraction is carried out using a novel composite solvent.
-
Drying: The final product is dried under defined conditions to yield a high-purity (>70%) furostanolic saponin extract.
Protocol 3: From Tribulus terrestris [9]
-
Extraction & Cleanup: An initial extract is prepared, diluted with water, and treated sequentially with chloroform (B151607) and ethyl acetate to remove lipid-like and low-polarity substances.
-
Saponin Extraction: Furostanol saponins are extracted from the purified aqueous solution using a four-fold extraction with n-butanol.
-
Drying: The butanol extract is concentrated, dissolved in water, and residual butanol is removed. The final aqueous solution of saponins is spray-dried to obtain the "Dry extract Tribulus."
Biological Activity and Signaling Pathways
Furostanol saponins exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Anti-Diabetic Activity via AMPK Pathway
Furostanol saponins isolated from Asparagus racemosus, specifically furoasparoside E, have demonstrated hypoglycemic potential by promoting GLUT4 translocation to the cell membrane. This action is mediated by the AMP-activated protein kinase (AMPK) signaling pathway in L6-GLUT4myc myotubes.[2] Activation of AMPK is a key mechanism for improving glucose uptake in muscle cells.
Caption: AMPK-dependent pathway for glucose uptake.
Antiplatelet Aggregation via PI3K/Akt Pathway
Furostanol saponins from Allium macrostemon Bunge bulbs (FSAMB) have been shown to inhibit ADP-induced platelet aggregation.[3] The mechanism involves the inhibition of the PI3K/Akt signaling pathway. Platelet activation by ADP leads to the activation of PI3K, which in turn phosphorylates and activates Akt. FSAMB dose-dependently inhibits this phosphorylation of Akt, thereby reducing platelet aggregation and thrombosis.[3]
Caption: Inhibition of PI3K/Akt pathway by FSAMB.
Cytotoxic Activity and Other Pathways
-
NF-κB Signaling: Aqueous extracts of Tribulus terrestris have been observed to induce apoptosis in liver cancer cells by down-regulating NF-κB signaling.[5]
-
Direct Cytotoxicity: Novel furostanol saponins from Smilax scobinicaulis demonstrated direct cytotoxic activity against human cervical carcinoma (Hela) and hepatocellular carcinoma (SMMC-7221) cell lines.[15]
Conclusion and Future Perspectives
The plant kingdom offers a rich and diverse repository of furostanol saponins with significant therapeutic potential. Plants such as Trigonella foenum-graecum, Tribulus terrestris, and Asparagus racemosus are particularly prominent sources. While extraction and purification protocols are well-established, there is a need for standardization to ensure consistent yields and purity for clinical research. The elucidation of their mechanisms of action, particularly their influence on critical signaling pathways like AMPK and PI3K/Akt, opens new avenues for the development of targeted therapies for metabolic disorders, cardiovascular diseases, and oncology. Future research should focus on clinical trials to validate the preclinical findings, exploration of synergistic effects with other compounds, and the investigation of novel plant sources to expand the library of these promising bioactive molecules.
References
- 1. Advances in the Biosynthesis and Molecular Evolution of Steroidal Saponins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Furostanol saponins from Asparagus racemosus as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Furostanol Saponins from Allium Macrostemon Bunge Bulbs on Platelet Aggregation Rate and PI3K/Akt Pathway in the Rat Model of Coronary Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caringsunshine.com [caringsunshine.com]
- 5. researchgate.net [researchgate.net]
- 6. US20100160616A1 - Novel process for the extraction of furostanolic saponins from fenugreek seeds - Google Patents [patents.google.com]
- 7. qherb.net [qherb.net]
- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 9. cyberleninka.ru [cyberleninka.ru]
- 10. mdpi.com [mdpi.com]
- 11. A novel furostanol saponin from Tribulus terrestris of Bulgarian origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Furostanol saponins from Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Four New Furostanol Saponins from the Rhizomes and Roots of Smilax scobinicaulis and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpbs.net [ijpbs.net]
- 17. researchgate.net [researchgate.net]
- 18. New Polyhydroxylated Furostanol Saponins with Inhibitory Action against NO Production from Tupistra chinensis Rhizomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification and quantitative analysis of furostanol glycosides in caltrop [pharmacia.pensoft.net]
The Furostanol Glycoside Biosynthesis Pathway in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furostanol glycosides are a class of steroidal saponins (B1172615) found in a variety of plant species, including commercially important medicinal plants such as Dioscorea spp. (yam), Trigonella foenum-graecum (fenugreek), and various Solanum species. These compounds are precursors to the more widely known spirostanol (B12661974) glycosides, such as diosgenin, which is a vital starting material for the synthesis of steroidal drugs. The biosynthesis of furostanol glycosides is a complex process, originating from the isoprenoid pathway and involving a series of enzymatic modifications. Understanding this pathway is crucial for the metabolic engineering of plants to enhance the production of these valuable bioactive compounds. This guide provides an in-depth overview of the furostanol glycoside biosynthesis pathway, including key enzymes, intermediates, regulatory mechanisms, and experimental methodologies.
Core Biosynthesis Pathway
The biosynthesis of furostanol glycosides can be broadly divided into three main stages:
-
Isoprenoid Precursor Biosynthesis: Like all terpenoids, the pathway begins with the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Plants utilize two independent pathways for this: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[1]
-
Cholesterol Biosynthesis: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP), two molecules of which are then joined to form squalene. Squalene is epoxidized to 2,3-oxidosqualene (B107256), which is the last common precursor for the biosynthesis of all sterols and triterpenoids. In plants, 2,3-oxidosqualene is primarily cyclized by cycloartenol (B190886) synthase (CAS) to produce cycloartenol. A series of subsequent enzymatic reactions, including demethylation, isomerization, and reduction, convert cycloartenol into cholesterol.[2][3] A key enzyme in this conversion is sterol side chain reductase 2 (SSR2) , which is involved in the reduction of the sterol side chain.[4][5]
-
Conversion of Cholesterol to Furostanol Glycosides: Cholesterol serves as the direct precursor for the formation of furostanol glycosides. This part of the pathway involves a series of oxidation and glycosylation reactions catalyzed by cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs) , respectively.[1][6] The specific CYPs involved hydroxylate the cholesterol backbone at various positions, and UGTs then attach sugar moieties to these hydroxyl groups.
-
Conversion to Spirostanol Glycosides: Furostanol glycosides are often intermediates that can be further converted into spirostanol glycosides through the enzymatic removal of a glucose moiety at the C-26 position. This reaction is catalyzed by furostanol glycoside 26-O-β-glucosidase (F26G) .[1][7]
Quantitative Data
The following tables summarize available quantitative data for key enzymes and metabolites in the furostanol glycoside biosynthesis pathway.
Table 1: Kinetic Parameters of Furostanol Glycoside 26-O-β-glucosidase (Torvosidase) from Solanum torvum [1]
| Substrate | Km (mM) |
| Torvoside A | 0.063 |
| Torvoside H | 0.068 |
| p-Nitrophenyl-β-glucoside | 1.03 |
| 4-Methylumbelliferyl-β-glucoside | 0.78 |
Table 2: Effect of Methyl Jasmonate (MeJA) on Diosgenin Content and Gene Expression in Trigonella foenum-graecum Seedlings [8][9]
| Variety | MeJA Concentration | Diosgenin Content (% dry weight) | HMG Expression (fold change) | STRL Expression (fold change) |
| Gujarat Methi-2 | Control | 0.5 - 0.9 | 1.0 | 1.0 |
| 0.01% | 1.1 - 1.8 | 3.2 | 22.2 | |
| Kasuri-2 | Control | 0.5 - 0.9 | 1.0 | 1.0 |
| 0.01% | 1.1 - 1.8 | 25.4 | 28.4 |
HMG: 3-hydroxy-3-methylglutaryl-CoA reductase; STRL: sterol-3-β-glucosyl transferase
Regulatory Signaling Pathways
The biosynthesis of furostanol glycosides is tightly regulated by various signaling pathways, primarily those involving the phytohormones jasmonate and ethylene. These signaling molecules act as elicitors, often induced by biotic and abiotic stresses, leading to the upregulation of biosynthetic genes.
Jasmonate Signaling Pathway
The jasmonate signaling pathway plays a central role in regulating the expression of genes involved in secondary metabolism, including the furostanol biosynthesis pathway. The binding of jasmonoyl-isoleucine (JA-Ile) to the COI1 receptor leads to the degradation of JAZ repressor proteins. This derepresses transcription factors (TFs) such as MYC2, which can then activate the expression of biosynthetic genes.
Ethylene Signaling Pathway
Ethylene signaling also contributes to the regulation of terpenoid biosynthesis. Ethylene is perceived by membrane-bound receptors, which in the absence of ethylene, activate CTR1, a negative regulator of the pathway. Ethylene binding inactivates the receptors and CTR1, allowing the downstream component EIN2 to be processed and its C-terminal end to translocate to the nucleus. There, it stabilizes transcription factors like EIN3, which in turn can activate the expression of target genes, including those in the furostanol biosynthesis pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of furostanol biosynthesis.
Heterologous Expression and Purification of a Plant Cytochrome P450 in Pichia pastoris
This protocol is adapted from standard methods for expressing plant CYPs in the methylotrophic yeast Pichia pastoris.
a. Vector Construction:
-
Amplify the full-length coding sequence of the target CYP gene from plant cDNA using PCR with primers containing appropriate restriction sites (e.g., EcoRI and XbaI).
-
Digest both the PCR product and the P. pastoris expression vector (e.g., pPICZ A) with the corresponding restriction enzymes.
-
Ligate the digested CYP insert into the linearized vector.
-
Transform the ligation product into E. coli for plasmid amplification and sequence verification.
b. Pichia pastoris Transformation:
-
Linearize the recombinant plasmid (e.g., pPICZ A-CYP) with a restriction enzyme that cuts within the AOX1 promoter region (e.g., PmeI) to facilitate homologous recombination into the yeast genome.
-
Prepare competent P. pastoris cells (e.g., strain X-33) using the lithium chloride method.
-
Transform the linearized plasmid into the competent yeast cells via electroporation.
-
Plate the transformed cells on YPDS plates containing Zeocin (e.g., 100 µg/mL) for selection of positive transformants.
c. Expression and Microsome Isolation:
-
Inoculate a single colony of a positive transformant into 25 mL of BMGY medium and grow at 30°C with shaking (250 rpm) for 16-18 hours until the OD600 reaches 2-6.
-
Harvest the cells by centrifugation and resuspend in BMMY medium (containing 0.5% methanol) to an OD600 of 1.0 to induce protein expression.
-
Continue to grow the culture for 48-72 hours, adding methanol (B129727) to a final concentration of 0.5% every 24 hours to maintain induction.
-
Harvest the cells by centrifugation, wash with breaking buffer, and resuspend in the same buffer.
-
Lyse the cells using glass beads and vortexing.
-
Centrifuge the lysate at low speed to remove cell debris, then centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in a suitable buffer for enzyme assays.
Virus-Induced Gene Silencing (VIGS) in Solanum lycopersicum (Tomato)
This protocol describes a method for transiently silencing a target gene in tomato using a Tobacco Rattle Virus (TRV)-based VIGS system.
a. VIGS Vector Construction:
-
Select a 200-400 bp fragment of the target gene's coding sequence.
-
Amplify this fragment by PCR from tomato cDNA.
-
Clone the PCR fragment into the TRV2 VIGS vector.
-
Transform the resulting TRV2-gene construct and the TRV1 vector separately into Agrobacterium tumefaciens strain GV3101.
b. Agroinfiltration:
-
Grow separate cultures of A. tumefaciens carrying TRV1 and TRV2-gene constructs overnight in LB medium with appropriate antibiotics.
-
Pellet the bacteria and resuspend in infiltration buffer (10 mM MgCl2, 10 mM MES pH 5.6, 200 µM acetosyringone) to an OD600 of 1.0.
-
Mix the TRV1 and TRV2-gene cultures in a 1:1 ratio.
-
Infiltrate the Agrobacterium mixture into the cotyledons or young leaves of 2-3 week old tomato seedlings using a needleless syringe.
c. Analysis of Gene Silencing:
-
Grow the infiltrated plants for 2-3 weeks.
-
Observe for any visible phenotypes.
-
Harvest tissue from silenced and control plants (infiltrated with empty TRV2 vector).
-
Extract RNA and perform quantitative real-time PCR (qRT-PCR) to confirm the knockdown of the target gene.
-
Perform metabolite analysis (e.g., LC-MS) to assess the effect of gene silencing on the furostanol glycoside profile.
Furostanol Glycoside Extraction and LC-MS Analysis
This protocol outlines a general procedure for the extraction and analysis of furostanol glycosides from plant material.
a. Extraction:
-
Freeze-dry and grind the plant tissue to a fine powder.
-
Extract a known amount of the powdered tissue (e.g., 100 mg) with 80% methanol by sonication or shaking at room temperature.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process on the pellet two more times.
-
Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of 50% methanol for LC-MS analysis.
b. LC-MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid. A typical gradient might be: 0-2 min, 5% B; 2-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.
-
Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes. For targeted analysis, use multiple reaction monitoring (MRM) with precursor-product ion pairs specific to the furostanol glycosides of interest. For untargeted analysis, acquire full scan data and fragment ions using data-dependent acquisition.
-
Quantification: Prepare a calibration curve using authentic standards of the furostanol glycosides to be quantified.
Conclusion
The biosynthesis of furostanol glycosides is a complex and highly regulated pathway that is of significant interest to researchers in plant science and drug development. This guide has provided a comprehensive overview of the core biosynthetic pathway, the key enzymes involved, and the regulatory signaling networks that control the production of these valuable compounds. The inclusion of quantitative data and detailed experimental protocols offers a valuable resource for scientists working to understand and manipulate this important metabolic pathway. Further research into the specificities of the cytochrome P450 enzymes and the transcriptional regulation of the entire pathway will undoubtedly open up new avenues for the enhanced production of furostanol glycosides and their downstream products in engineered plant systems.
References
- 1. A rapid, simple, and highly efficient method for VIGS and in vitro-inoculation of plant virus by INABS applied to crops that develop axillary buds and can survive from cuttings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biology:Agroinfiltration - HandWiki [handwiki.org]
- 3. A procedure for the transient expression of genes by agroinfiltration above the permissive threshold to study temperature‐sensitive processes in plant–pathogen interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dokumen.pub [dokumen.pub]
- 5. researchgate.net [researchgate.net]
- 6. Cycloartenol synthase - Wikipedia [en.wikipedia.org]
- 7. Two Cycloartenol Synthases for Phytosterol Biosynthesis in Polygala tenuifolia Willd [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Elicitation of Diosgenin Production in Trigonella foenum-graecum (Fenugreek) Seedlings by Methyl Jasmonate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Furostanol Glycosides in Tribulus terrestris: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribulus terrestris, a plant utilized for centuries in traditional medicine, has garnered significant scientific interest for its diverse pharmacological activities.[1] A key class of compounds contributing to its bioactivity is the steroidal saponins (B1172615), particularly furostanol glycosides.[2] These complex molecules have been the subject of extensive phytochemical investigation, leading to the discovery of numerous novel and known derivatives. This technical guide provides an in-depth overview of the discovery of furostanol glycosides in T. terrestris, detailing the experimental protocols for their isolation and characterization, presenting quantitative data, and visualizing the associated biological signaling pathways.
Quantitative Analysis of Furostanol Glycosides
Numerous studies have focused on isolating and quantifying furostanol glycosides from various parts of the Tribulus terrestris plant, primarily the fruits and roots. These investigations have revealed a rich and diverse profile of these steroidal saponins. The following table summarizes the key furostanol glycosides discovered, their molecular formulas, and the plant part from which they were isolated.
| Compound Name | Molecular Formula | Plant Part | Reference |
| From Fruits | |||
| Tribufurostanoside A | C₅₇H₉₄O₂₈ | Fruits | [3] |
| Tribufurostanoside B | C₅₇H₉₄O₂₈ | Fruits | [3] |
| Tribufurostanoside C | C₅₇H₉₂O₂₈ | Fruits | [3] |
| Tribufurostanoside D | C₅₇H₉₂O₂₈ | Fruits | [3] |
| Tribufurostanoside E | C₅₁H₈₂O₂₃ | Fruits | [3] |
| Unnamed | C₅₁H₈₂O₂₃ | Fruits | [4] |
| Tribufuroside I | C₅₇H₉₄O₂₉ | Fruits | [5] |
| Tribufuroside J | C₅₀H₈₂O₂₃ | Fruits | [5] |
| From Roots | |||
| Unnamed | C₅₆H₉₁O₂₈ | Roots | [1] |
| Chloromaloside E | Not Specified | Roots | [1] |
| Terestrinin B | Not Specified | Roots | [1] |
| Terestroside A | Not Specified | Roots | [1] |
| Polianthoside D | Not Specified | Roots | [1] |
| From Whole Plant | |||
| Terrestrinin J-T (11 new compounds) | Various | Whole Plant | Not Specified |
Experimental Protocols
The isolation and identification of furostanol glycosides from Tribulus terrestris involve a multi-step process encompassing extraction, fractionation, and purification, followed by structural elucidation using advanced spectroscopic techniques.
Extraction of Crude Saponins
This protocol outlines the general procedure for obtaining a crude saponin (B1150181) extract from the plant material.
Workflow for Crude Saponin Extraction
Caption: Workflow for the extraction of crude saponins from Tribulus terrestris.
Methodology:
-
Plant Material Preparation: The dried fruits (or other plant parts) of T. terrestris are crushed into a coarse powder.[4]
-
Extraction: The powdered material is extracted with 60% aqueous ethanol at a temperature of 70-80°C. This process is typically repeated three times to ensure exhaustive extraction.[4]
-
Concentration: The combined ethanol extracts are concentrated under reduced pressure to remove the ethanol, yielding an aqueous solution.[4]
-
Macroporous Resin Chromatography: The aqueous solution is subjected to chromatography on a D101 macroporous resin column. The column is first washed with water to remove polar impurities.[4]
-
Elution: The saponins are then eluted from the resin with 70% ethanol.[4]
-
Decolorization: The 70% ethanol eluate can be passed through a neutral resin column to remove pigments.[4]
-
Final Concentration: The resulting ethanol solution is evaporated to dryness to yield the crude saponin extract.[4]
Isolation and Purification of Furostanol Glycosides
The crude saponin extract is a complex mixture that requires further separation and purification to isolate individual furostanol glycosides.
Workflow for Isolation and Purification
Caption: General workflow for the isolation and purification of furostanol glycosides.
Methodology:
-
Size Exclusion Chromatography: The crude saponin extract is first fractionated using Sephadex LH-20 column chromatography with methanol (B129727) as the mobile phase. This separates the compounds based on their molecular size.[1]
-
Silica Gel Column Chromatography: The enriched fractions from the Sephadex column are then subjected to silica gel column chromatography. A common solvent system used for elution is a mixture of chloroform, methanol, and water (e.g., 26:14:3 v/v/v).[1]
-
Further Purification (if necessary): Depending on the complexity of the fractions, further purification steps such as preparative High-Performance Liquid Chromatography (HPLC) may be employed to obtain pure compounds.
Structural Elucidation
The chemical structures of the isolated pure compounds are determined using a combination of modern spectroscopic techniques.
Methodology:
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and molecular formula of the compound.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): Provides information about the proton and carbon environments in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of atoms within the molecule, including the sugar sequence and the linkage points of the sugar moieties to the aglycone.[1]
-
Signaling Pathways
Furostanol glycosides from Tribulus terrestris have been shown to exhibit various biological activities, notably the inhibition of nitric oxide (NO) production and anti-inflammatory effects.
Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide Production
Several furostanol glycosides from T. terrestris have demonstrated significant inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells.[3] This suggests an anti-inflammatory potential by modulating the NO signaling pathway.
Logical Relationship for NO Production Inhibition
Caption: Furostanol glycosides may inhibit LPS-induced NO production by downregulating iNOS expression.
The pro-inflammatory stimulus, LPS, binds to Toll-like Receptor 4 (TLR4) on macrophages, activating downstream signaling cascades such as the NF-κB pathway. This leads to the upregulation of the enzyme inducible nitric oxide synthase (iNOS), which in turn catalyzes the production of large amounts of NO, a key inflammatory mediator. The inhibitory activity of furostanol glycosides suggests they may interfere with this pathway, potentially by inhibiting the expression or activity of iNOS.
Modulation of Inflammatory Cytokine and Enzyme Pathways
Furostanol glycosides from other plant sources have been shown to exert anti-inflammatory effects by modulating the production of inflammatory cytokines and the activity of enzymes involved in the inflammatory cascade. While specific pathways for T. terrestris furostanol glycosides are still under detailed investigation, the general mechanisms likely involve the regulation of key inflammatory mediators.
Potential Anti-inflammatory Signaling Pathways
Caption: Potential anti-inflammatory mechanisms of furostanol glycosides.
Studies on furostanol saponins from other species have demonstrated their ability to suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β, while promoting the expression of anti-inflammatory cytokines such as IL-10.[6][7] Furthermore, they have been identified as inhibitors of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively.[8]
Conclusion
The discovery of a diverse array of furostanol glycosides in Tribulus terrestris underscores the plant's potential as a source of novel therapeutic agents. The detailed experimental protocols provided in this guide offer a framework for the continued exploration and isolation of these complex phytochemicals. Furthermore, the elucidation of their interactions with key signaling pathways, particularly those involved in inflammation and nitric oxide modulation, opens new avenues for drug development. Future research should focus on detailed structure-activity relationship studies and in-vivo efficacy models to fully realize the therapeutic potential of these natural compounds.
References
- 1. science.org.ge [science.org.ge]
- 2. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Five New Furostanol Glycosides from the Fruits of Tribulus terrestris with NO Production Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Two new furostanol saponins from Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New furostanol saponins with anti-inflammatory and cytotoxic activities from the rhizomes of Smilax davidiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory furostanol saponins from the rhizomes of Smilax china L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of spirostanol glycosides and furostanol glycosides from anemarrhenae rhizoma as dual targeted inhibitors of 5-lipoxygenase and Cyclooxygenase-2 by employing a combination of affinity ultrafiltration and HPLC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Promise of Furostanol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furostanol derivatives, a class of steroidal saponins (B1172615), are naturally occurring compounds found in a variety of plant species, including those from the Dioscorea, Tribulus, and Smilax genera. These molecules are characterized by a furostan skeleton, a tetracyclic triterpenoid (B12794562) structure. In recent years, furostanol derivatives have garnered significant attention from the scientific community due to their diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the current understanding of the pharmacological potential of furostanol derivatives, with a focus on their anticancer, anti-inflammatory, antidiabetic, and antimicrobial properties. We will delve into the experimental evidence supporting these activities, detail the methodologies used for their evaluation, and explore the underlying molecular mechanisms and signaling pathways.
Pharmacological Activities of Furostanol Derivatives
Furostanol derivatives have demonstrated a broad spectrum of biological effects, making them promising candidates for the development of novel therapeutics. The following sections summarize the key pharmacological activities supported by scientific evidence.
Anticancer Activity
A growing body of evidence suggests that furostanol derivatives possess significant anticancer properties, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.
Quantitative Data on Anticancer Activity:
| Furostanol Derivative | Cancer Cell Line | Assay | IC50 / Activity | Reference(s) |
| Methyl Protodioscin | DU145 (Prostate Cancer) | MTT Assay | ~4 µM (48h) | [1] |
| Methyl Protodioscin | RM-1 (Prostate Cancer) | MTT Assay | ~6 µM (48h) | [1] |
| Methyl Protodioscin | A549 (Lung Cancer) | MTT Assay | 20 µM (24h) | [2] |
| Methyl Protodioscin | MG-63 (Osteosarcoma) | Cell Growth Assay | 8 µM (suppressed growth) | [3] |
| Davidianoside F | MCF-7 (Breast Cancer) | Not Specified | 10.2 µM | [4] |
| Davidianoside F | HeLa (Cervical Cancer) | Not Specified | 4.3 µM | [4] |
| Furostanol Glycoside (from Smilax aspera) | Human Lung Carcinoma | MTT Assay | 32.98 - 94.53 µM | [5] |
| Glauco-chinaoside A | SGC-7901 (Gastric Cancer) | Not Specified | 2.7 µM | [6] |
| Glauco-chinaoside B | SGC-7901 (Gastric Cancer) | Not Specified | 11.5 µM | [6] |
| Glauco-chinaoside E | SGC-7901 (Gastric Cancer) | Not Specified | 6.8 µM | [6] |
| Furostanol Saponins (from Tupistra chinensis) | A549 (Lung Cancer) | Not Specified | 6.6 - 29.1 µM | [7] |
Signaling Pathways in Anticancer Activity:
Several signaling pathways have been identified as targets for the anticancer effects of furostanol derivatives. Notably, Methyl Protodioscin has been shown to modulate the MAPK and caspase-dependent pathways to induce apoptosis in cancer cells.[3] Protodioscin has also been found to regulate the MAPK and PI3K/Akt/mTOR signaling pathways in bladder cancer cells.[8][9]
Anti-inflammatory Activity
Furostanol derivatives have demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This activity is often mediated through the modulation of signaling pathways like NF-κB.
Quantitative Data on Anti-inflammatory Activity:
| Furostanol Derivative/Extract | Cell Line / Model | Target | IC50 / Inhibition | Reference(s) |
| Tribufurostanosides A-E | RAW 264.7 | NO Production | 14.2 - 64.7 µM | [10] |
| Furostanol Saponins (from Tupistra chinensis) | RAW 264.7 | NO Production | 15.7 - 46.2 µM | [2] |
| Chongrenosides A, D, F & Compound 11 (from Smilax china) | RAW 264.7 | TNF-α mRNA | 67-93% inhibition at 10 µM | [11] |
| Davidianosides C, E, G (from Smilax davidiana) | RAW 264.7 | IL-1β Production | Modest Suppression | [4] |
| Furostanol Saponins (from Tupistra chinensis) | Rat Macrophages | NO Production | Marked inhibition at 40 µg/mL | [12] |
Signaling Pathways in Anti-inflammatory Activity:
The anti-inflammatory effects of furostanol derivatives are often linked to the inhibition of the NF-κB signaling pathway. For instance, dioscin (B1662501), a related steroidal saponin, has been shown to inhibit the NF-κB pathway, thereby reducing the expression of adhesion molecules and inflammatory cytokines.[11][13]
Antidiabetic Activity
Certain furostanol derivatives have shown potential as antidiabetic agents by inhibiting key enzymes involved in carbohydrate metabolism, such as α-glucosidase and aldose reductase.
Quantitative Data on Antidiabetic Activity:
| Furostanol Derivative | Target Enzyme | Assay | IC50 | Reference(s) |
| Furostanol Saponin (from Balanites aegyptiaca) | α-Glucosidase | In vitro enzyme inhibition | 3.12 ± 0.17 µg/mL | [9] |
| Furostanol Saponin (from Balanites aegyptiaca) | Aldose Reductase | In vitro enzyme inhibition | 1.04 ± 0.02 µg/mL | [9] |
| Funlioside B | α-Glucosidase | In vitro enzyme inhibition | Potent inhibitor | [14] |
Antimicrobial Activity
While research in this area is less extensive, some furostanol derivatives have exhibited antimicrobial activity against a range of pathogens, including bacteria and fungi.
Quantitative Data on Antimicrobial Activity:
| Furostanol Derivative/Extract | Microorganism | MIC | Reference(s) |
| Furostanol Saponins (from Capsicum annuum) | Yeasts | Higher activity than against fungi | [2] |
| Dioscin (Spirostanol Saponin) | Candida albicans, C. glabrata, C. tropicalis | 12.5 - 25 µg/mL | [15] |
| Ethanolic extract of Dioscorea bulbifera peel | Escherichia coli, Klebsiella pneumoniae, Serratia liquefaciens, Bacillus cereus, Citrobacter freundii | 125 µg/ml | [16] |
| Methanolic extract of Smilax glabra | Candida albicans | 0.146 mM | [10] |
| Methanolic extract of Smilax glabra | Staphylococcus aureus | 0.205 - 0.303 mM | [10] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to evaluate the pharmacological potential of furostanol derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the furostanol derivative in a complete culture medium. Remove the existing medium from the cells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7]
Nitric Oxide (NO) Production Inhibitory Assay (Griess Assay)
Principle: This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages. NO is unstable and quickly oxidizes to nitrite (B80452) (NO2-) and nitrate (B79036) (NO3-). The Griess reagent converts nitrite into a stable colored azo compound, which can be quantified spectrophotometrically.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the furostanol derivative for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
α-Glucosidase Inhibition Assay
Principle: This assay determines the ability of a compound to inhibit α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose. Inhibition of this enzyme can help control postprandial hyperglycemia. The assay uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, which is cleaved by α-glucosidase to release p-nitrophenol, a yellow-colored product.
Protocol:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the furostanol derivative at various concentrations and α-glucosidase enzyme solution in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10-15 minutes.
-
Substrate Addition: Initiate the reaction by adding the pNPG substrate.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop Reaction: Stop the reaction by adding a sodium carbonate solution.
-
Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. Acarbose is commonly used as a positive control.[11]
Antimicrobial Susceptibility Test (Broth Microdilution Method)
Principle: The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilutions: Prepare serial twofold dilutions of the furostanol derivative in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no microorganism).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[1]
Conclusion and Future Directions
Furostanol derivatives represent a promising class of natural products with a wide array of pharmacological activities. Their demonstrated efficacy in preclinical models for cancer, inflammation, and diabetes highlights their potential for the development of novel therapeutic agents. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways, provides a strong foundation for further drug discovery and development efforts.
Future research should focus on several key areas:
-
Expansion of Structure-Activity Relationship (SAR) Studies: A broader range of furostanol derivatives should be synthesized or isolated and screened to establish clear SARs for each pharmacological activity.
-
In-depth Mechanistic Studies: Further investigation into the molecular targets and signaling pathways modulated by different furostanol derivatives is crucial for understanding their therapeutic potential and for identifying potential biomarkers for their activity.
-
Preclinical and Clinical Evaluation: Promising furostanol derivatives should be advanced into preclinical animal models to evaluate their efficacy, safety, and pharmacokinetic profiles. Ultimately, well-designed clinical trials will be necessary to translate these preclinical findings into tangible benefits for human health.
-
Exploration of Synergistic Effects: Investigating the potential synergistic effects of furostanol derivatives with existing drugs could lead to the development of more effective combination therapies.
References
- 1. Dioscin inhibits ischemic stroke‑induced inflammation through inhibition of the TLR4/MyD88/NF‑κB signaling pathway in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of dioscin ameliorating renal fibrosis through NF‑κB signaling pathway‑mediated inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Activity of C-27 Steroidal Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dioscin attenuates Gd-IgA1 overproduction by inhibiting the IL-6-JAK2/STAT3 signaling axis in IgA nephropathy | springermedizin.de [springermedizin.de]
- 5. Novel furostanol saponins from the bulbs of Allium macrostemon B. and their bioactivity on [Ca2+]i increase induced by KCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Constituents from the Rhizomes of Smilax glabra and Their Antimicrobial Activity [mdpi.com]
- 9. Potent anti-inflammatory effect of dioscin mediated by suppression of TNF-α-induced VCAM-1, ICAM-1and EL expression via the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimycotic spirostanol saponins from Solanum hispidum leaves and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Pharmacological Activities of Dioscin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Furostanol Saponins from the Bulbs of Welsh Onion, Allium fistulosum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of anti-tumour effects of Paris polyphylla saponins via ROS: molecular mechanisms and therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antifungal Saponins from the Maya Medicinal Plant Cestrum schlechtendahlii G. Don (Solanaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protodioscin - LKT Labs [lktlabs.com]
- 16. Steroidal Saponins from the Genus Smilax and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Furostanol Compounds in Traditional Chinese Medicine: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Furostanol saponins (B1172615), a significant class of steroidal glycosides, are pivotal bioactive constituents in a multitude of plants utilized in Traditional Chinese Medicine (TCM). These compounds are characterized by a furostan skeleton, a five-membered tetrahydrofuran (B95107) ring (ring E) which is open in their native form, distinguishing them from the more common spirostanol (B12661974) saponins. This structural feature is often associated with a diverse range of pharmacological activities, making them a subject of intense research for novel drug development. This guide provides a comprehensive overview of furostanol compounds in TCM, with a focus on their quantitative distribution, experimental methodologies for their study, and the signaling pathways through which they exert their therapeutic effects.
Data Presentation: Quantitative Analysis of Furostanol Saponins in Select TCM Herbs
The concentration of furostanol saponins can vary significantly based on the plant species, geographical origin, and the specific part of the plant utilized. The following tables summarize the quantitative data of key furostanol saponins in several important TCM herbs.
| Plant Species (TCM Name) | Plant Part | Furostanol Saponin (B1150181) | Concentration (% w/w) | Analytical Method | Reference |
| Tribulus terrestris (Jili) | Fruits | Protodioscin (B192190) | 0.317% (Western Ghat, India) | HPTLC | [1] |
| Fruits | Protodioscin | 0.546% (Crimea) | HPLC | [2] | |
| Fruits | Protodioscin | 0.338% (Western Siberia) | HPLC | [2] | |
| Aerial Parts | Protodioscin | Varies significantly by origin | HPLC-ELSD-ESI-MS | [3] | |
| Trigonella foenum-graecum (Huluba) | Seeds | Total Steroidal Saponins | 0.14% (Polish origin) | HPLC-ELSD-ESI-MS | [4] |
| Dioscorea species (Shanyao) | Tubers | Total Saponins | 3.74% - 12.99% | UHPLC-PDA-ELSD | [5] |
| Paris polyphylla (Chonglou) | Rhizome | Total Saponins | Not specified (qualitative) | HPLC-ESI-MS | [6][7] |
Note: The content of saponins can be influenced by harvesting time, processing methods, and storage conditions.
Experimental Protocols
A clear and reproducible methodology is paramount in natural product research. This section details key experimental protocols for the extraction, analysis, and biological evaluation of furostanol saponins.
Extraction and Isolation of Furostanol Saponins
A general workflow for the isolation of furostanol saponins from plant material is depicted below.
Figure 1: General workflow for the extraction and isolation of furostanol saponins.
Detailed Protocol for Extraction and Purification (Example: Tribulus terrestris) [4]
-
Extraction: The fresh whole plant of T. terrestris is refluxed with 70% aqueous ethanol.
-
Fractionation: The resulting extract is subjected to macroporous resin (e.g., SP825) column chromatography to obtain saponin-rich fractions.
-
Purification: These fractions are further separated using a combination of silica (B1680970) gel, MCI silica gel, ODS silica gel column chromatography, and semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure furostanol saponins.
Analytical Methods
a) High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is suitable for the quantitative analysis of saponins which lack a strong UV chromophore.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile.
-
Detector: ELSD. The drift tube temperature and nebulizing gas flow rate should be optimized for the specific analytes.
-
Quantification: Based on a calibration curve of a reference standard (e.g., protodioscin).
b) Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS)
This high-resolution technique is powerful for the rapid identification and structural characterization of furostanol saponins in complex mixtures.
-
Chromatography: UPLC with a sub-2 µm particle column for high resolution and speed.
-
Ionization: Electrospray ionization (ESI), typically in both positive and negative ion modes.
-
Mass Analysis: QTOF-MS provides accurate mass measurements for elemental composition determination and MS/MS fragmentation patterns for structural elucidation.
Structural Elucidation: Acid Hydrolysis[8][9][10][11]
Acid hydrolysis is a crucial step in determining the aglycone and sugar moieties of saponins.
-
Hydrolysis: The purified saponin (a few milligrams) is dissolved in a solution of 2N CF3COOH (trifluoroacetic acid) or a mixture of HCl and ethanol and heated (e.g., at 95°C for several hours).
-
Aglycone Extraction: After cooling, the reaction mixture is extracted with an organic solvent (e.g., dichloromethane) to separate the aglycone.
-
Sugar Analysis: The aqueous layer containing the sugars is neutralized and analyzed by techniques such as gas chromatography (GC) after derivatization to identify the sugar components.
Biological Activity Assays
a) Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the furostanol saponin for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
b) Anti-inflammatory Activity Assay
The anti-inflammatory potential can be evaluated by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat them with different concentrations of the furostanol saponin for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Cytokines (e.g., TNF-α, IL-6, IL-1β): Quantify the levels of these cytokines in the supernatant using ELISA kits.
-
Gene and Protein Expression: Analyze the expression levels of iNOS, COX-2, and other inflammatory markers using RT-qPCR and Western blotting.
-
c) Western Blot for Signaling Pathway Analysis (Example: AMPK Phosphorylation) [8][9][10][11][12]
-
Protein Extraction: Lyse the treated cells with a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a method like the BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific binding and then incubate with primary antibodies against the phosphorylated and total forms of the target protein (e.g., p-AMPK and total AMPK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways Modulated by Furostanol Saponins
Furostanol saponins exert their diverse pharmacological effects by modulating various intracellular signaling pathways.
AMPK Signaling Pathway (Hypoglycemic Effect)
Certain furostanol saponins have demonstrated hypoglycemic activity by activating the AMP-activated protein kinase (AMPK) pathway. Activated AMPK enhances glucose uptake and metabolism.
Figure 2: Furostanol saponin-mediated activation of the AMPK signaling pathway.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. Some furostanol saponins have been shown to modulate this pathway, which is relevant to their effects in cardiovascular diseases and cancer.
Figure 3: Modulation of the PI3K/Akt signaling pathway by furostanol saponins.
NF-κB Signaling Pathway (Anti-inflammatory Effect)
The anti-inflammatory effects of many natural products, including saponins, are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Figure 4: Inhibition of the NF-κB signaling pathway by furostanol saponins.
Apoptosis Signaling Pathways (Cytotoxic Effect)
The cytotoxic activity of certain furostanol saponins against cancer cells is often attributed to the induction of apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.
Figure 5: Induction of apoptosis by furostanol saponins via intrinsic and extrinsic pathways.
Conclusion
Furostanol saponins from Traditional Chinese Medicine represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their varied pharmacological activities, including hypoglycemic, anti-inflammatory, and cytotoxic effects, are mediated through the modulation of key cellular signaling pathways. This technical guide provides a foundational framework for researchers and drug development professionals, summarizing the quantitative distribution of these compounds, detailing essential experimental protocols, and visualizing their mechanisms of action. A systematic approach, integrating modern analytical and pharmacological techniques with the wisdom of TCM, will be instrumental in unlocking the full potential of furostanol saponins for the development of novel therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Determination of protodioscin in tribulus terrestris by reversed-phase high-performance liquid chromatography | E3S Web of Conferences [e3s-conferences.org]
- 3. prosource.net [prosource.net]
- 4. Furostanol and Spirostanol Saponins from Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. graphviz.org [graphviz.org]
- 6. Qualitative and quantitative analysis of steroidal saponins in crude extracts from Paris polyphylla var. yunnanensis and P. polyphylla var. chinensis by high performance liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steroidal saponins from the rhizome of Paris polyphylla and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Biological activity of Furostanol saponins from Asparagus racemosus
An In-depth Technical Guide to the Biological Activity of Furostanol Saponins (B1172615) from Asparagus racemosus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asparagus racemosus (Willd.), commonly known as Shatavari, is a cornerstone of traditional Ayurvedic medicine, revered for its wide array of therapeutic properties.[1][2][3] A significant portion of its bioactivity is attributed to a class of steroidal saponins, particularly furostanol saponins.[4][5][6][7] These compounds have garnered considerable scientific interest for their potential applications in modern pharmacology. This technical guide provides a comprehensive overview of the biological activities of furostanol saponins isolated from A. racemosus, focusing on their hypoglycemic, immunomodulatory, and anticancer effects. It includes a detailed summary of quantitative data, experimental protocols, and visual representations of associated signaling pathways and workflows to support further research and drug development initiatives.
Introduction to Furostanol Saponins from Asparagus racemosus
The roots of Asparagus racemosus are a rich source of steroidal saponins, often referred to as shatavarins.[4][8][9][10] Among these, several furostanol saponins have been isolated and characterized, including shatavaroside C and furoasparosides A-F.[5][6][7][11] These glycosidic compounds are characterized by a furostanol steroidal nucleus. The isolation and characterization of these molecules are typically achieved through sophisticated chromatographic and spectroscopic techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][10][12]
Biological Activities and Mechanisms of Action
Furostanol saponins from A. racemosus exhibit a range of pharmacological activities, positioning them as promising candidates for therapeutic development.[1][2]
Hypoglycemic Activity
Recent studies have highlighted the potent antidiabetic potential of furostanol saponins. Bioactivity-guided investigations have led to the isolation of specific compounds that demonstrate significant effects on glucose metabolism.
Key Compound: Furoasparoside E
Mechanism of Action: Furoasparoside E has been shown to mediate its hypoglycemic effect by promoting the translocation of glucose transporter type 4 (GLUT4) to the cell membrane. This action is dependent on the activation of the AMP-activated protein kinase (AMPK) signaling pathway. Activation of AMPK enhances glucose uptake in muscle cells, thereby helping to lower blood glucose levels. In vivo studies have confirmed its efficacy and favorable pharmacokinetic profile.
Caption: AMPK-dependent signaling pathway for GLUT4 translocation induced by Furoasparoside E.
Quantitative Data: Hypoglycemic Effects
| Compound/Extract | Model | Dosage | Outcome | Reference |
| Furoasparoside E | L6-GLUT4myc myotubes | Not specified | Enhanced GLUT4 expression and translocation | [13] |
| Furostanol saponins | db/db mice | Not specified | Reduced post-prandial glucose level | [13] |
| Furoasparoside E | db/db mice | Not specified | Notable decrease in postprandial blood glucose | [11] |
Immunomodulatory Activity
A. racemosus extracts containing steroidal saponins have demonstrated significant immunomodulatory properties.[8][14][15][16][17] They appear to exert a balanced effect on the immune system, influencing both cellular and humoral immunity.
Mechanism of Action: Standardized aqueous extracts of A. racemosus (ARE), quantified for their saponin (B1150181) content (including Shatavarin IV), have been shown to increase CD3+ and CD4/CD8+ T-cell percentages, indicating an effect on T-cell activation.[14][17] The extracts cause an up-regulation of both Th1 cytokines (IL-2, IFN-γ) and Th2 cytokines (IL-4), suggesting a mixed Th1/Th2 adjuvant activity.[14][17] Furthermore, in vitro produced shatavarins stimulate immune cell proliferation, enhance IgG secretion, and modulate cytokine profiles by stimulating IL-12 and inhibiting IL-6 production.[15]
Caption: Immunomodulatory effects of A. racemosus saponins on T-cell and cytokine responses.
Quantitative Data: Immunomodulatory Effects
| Extract/Compound | Model | Dosage | Outcome | Reference |
| Standardized Aqueous Extract (ARE) | SRBC sensitized animals | 100 mg/kg b.w. p.o. | Significant increase in CD3+ and CD4/CD8+ percentages | [14][17] |
| Standardized Aqueous Extract (ARE) | SRBC sensitized animals | 100 mg/kg b.w. p.o. | Significant up-regulation of IL-2, IFN-γ, and IL-4 | [14][17] |
| Shatavaroside A & B | Polymorphonuclear leucocytes | 5 ng/ml | Potent immunostimulant activity | [16] |
Anticancer Activity
Shatavarins, including the furostanol saponin precursors and related spirostanol (B12661974) saponins like Shatavarin IV, have shown promising anticancer activity in both in vitro and in vivo models.[9][18]
Mechanism of Action: The anticancer effects are linked to the induction of apoptosis and inhibition of cell proliferation.[18] These saponins may disrupt cellular membranes and interfere with critical intracellular signaling pathways.[18] A crude extract of A. racemosus demonstrated potent, dose-dependent anticancer activity against triple-negative breast cancer (TNBC) cells (MDA-MB-231), causing cell cycle arrest at the G1 phase and inducing significant early apoptosis.[18]
Quantitative Data: In Vitro Cytotoxicity
| Extract/Fraction | Cell Line | IC₅₀ Value (µg/mL) | Reference |
| A. racemosus Crude Extract | MDA-MB-231 (TNBC) | 90.44 | [18] |
| Chloroform Extract | HeLa | 88.963 | [19] |
| Ethyl Acetate Extract | HeLa | 236.8 | [19] |
| Shatavarins-rich fraction (AR-2B) | MCF-7, HT-29, A-498 | Potent activity observed (specific IC₅₀ not provided) | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the literature.
Protocol: Bioactivity-Guided Isolation of Furostanol Saponins
This workflow outlines the general procedure for isolating bioactive compounds.
Caption: General workflow for bioactivity-guided isolation and evaluation of saponins.
Methodology:
-
Extraction: Powdered roots of A. racemosus are extracted with a suitable solvent, such as methanol, often using a static extractor or reflux apparatus.[12]
-
Fractionation: The crude extract is subjected to column chromatography over silica (B1680970) gel or other stationary phases. A gradient elution with solvent systems of increasing polarity (e.g., chloroform-methanol-water mixtures) is used to separate the extract into fractions.[5][12]
-
Isolation and Purification: Fractions showing activity in preliminary screens are further purified using techniques like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to yield pure compounds.[4][10]
-
Structure Elucidation: The chemical structures of isolated saponins are determined using spectroscopic methods, including 1D and 2D NMR (e.g., ¹H, ¹³C, COSY, HMBC) and mass spectrometry (e.g., LCMS).[4][5][7][10]
Protocol: In Vitro Hypoglycemic Assay (GLUT4 Translocation)
Objective: To assess the effect of isolated saponins on glucose uptake and GLUT4 translocation in a muscle cell line.
-
Cell Culture: L6-GLUT4myc myoblasts are cultured and differentiated into myotubes. The GLUT4 protein is tagged with a c-Myc epitope to allow for its detection on the cell surface.
-
Treatment: Differentiated myotubes are serum-starved and then treated with various concentrations of the test saponin (e.g., Furoasparoside E) for a specified period. Insulin may be used as a positive control.
-
GLUT4 Translocation Assay: The amount of GLUT4 translocated to the plasma membrane is quantified. This can be done using an antibody-based assay that detects the external Myc tag on non-permeabilized cells, often measured via ELISA or flow cytometry.
-
Western Blot Analysis: To investigate the signaling pathway, cell lysates are collected after treatment. Western blotting is performed using primary antibodies against total AMPK and phosphorylated AMPK (pAMPK) to determine the activation state of the kinase.
Protocol: In Vivo Anticancer Assay (Ehrlich Ascites Carcinoma Model)
Objective: To evaluate the antitumor activity of a saponin-rich fraction in a murine tumor model.[9]
-
Animal Model: Swiss albino mice are used. Ehrlich Ascites Carcinoma (EAC) cells are propagated by intraperitoneal (i.p.) injection.
-
Tumor Induction: EAC cells are injected i.p. into experimental groups of mice to induce tumor development.
-
Treatment: One day after tumor inoculation, the test group receives oral administration of the saponin fraction (e.g., AR-2B) at specified doses (e.g., 250 and 500 mg/kg body weight) daily for a set period (e.g., 10 days). A control group receives the vehicle, and a positive control group may receive a standard chemotherapeutic agent like 5-Fluorouracil (5-FU).
-
Data Collection:
-
Tumor Growth: Body weight, tumor volume, and packed cell volume are monitored.
-
Cell Viability: Viable and non-viable tumor cell counts are determined using a method like the trypan blue exclusion assay.
-
Survival: The average life span of the animals in each group is recorded.
-
Hematology: Hematological parameters (e.g., RBC, WBC, hemoglobin) are analyzed to assess the restoration towards normalcy.
-
Conclusion and Future Directions
The furostanol saponins from Asparagus racemosus represent a class of phytochemicals with significant and diverse biological activities. Compounds like Furoasparoside E show great promise as leads for novel antihyperglycemic agents acting via the AMPK pathway. The immunomodulatory effects, characterized by a mixed Th1/Th2 response, suggest potential applications as vaccine adjuvants or in the management of immune disorders. Furthermore, the demonstrated anticancer properties warrant further investigation into their specific molecular targets and efficacy against a broader range of cancer types.
Future research should focus on:
-
Elucidation of Structure-Activity Relationships (SAR): To understand how specific structural features of the saponins correlate with their biological activity.
-
Pharmacokinetic and Toxicological Studies: To establish comprehensive safety and bioavailability profiles for lead compounds.
-
Clinical Trials: To validate the therapeutic efficacy of these natural products in human subjects.
The continued exploration of these potent natural compounds holds substantial promise for the development of new, effective, and potentially safer therapeutic agents.
References
- 1. pbkom.eu [pbkom.eu]
- 2. researchgate.net [researchgate.net]
- 3. ijtinnovation.com [ijtinnovation.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Furostanol Saponin and Diphenylpentendiol from the Roots of Asparagus racemosus | Semantic Scholar [semanticscholar.org]
- 7. Furostanol saponin and diphenylpentendiol from the roots of Asparagus racemosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunomodulatory potential of shatavarins produced from Asparagus racemosus tissue cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Shatavarins (containing Shatavarin IV) with anticancer activity from the roots of Asparagus racemosus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Steroidal saponins from the roots of Asparagus racemosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Furostanol saponins from Asparagus racemosus as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. omicsonline.org [omicsonline.org]
- 13. researchgate.net [researchgate.net]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Immunomodulatory potential of shatavarins produced from Asparagus racemosus tissue cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immunomodulatory active steroidal saponins from Asparagus racemosus | Semantic Scholar [semanticscholar.org]
- 17. Immunomodulatory activity of Asparagus racemosus on systemic Th1/Th2 immunity: implications for immunoadjuvant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanistic Insights into the Anticancer Potential of Asparagus racemosus Willd. Against Triple-Negative Breast Cancer: A Network Pharmacology and Experimental Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. impactfactor.org [impactfactor.org]
Review of Furostanol saponins' therapeutic effects
The user wants an in-depth technical guide on the therapeutic effects of furostanol saponins (B1172615), targeted at researchers and drug development professionals.
Here's a breakdown of the requirements:
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In-depth technical guide/whitepaper: This implies a comprehensive and scientifically rigorous document.
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Audience: Researchers, scientists, and drug development professionals. This means the language should be technical and the content detailed.
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Data Presentation: All quantitative data must be in clearly structured tables.
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Experimental Protocols: Detailed methodologies for key experiments are required.
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Mandatory Visualization:
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Diagrams for all described signaling pathways, experimental workflows, or logical relationships.
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Must use Graphviz (DOT language).
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DOT scripts must be enclosed in a dot code block.
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A brief, descriptive caption (under 100 characters) below each diagram.
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Diagram Specifications:
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Max Width: 760px.
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High contrast between arrow/symbol colors and background.
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Node text must have high contrast against the node's background color.
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Specific color palette to be used: #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368.
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Execution Plan:
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Information Gathering (Done): I have already performed a comprehensive search and have a good collection of abstracts and some full-text information. The search results cover:
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Therapeutic effects: anticancer, anti-inflammatory, anti-diabetic, neuroprotective.
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Specific furostanol saponins: Dioscin, Protodioscin, Furoasparoside E, etc.
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Signaling pathways: PI3K/Akt, AMPK, NF-κB.
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Experimental data: IC50 values for cytotoxicity and anti-inflammatory effects.
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Methodologies: Hints of extraction, isolation, and in vitro/in vivo assays.
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Structuring the Whitepaper: I will structure the response as a formal whitepaper with the following sections:
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Introduction: Briefly introduce furostanol saponins, their chemical nature, and their therapeutic potential.
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Therapeutic Effects of Furostanol Saponins: This will be the main section, with subsections for each major therapeutic area.
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Anticancer Effects
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Anti-inflammatory Effects
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Antidiabetic Effects
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Other Therapeutic Effects (e.g., Neuroprotection)
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Data Summary: This section will contain the tables with quantitative data (IC50 values, etc.).
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Mechanisms of Action & Signaling Pathways: This section will describe the known signaling pathways and include the Graphviz diagrams.
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Experimental Protocols: This section will detail the methodologies. I will create a generalized protocol for common assays based on the search results.
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Data Extraction and Table Creation: I will go through the search results and extract all quantitative data. For example, from result[1], I can get IC50 values for Dioscin. From[2], I can get IC50 values for other compounds against cancer cell lines and for NO production. I will compile this into tables.
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Protocol Synthesis: I will synthesize the experimental protocols. For example, for "Inhibitory Activity on Nitric Oxide (NO) Production", I can outline a general procedure based on the use of LPS-stimulated RAW 264.7 macrophage cells, as mentioned in several abstracts[2][3]. Similarly, for cytotoxicity assays, I can describe a standard MTT or similar assay. For extraction, I can generalize the process described in[4] and[5].
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Graphviz Diagram Creation: This is a critical requirement. I will create diagrams for:
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Anticancer Signaling: A pathway showing apoptosis induction (e.g., involving Bcl-2, Bax, caspases as mentioned in[6]).
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Anti-inflammatory Signaling: A pathway showing inhibition of NF-κB and NO production[3][7].
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Antidiabetic Signaling: The AMPK-dependent pathway for GLUT4 translocation mentioned in[8].
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Experimental Workflow: A diagram illustrating the process from plant material to isolated compounds and bioactivity testing.
For each diagram, I will write the DOT script, ensuring it adheres to all the specified styling rules (width, colors, contrast). I will pay close attention to the fontcolor vs. fillcolor contrast rule.
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Writing the Content and Citing: I will write the text for each section, integrating the information from the search results. Every sentence containing factual information from a search result will be properly cited in the format [cite:INDEX].
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Final Review: I will review the entire document to ensure it meets all the user's requirements, is technically accurate, and flows logically. The language will be professional and scientific.
This detailed plan will allow me to systematically address all the complex requirements of the user's prompt and generate a high-quality, comprehensive technical guide.### A Technical Guide to the Therapeutic Potential of Furostanol Saponins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furostanol saponins, a class of steroidal glycosides, are naturally occurring compounds found in a variety of medicinal plants, including those from the genera Tribulus, Dioscorea, and Asparagus.[1] These compounds are characterized by a pentacyclic ABCDE ring structure with an open sixth ring, a feature that distinguishes them from the more common spirostanol (B12661974) saponins.[6] The structural diversity, arising from variations in the aglycone and attached sugar moieties, contributes to a wide spectrum of pharmacological activities.[1][6] In recent years, furostanol saponins have garnered significant attention from the scientific community for their potent therapeutic effects, including anticancer, antidiabetic, anti-inflammatory, and neuroprotective properties.[6][9][10] This guide provides an in-depth review of the therapeutic effects of furostanol saponins, detailing their mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols to facilitate further research and drug development.
Therapeutic Effects of Furostanol Saponins
Furostanol saponins exhibit a multi-faceted therapeutic potential, targeting a range of diseases through various mechanisms of action.
Anticancer Activity
A significant body of research points to the potent cytotoxic and antiproliferative effects of furostanol saponins against a variety of cancer cell lines.[1][9] Their anticancer mechanisms are diverse and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the reversal of chemotherapy drug resistance.[6][9] For instance, Dioscin has shown significant cytotoxicity against human breast cancer cells (MCF-7 and MDA-MB-231).[1] Protoneodioscin (B1236560), isolated from Dioscorea collettii, is cytotoxic against a broad panel of cell lines from leukemia and solid tumors, with particular sensitivity noted in leukemia, CNS cancer, and prostate cancer subpanels.[11] Other furostanol saponins have demonstrated activity against human liver and lung adenocarcinoma cells, as well as HeLa and MCF-7 cell lines.[12][13] Some saponins from Tribulus terrestris have also shown potential anti-tumor activity.[14]
Antidiabetic Effects
Furostanol saponins have emerged as promising agents for the management of type 2 diabetes and its complications.[8] A patented extract from fenugreek (Trigonella foenum-graecum) seeds, containing over 45% furostanolic saponins, was shown in a randomized, double-blind, placebo-controlled trial to significantly decrease fasting and post-prandial glucose, as well as glycated hemoglobin (HbA1c) in type 2 diabetic patients.[15] Furoasparoside E, from Asparagus racemosus, has been shown to decrease postprandial blood glucose in diabetic mice.[8] The mechanism for this effect is believed to involve the promotion of GLUT4 translocation via an AMPK-dependent signaling pathway.[8] Similarly, furostanolic saponins from fenugreek have been found to alleviate diet-induced glucose intolerance in mice.[16] Saponins from Balanites aegyptiaca have demonstrated significant α-glucosidase and aldose reductase inhibitory activities, contributing to both fasting and postprandial glycemic control and the amelioration of diabetic complications.[17][18]
Anti-inflammatory Activity
The anti-inflammatory properties of furostanol saponins are well-documented. They can inhibit the production of key inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.[2][3][19] This inhibitory action is a common benchmark for assessing anti-inflammatory potential. For example, several furostanol saponins isolated from the rhizomes of Tupistra chinensis and Smilax davidiana exhibited significant inhibitory effects on NO production.[2][12] The mechanism often involves the suppression of inflammatory signaling pathways, such as the NF-κB pathway.[7]
Neuroprotective Effects
Accumulating evidence suggests that saponins, including the furostanol class, possess significant neuroprotective capabilities against central nervous system disorders like stroke, Alzheimer's disease, and Parkinson's disease.[10] The proposed mechanisms are multifactorial and include antioxidant effects, anti-inflammatory action, modulation of neurotransmitters, and anti-apoptotic activity.[10][20] For instance, ginseng saponins have been shown to decrease the expression of neuronal nitric oxide synthase (nNOS) in the brain and block calcium influx into neuronal cells, actions which are protective against ischemia-reperfusion injury.[21]
Data Presentation: Efficacy of Furostanol Saponins
The following tables summarize the quantitative data on the therapeutic effects of various furostanol saponins as reported in the literature.
Table 1: Anticancer Activity of Furostanol Saponins
| Furostanol Saponin (B1150181) | Cancer Cell Line | IC50 Value / Activity | Reference |
|---|---|---|---|
| Dioscin | Human breast cancer (MCF-7) | 2.5 µM | [1] |
| Dioscin | Human breast cancer (MDA-MB-231) | 3.0 µM | [1] |
| Davidianoside F (6) | Human breast cancer (MCF-7) | 10.2 µM | [12] |
| Davidianoside F (6) | Human cervical cancer (HeLa) | 4.3 µM | [12] |
| Compound 14 (from Tupistra chinensis) | Human pharynx squamous cell carcinoma (FaDu) | 1.1 ± 0.1 µM | [2] |
| Compound 14 (from Tupistra chinensis) | Human pharynx squamous cell carcinoma (Detroit 562) | 1.2 ± 0.1 µM | [2] |
| Protoneodioscin | NCI 60-cell line screen | Cytotoxic against most cell lines | [11] |
| Saponins from A. cochinchinensis (1 & 2) | Human liver cancer (MHCC97H) | Significant cytotoxicity | [13] |
| Saponins from A. cochinchinensis (1 & 2) | Human lung adenocarcinoma (H1299) | Significant cytotoxicity |[13] |
Table 2: Anti-inflammatory Activity of Furostanol Saponins
| Furostanol Saponin | Assay | IC50 Value | Reference |
|---|---|---|---|
| Compounds from T. chinensis (1, 2, 6, 13, 16, 19, 24) | Inhibition of NO production in LPS-stimulated RAW 264.7 cells | 15.7 to 46.2 µM | [2] |
| Furostanols from T. terrestris (1-8) | Inhibition of NO production in LPS-activated RAW 264.7 cells | 14.2 to 64.7 µM | [19] |
| Compounds from S. macaonense (20, 21, 24) | Inhibition of superoxide (B77818) anion generation | 7.0, 7.6, 4.0 µM | [22] |
| Compounds from S. macaonense (20, 21, 24) | Inhibition of elastase release | 3.7, 4.4, 1.0 µM |[22] |
Table 3: Antidiabetic Activity of Furostanol Saponins
| Furostanol Saponin / Extract | Model / Assay | Key Results | Reference |
|---|---|---|---|
| Furostanol saponin from Balanites aegyptiaca (Compound 3) | α-glucosidase (AG) inhibition | IC50 = 3.12 ± 0.17 µg/mL | [17][23] |
| Furostanol saponin from Balanites aegyptiaca (Compound 3) | Aldose reductase (AR) inhibition | IC50 = 1.04 ± 0.02 µg/mL | [17][23] |
| Furostanol saponin from Balanites aegyptiaca (Compound 3) | Streptozotocin-induced diabetic rats (200 mg/kg) | 51.39% reduction in fasting plasma glucose | [17][23] |
| Fenugreek Seed Extract (>45% Furostanolic Saponins) | Type 2 Diabetic Humans (1000 mg/day for 12 weeks) | Significant decrease in fasting glucose, post-prandial glucose, and HbA1c |[15] |
Mechanisms of Action & Signaling Pathways
Furostanol saponins exert their therapeutic effects by modulating key cellular signaling pathways.
Anticancer Signaling Pathways
The anticancer activity of steroidal saponins often involves the induction of apoptosis. This can be achieved by regulating the expression of proteins in the Bcl-2 family, such as downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, which in turn activates caspases (e.g., caspase-3) that execute cell death.[6] Some saponins also induce cell cycle arrest, for instance at the G2/M phase, by activating proteins like p21.[6]
Anti-inflammatory Signaling Pathway
Furostanol saponins can suppress inflammation by inhibiting the production of nitric oxide (NO). This is often achieved by targeting the nuclear factor-kappa B (NF-κB) signaling pathway.[7] In response to inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, inducing the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS), which produces NO. Saponins can inhibit this pathway, leading to reduced iNOS expression and lower NO production.[7]
Antidiabetic Signaling Pathway
The hypoglycemic effect of certain furostanol saponins is mediated through the activation of AMP-activated protein kinase (AMPK).[8] Activated AMPK promotes the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane of muscle and fat cells. This increases the uptake of glucose from the bloodstream into the cells, thereby lowering blood glucose levels.[8]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the evaluation and comparison of the therapeutic effects of furostanol saponins.
Protocol 1: Extraction and Isolation of Furostanol Saponins
This protocol provides a general workflow for the extraction and isolation of furostanol saponins from plant material.
Methodology Details:
-
Plant Material Preparation: The plant material (e.g., roots, rhizomes, seeds) is air-dried and ground into a fine powder.[4][24]
-
Extraction: The powdered material is typically extracted with a hydroalcoholic solvent, such as 70% or 75% ethanol, often using reflux for several hours. This process is usually repeated 2-3 times to ensure maximum yield.[4][25]
-
Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[4]
-
Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Saponins are typically enriched in the n-butanol fraction.[24]
-
Chromatographic Separation: The saponin-rich fraction is subjected to multiple rounds of column chromatography. Common stationary phases include macroporous resins (e.g., SP825), silica gel, and octadecylsilyl (ODS) silica gel.[4][26] Elution is performed using gradient solvent systems.
-
Purification: Final purification of individual saponins is often achieved using semi-preparative or preparative High-Performance Liquid Chromatography (HPLC).[26]
-
Structural Elucidation: The chemical structures of the purified compounds are determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; 1D and 2D) and High-Resolution Mass Spectrometry (HR-ESI-MS).[2][26]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the antiproliferative effects of isolated saponins on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, H1299) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The furostanol saponin is dissolved in DMSO to create a stock solution and then diluted to various final concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) is included.
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in 150 µL of DMSO.
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle control. The IC50 value (the concentration that inhibits cell growth by 50%) is calculated using non-linear regression analysis.
Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol measures the ability of furostanol saponins to inhibit NO production in LPS-stimulated macrophages.[2][3]
-
Cell Culture: RAW 264.7 macrophage cells are cultured as described in Protocol 2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5x10⁴ cells per well and allowed to adhere.
-
Compound Treatment: Cells are pre-treated with various concentrations of the furostanol saponin for 1-2 hours.
-
LPS Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce NO production.
-
Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only treated group. The IC50 value is then determined. A cell viability assay (e.g., MTT) should be run in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.
Conclusion and Future Perspectives
Furostanol saponins represent a versatile and promising class of natural products with significant therapeutic potential across multiple disease areas, including oncology, metabolic disorders, and inflammatory conditions. Their diverse mechanisms of action, targeting key cellular signaling pathways, make them attractive candidates for drug discovery and development. The quantitative data summarized in this guide highlight their potency, with many compounds active in the low micromolar range.
For drug development professionals, the challenge lies in translating these preclinical findings into clinical applications. Future research should focus on several key areas:
-
Pharmacokinetics and Bioavailability: In-depth studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of promising furostanol saponins.[8]
-
Safety and Toxicology: While generally considered safe, comprehensive toxicological assessments are required to establish safe dosage ranges for human use.[19]
-
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies will help in identifying the key structural features responsible for specific biological activities, paving the way for the semi-synthetic optimization of lead compounds.
-
Clinical Trials: Well-designed, randomized controlled clinical trials are essential to validate the efficacy and safety of furostanol saponin-based therapies in human populations.[6][15]
By leveraging the detailed methodologies and mechanistic insights presented in this guide, researchers can accelerate the exploration of furostanol saponins, unlocking their full potential as next-generation therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Antiproliferative and anti-inflammatory furostanol saponins from the rhizomes of Tupistra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Polyhydroxylated Furostanol Saponins with Inhibitory Action against NO Production from Tupistra chinensis Rhizomes [mdpi.com]
- 4. Furostanol and Spirostanol Saponins from Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OPTIMAL CONDITIONS FOR CLEANING AND DRYING FUROSTANOL SAPONINS FROM TRIBULUS TERRESTRIS | Химия растительного сырья [journal.asu.ru]
- 6. Steroidal saponins: Natural compounds with the potential to reverse tumor drug resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Furostanol saponins from Asparagus racemosus as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. greenpharmacy.info [greenpharmacy.info]
- 10. Neuroprotection by saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The cytotoxicity of protoneodioscin (NSC-698789), a furostanol saponin from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New furostanol saponins with anti-inflammatory and cytotoxic activities from the rhizomes of Smilax davidiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Furostanol Saponins from Asparagus cochinchinensis and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Five furostanol saponins from fruits of Tribulus terrestris and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A randomized double blind placebo controlled trial to assess the safety and efficacy of a patented fenugreek (Trigonella foenum-graecum) seed extract in Type 2 diabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Furostanolic saponins from Trigonella foenum-graecum alleviate diet-induced glucose intolerance and hepatic fat accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo antidiabetic potential of extracts and a furostanol saponin from Balanites aegyptiaca - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro and in vivo antidiabetic potential of extracts and a furostanol saponin from Balanites aegyptiaca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Protective effects of ginseng on neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. journal.asu.ru [journal.asu.ru]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
Unveiling the Arsenal: A Technical Guide to the Antitumor Mechanisms of Furostanol Glycosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furostanol glycosides, a class of steroidal saponins (B1172615) found in a variety of medicinal plants, are emerging as promising candidates in the landscape of oncology research. Their complex structures contribute to a diverse range of biological activities, with a growing body of evidence highlighting their potent antitumor effects. This technical guide provides an in-depth exploration of the core antitumor mechanisms of furostanol glycosides, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the discovery and development of novel anticancer therapeutics.
The antitumor activity of furostanol glycosides is multifaceted, primarily revolving around the induction of programmed cell death (apoptosis), halting the progression of the cell cycle, and inhibiting the formation of new blood vessels (angiogenesis) that tumors rely on for growth and metastasis.[1][2] These compounds have demonstrated efficacy against a wide array of cancer cell lines, including those of the breast, colon, liver, and lung, as well as leukemia.[1][3][4][5]
Core Antitumor Mechanisms
The primary mechanisms through which furostanol glycosides exert their anticancer effects are:
-
Induction of Apoptosis: A regulated process of programmed cell death is a key mechanism for eliminating cancerous cells. Furostanol glycosides have been shown to trigger apoptosis through both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.[4][5]
-
Cell Cycle Arrest: By interfering with the cell cycle, furostanol glycosides can prevent the uncontrolled proliferation of cancer cells. They have been observed to cause cell cycle arrest at various phases, notably the G0/G1 and G2/M phases.[4][6]
-
Anti-Angiogenesis: The formation of new blood vessels is crucial for tumor growth and survival. Some furostanol glycosides have been found to inhibit key angiogenic factors, thereby cutting off the tumor's nutrient and oxygen supply.[2]
-
Modulation of Signaling Pathways: The anticancer effects of these compounds are often orchestrated by their ability to modulate critical intracellular signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.[7][8]
Quantitative Data on Antitumor Activity
The cytotoxic effects of various furostanol glycosides have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric.
| Furostanol Glycoside / Extract | Cancer Cell Line | IC50 Value (µM) | Source |
| 5β-Furostanol glycoside 113 | HL-60 (Leukemia) | 3.8 | [1] |
| 5β-Furostanol glycoside 113 | A549 (Lung Cancer) | 6.8 | [1] |
| Furostanol glycoside 114 | A549 (Lung Cancer) | 7.6 | [1] |
| Pseudo-furostanol glycoside 118 | A549 (Lung Cancer) | 4.5 | [1] |
| Furostanol glycoside 130 | HL-60 (Leukemia) | 0.5 - 6.2 | [1] |
| Furostanol glycoside 133 | HL-60 (Leukemia) | 0.5 - 6.2 | [1] |
| Furostanol glycoside 134 | HL-60 (Leukemia) | 0.5 - 6.2 | [1] |
| Pseudo-furostanol glycoside 136 | HL-60 (Leukemia) | 0.5 - 6.2 | [1] |
| Furostanol glycoside 130 | A549 (Lung Cancer) | 0.5 - 6.2 | [1] |
| Furostanol glycoside 133 | A549 (Lung Cancer) | 0.5 - 6.2 | [1] |
| Furostanol glycoside 134 | A549 (Lung Cancer) | 0.5 - 6.2 | [1] |
| Pseudo-furostanol glycoside 136 | A549 (Lung Cancer) | 0.5 - 6.2 | [1] |
| Furostanol saponins (Compounds 7-10) from Allium chinense | HepG2, A549, SPC-A-1, MGC80-3, MDA-MB-231, SW620, CNE-1 | < 30 | [4] |
| Furostanol glycosides from Dioscorea pseudojaponica | MCF-7, A549, HepG2 | > 20 | [6] |
| Spirostanol glycoside from Dioscorea villosa | Hep G2 (Liver Cancer) | 9.02 | [9] |
| Spirostanol glycoside from Dioscorea villosa | HEK293 (Kidney Cancer) | 13.21 | [9] |
| Spirostanol glycoside from Dioscorea villosa | MCF7 (Breast Cancer) | 16.74 | [9] |
Note: The table summarizes IC50 values from various studies. Direct comparison should be made with caution due to potential variations in experimental conditions.
Key Signaling Pathways
Furostanol glycosides modulate several key signaling pathways implicated in cancer progression. The following diagrams illustrate these interactions.
Caption: Induction of Apoptosis by Furostanol Glycosides.
References
- 1. Search for new steroidal glycosides with anti-cancer potential from natural resources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting Angiogenesis by Anti-Cancer Saponins: From Phytochemistry to Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New steroidal alkaloid and furostanol glycosides isolated from Solanum lyratum with cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Furostanol saponins from Chinese onion induce G2/M cell-cycle arrest and apoptosis through mitochondria-mediate pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of Apoptosis in Human Cancer Cells Through Extrinsic and Intrinsic Pathways by Balanites aegyptiaca Furostanol Saponins and Saponin-Coated SilverNanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Research progress of Paris polyphylla in the treatment of digestive tract cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
Furostanol Saponins: A Technical Guide to their Hypoglycemic Effects for Researchers and Drug Development Professionals
Introduction
Furostanol saponins (B1172615), a class of steroidal glycosides found in various medicinal plants, are emerging as promising therapeutic agents for the management of diabetes mellitus. Their multifaceted mechanism of action, targeting key pathways in glucose homeostasis, has garnered significant interest within the scientific community. This technical guide provides an in-depth overview of the hypoglycemic effects of furostanol saponins, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antidiabetic therapies.
Data Presentation: Quantitative Hypoglycemic Effects
The following tables summarize the quantitative data from key in vivo and in vitro studies on the hypoglycemic effects of furostanol saponins from various plant sources.
Table 1: In Vivo Hypoglycemic Effects of Furostanol Saponins in Animal Models
| Furostanol Saponin (B1150181) Source | Animal Model | Treatment and Dosage | Duration | Key Findings | Reference |
| Balanites aegyptiaca (Compound 3) | Streptozotocin-induced diabetic Wistar rats | 200 mg/kg | 2 weeks | - 51.39% reduction in fasting plasma glucose. - 63.56% increase in insulin (B600854) levels. - 65% increase in C-peptide levels. | [1][2][3][4][5] |
| Balanites aegyptiaca (Methanol Extract) | Streptozotocin-induced diabetic Wistar rats | 200 mg/kg | 2 weeks | - 46.14% reduction in fasting plasma glucose. | [1][2][3][4][5] |
| Tribulus terrestris (Protodioscin-high extract) | Streptozotocin-induced diabetic rats | Not specified | 12 weeks | - Significant reduction in elevated blood glucose levels. | [6] |
| Tribulus terrestris (Protodioscin-low extract) | Streptozotocin-induced diabetic rats | Not specified | 12 weeks | - Significant reduction in elevated blood glucose levels. | [6] |
| Asparagus racemosus (Furoasparoside E) | Streptozotocin-induced diabetic rats and db/db mice | Not specified | Not specified | - Notable decrease in postprandial blood glucose in db/db mice. | [7][8] |
| Various Plants (Protodioscin) | High-fat diet and streptozotocin-induced diabetic rats | 20 mg/kg and 40 mg/kg | 12 weeks | - Significant reduction in blood glucose levels. | [9] |
Table 2: Clinical Efficacy of Fenfuro™ (Fenugreek Seed Extract Rich in Furostanolic Saponins)
| Study Population | Treatment and Dosage | Duration | Key Findings | Reference |
| 154 Type 2 Diabetes Patients | 500 mg, twice daily (add-on to metformin) | 90 days | - 21.98% decrease in fasting plasma sugar. - 83% of patients showed a decrease in fasting plasma sugar. - 89% of patients showed a decrease in post-prandial plasma sugar. - Significant increase in fasting and post-prandial C-peptide. | [1][10][11] |
| 42 Type 2 Diabetes Patients | 1,000 mg/day (add-on to metformin/sulphonylurea) | 12 weeks | - 38.26% decrease in fasting glucose levels. - 44.04% reduction in mean post-prandial glucose levels. | [12] |
Table 3: In Vitro Effects of Furostanol Saponins
| Furostanol Saponin Source | Cell Line | Assay | Key Findings | Reference |
| Balanites aegyptiaca (Compound 3) | Not specified | α-glucosidase inhibition | IC50 = 3.12 ± 0.17 µg/mL | [1][2][3][4][5] |
| Balanites aegyptiaca (Compound 3) | Not specified | Aldose reductase inhibition | IC50 = 1.04 ± 0.02 µg/mL | [1][2][3][4][5] |
| Asparagus racemosus (Furoasparoside E) | L6-GLUT4myc myotubes | GLUT4 translocation | Mediated by the AMPK-dependent signaling pathway. | [7][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of the hypoglycemic effects of furostanol saponins.
Induction of Diabetes in Rodent Models (Streptozotocin-Induced)
This protocol is a widely used method for inducing both Type 1 and Type 2 diabetes in rats and mice.
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used.[13][14][15]
-
Materials:
-
Streptozotocin (STZ)
-
Cold citrate (B86180) buffer (pH 4.5)
-
High-fat diet (for Type 2 model)
-
Glucometer and test strips
-
-
Procedure for Type 1 Diabetes Model:
-
A single intraperitoneal (IP) or intravenous (IV) injection of STZ (50-65 mg/kg body weight) is administered.[14][16][17]
-
STZ should be freshly dissolved in cold citrate buffer immediately before use.[15][16]
-
Diabetes is typically confirmed 72 hours post-injection by measuring blood glucose levels from a tail vein sample.[16] Animals with blood glucose levels ≥ 250 mg/dL (or ≥ 15 mM) are considered diabetic.[3][13]
-
-
Procedure for Type 2 Diabetes Model:
In Vitro Glucose Uptake Assay (L6-GLUT4myc Myotubes)
This assay is used to assess the direct effect of compounds on glucose uptake in muscle cells.
-
Cell Line: L6 myoblasts stably expressing myc-tagged GLUT4 (L6-GLUT4myc).
-
Procedure:
-
L6-GLUT4myc myoblasts are differentiated into myotubes.
-
The differentiated myotubes are serum-starved for a specified period.
-
Cells are then treated with the furostanol saponin of interest at various concentrations for a defined time.
-
Glucose uptake is initiated by adding a solution containing a fluorescent glucose analog (e.g., 2-NBDG).
-
After incubation, the reaction is stopped, and the cells are washed.
-
The fluorescence intensity, which is proportional to the amount of glucose taken up by the cells, is measured using a fluorescence plate reader.
-
Western Blot Analysis for Signaling Pathway Proteins (PI3K/Akt and AMPK)
This technique is used to determine the expression and phosphorylation status of key proteins in signaling pathways.
-
Procedure:
-
Protein Extraction: Cells or tissues are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[18][19]
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA or Bradford assay).[18]
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18][20]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[18][20]
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-AMPK, total AMPK).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[18]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18][19]
-
Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the total protein levels.[19]
-
Isolation and Quantification of Furostanol Saponins
-
Isolation:
-
Extraction: The powdered plant material is extracted with a suitable solvent, often 70% ethanol.[21]
-
Purification: The crude extract is subjected to a series of purification steps, which may include liquid-liquid extraction with solvents of varying polarity (e.g., chloroform, ethyl acetate, butanol) and column chromatography.[21]
-
-
Quantification (HPLC):
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column is commonly used.[22][23][24]
-
Mobile Phase: A gradient of methanol (B129727) and water is often employed.[23][24]
-
Detection: An Evaporative Light Scattering Detector (ELSD) or a UV detector is used for detection.[22][23][24] Mass spectrometry (MS) can be coupled with HPLC for structural elucidation.[22][25][26]
-
Quantification: The concentration of specific furostanol saponins is determined by comparing the peak areas in the sample chromatogram to those of a standard curve prepared with known concentrations of a reference compound (e.g., protodioscin).
-
Signaling Pathways and Mechanisms of Action
Furostanol saponins exert their hypoglycemic effects through the modulation of key signaling pathways involved in glucose metabolism. The two primary pathways identified are the PI3K/Akt and AMPK pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial downstream signaling cascade of the insulin receptor. Its activation leads to the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose uptake.
References
- 1. tandfonline.com [tandfonline.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. In vitro and in vivo antidiabetic potential of extracts and a furostanol saponin from Balanites aegyptiaca - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo antidiabetic potential of extracts and a furostanol saponin from Balanites aegyptiaca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tribulus terrestris Efficacy and Safety Concerns in Diabetes and Erectile Dysfunction, Assessed in an Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Furostanol saponins from Asparagus racemosus as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ameliorative effects of protodioscin on experimental diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A multicenter clinical study to determine the efficacy of a novel fenugreek seed (Trigonella foenum-graecum) extract (Fenfuro™) in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A multicenter clinical study to determine the efficacy of a novel fenugreek seed (<em>Trigonella foenum-graecum</em>) extract (Fenfuro<sup>TM</sup>) in patients with type 2 diabetes | Food & Nutrition Research [foodandnutritionresearch.net]
- 12. A randomized double blind placebo controlled trial to assess the safety and efficacy of a patented fenugreek <em>(Trigonella foenum-graecum)</em> seed extract in Type 2 diabetics | Food & Nutrition Research [foodandnutritionresearch.net]
- 13. ndineuroscience.com [ndineuroscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 17. Streptozotocin-induced type 1 and 2 diabetes in rodents: a model for studying diabetic cardiac autonomic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journal.asu.ru [journal.asu.ru]
- 22. Qualitative and quantitative HPLC-ELSD-ESI-MS analysis of steroidal saponins in fenugreek seed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. "Simultaneous determination of furostanol and spirostanol glycosides in" by D.-J. Yang, T.-J. Lu et al. [jfda-online.com]
- 24. researchgate.net [researchgate.net]
- 25. Furostanol saponins from Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Rapid isolation of new furostanol saponins from fenugreek seeds based on ultra-performance liquid chromatography coupled with a hybrid quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Inflammatory Potential of Furostan Compounds: A Technical Guide for Researchers
An in-depth exploration of the mechanisms, quantitative data, and experimental protocols related to the anti-inflammatory properties of Furostan steroidal saponins (B1172615).
Introduction
This compound compounds, a class of steroidal saponins, have emerged as promising candidates in the development of novel anti-inflammatory therapeutics. Exhibiting a wide range of biological activities, these natural products have demonstrated significant potential in modulating key inflammatory pathways, thereby reducing the production of pro-inflammatory mediators. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound compounds, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for inflammatory diseases.
Mechanism of Action: Targeting Key Inflammatory Signaling Pathways
This compound compounds exert their anti-inflammatory effects by modulating several critical signaling cascades within immune and other cell types. The primary pathways implicated in their mechanism of action include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Several this compound compounds have been shown to inhibit NF-κB activation. For instance, Methyl Protodioscin (B192190) mitigates inflammation by preventing the degradation of IκBα and IκBβ, the inhibitory proteins of NF-κB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent gene transcription.[1] Similarly, total saponins from Tupistra chinensis have been observed to suppress NF-κB activation in LPS-stimulated macrophages.[2]
JAK/STAT Signaling Pathway
The JAK/STAT pathway is another crucial signaling route for a variety of cytokines and growth factors that drive inflammation. Paris saponin (B1150181) VII has been identified as a modulator of this pathway, specifically targeting STAT3.[3] By inhibiting the phosphorylation of STAT3, Paris saponin VII prevents its dimerization and translocation to the nucleus, thereby downregulating the expression of STAT3-dependent inflammatory genes.[3]
Quantitative Anti-inflammatory Data
The anti-inflammatory efficacy of this compound compounds has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from the literature, providing a comparative overview of the potency of different compounds.
Table 1: In Vitro Anti-inflammatory Activity of this compound Compounds
| Compound/Extract | Cell Line | Inflammatory Stimulus | Biomarker | IC50 / % Inhibition | Source |
| From Tupistra chinensis | |||||
| Compound 1 | RAW 264.7 | LPS | Nitric Oxide (NO) | IC50: 15.7 µM | [4] |
| Compound 2 | RAW 264.7 | LPS | Nitric Oxide (NO) | IC50: 20.3 µM | [4] |
| Compound 6 | RAW 264.7 | LPS | Nitric Oxide (NO) | IC50: 33.1 µM | [4] |
| Polyhydroxylated Furostanol Saponin 1 | Rat Abdominal Macrophages | LPS (40 µg/mL) | Nitric Oxide (NO) | Marked Inhibition | [5][6] |
| Polyhydroxylated Furostanol Saponin 2 | Rat Abdominal Macrophages | LPS (40 µg/mL) | Nitric Oxide (NO) | Marked Inhibition | [5][6] |
| Total Saponins (TCS) | RAW 264.7 | LPS (1 µg/mL) | Nitric Oxide (NO) | ~50% inhibition at 50 µg/mL | [2] |
| From Smilax china | |||||
| Chongrenoside A | RAW 264.7 | LPS | TNF-α mRNA | 88% inhibition at 10 µM | [7] |
| Chongrenoside D | RAW 264.7 | LPS | TNF-α mRNA | 87% inhibition at 10 µM | [7] |
| Chongrenoside F | RAW 264.7 | LPS | TNF-α mRNA | 67% inhibition at 10 µM | [7] |
| Known Saponin 11 | RAW 264.7 | LPS | TNF-α mRNA | 93% inhibition at 10 µM | [7] |
| From Smilax davidiana | |||||
| Compound 3 | RAW 264.7 | LPS | IL-1β Production | Modest Suppression | [8] |
| Compound 5 | RAW 264.7 | LPS | IL-1β Production | Modest Suppression | [8] |
| Compound 7 | RAW 264.7 | LPS | IL-1β Production | Modest Suppression | [8] |
| From Tribulus terrestris | |||||
| Total Saponins (TST) | RAW 264.7 | LPS | TNF-α, IL-6 | Significant Decrease | [9] |
| Compound 13 | RAW 264.7 | LPS | TNF-α, IL-6 | Evident TNF-α reduction, Marked IL-6 reduction | [9] |
| Compound 15 | RAW 264.7 | LPS | TNF-α, IL-6 | Evident TNF-α reduction, Marked IL-6 reduction | [9] |
| Paris Saponin VII | |||||
| Paris Saponin VII | Psoriatic Keratinocytes | - | p-STAT3, p-NFκB | Significant Reduction | [3] |
Table 2: In Vivo Anti-inflammatory Activity of this compound Compounds
| Compound/Extract | Animal Model | Inflammatory Agent | Dosage | Effect | Source |
| Methyl Protodioscin | Mouse Colitis Model | Dextran Sulfate Sodium (DSS) | 25 mg/kg | Reduced NF-κB activation, pro-inflammatory cytokines, and bacterial translocation. | [1] |
| Thick extract of Tribulus terrestris (TETT) | Rat Paw Edema | Carrageenan | 50-200 mg/kg | Dose-dependent reduction in paw edema. | [10] |
| Total Saponins from Tupistra chinensis (TCS) | Rat Acute Pharyngitis Model | - | - | Alleviated pathological symptoms and reduced NF-κB expression. | [2] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the anti-inflammatory properties of this compound compounds. Below are methodologies for two widely used in vitro and in vivo models.
In Vitro: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This assay is a common primary screen for anti-inflammatory activity, measuring the inhibition of nitric oxide (NO), a key inflammatory mediator.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for adherence.[11][12]
2. Treatment:
-
Prepare stock solutions of the this compound compounds in a suitable solvent (e.g., DMSO) and dilute to desired concentrations in fresh cell culture medium.
-
Remove the old medium from the cells and replace it with medium containing the test compounds at various concentrations.
-
Pre-incubate the cells with the test compounds for a specified period (e.g., 30 minutes to 2 hours).[12]
3. Induction of Inflammation:
-
Following pre-incubation, add lipopolysaccharide (LPS) to each well to a final concentration of 1 µg/mL to induce an inflammatory response.[12] Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[11]
4. Measurement of Nitric Oxide:
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent system.[11][12]
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage inhibition of NO production compared to the vehicle control.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This model is a classic and highly reproducible method for evaluating the acute anti-inflammatory effects of compounds.
1. Animals:
-
Use male Wistar or Sprague-Dawley rats weighing between 150-200g.
-
Acclimatize the animals for at least one week before the experiment with free access to food and water.
2. Treatment:
-
Administer the this compound compound or vehicle control orally (p.o.) or intraperitoneally (i.p.) at a predetermined time (e.g., 30-60 minutes) before the carrageenan injection.[13]
3. Induction of Edema:
-
Inject 100 µL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.[13][14]
4. Measurement of Paw Edema:
-
Measure the paw volume of both the injected and contralateral paws at baseline (time 0) and at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours) using a plethysmometer.[14]
-
The degree of edema is calculated as the difference in paw volume between the treated and control groups.
-
The percentage inhibition of edema can be calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
5. Histopathological Analysis (Optional):
-
At the end of the experiment, euthanize the animals and collect the paw tissue for histopathological examination to assess inflammatory cell infiltration and tissue damage.[14]
Conclusion
This compound compounds represent a compelling class of natural products with significant anti-inflammatory properties. Their ability to modulate key signaling pathways such as NF-κB and JAK/STAT underscores their therapeutic potential for a range of inflammatory conditions. The quantitative data presented in this guide highlights the potent and varied efficacy of different this compound derivatives. Furthermore, the detailed experimental protocols provide a framework for the continued investigation and development of these compounds as novel anti-inflammatory agents. Further research is warranted to fully elucidate the structure-activity relationships, pharmacokinetic profiles, and safety of this compound compounds to pave the way for their clinical application.
References
- 1. Natural compound methyl protodioscin protects against intestinal inflammation through modulation of intestinal immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Paris saponin VII attenuates psoriasiform inflammation by regulating STAT3/NFκB signaling pathway and Caspase-1-induced pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative and anti-inflammatory furostanol saponins from the rhizomes of Tupistra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New polyhydroxylated furostanol saponins with inhibitory action against NO production from Tupistra chinensis rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Polyhydroxylated Furostanol Saponins with Inhibitory Action against NO Production from Tupistra chinensis Rhizomes [mdpi.com]
- 7. Anti-inflammatory furostanol saponins from the rhizomes of Smilax china L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New furostanol saponins with anti-inflammatory and cytotoxic activities from the rhizomes of Smilax davidiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journal.hep.com.cn [journal.hep.com.cn]
- 10. csfarmacie.cz [csfarmacie.cz]
- 11. thaiscience.info [thaiscience.info]
- 12. mdpi.com [mdpi.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
Furostanol Derivatives: A Deep Dive into their Neuroprotective Mechanisms
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Furostanol derivatives, a class of steroidal saponins (B1172615) found in various medicinal plants, are emerging as promising candidates for the development of neuroprotective therapeutics. With the growing prevalence of neurodegenerative diseases, the need for novel treatment strategies is paramount. This technical guide provides a comprehensive overview of the current understanding of furostanol derivatives, their mechanisms of action in neuroprotection, and detailed experimental protocols for their evaluation.
Furostanol Derivatives and their Botanical Sources
Furostanol glycosides are naturally occurring compounds characterized by a furostan skeleton. They are predominantly found in plants of the Liliaceae, Dioscoreaceae, and Zygophyllaceae families. Notable plant sources that have been investigated for their neuroprotective furostanol derivatives include:
-
Anemarrhena asphodeloides [1]
Mechanisms of Neuroprotection
The neuroprotective effects of furostanol derivatives are primarily attributed to their potent anti-inflammatory and antioxidant properties. These compounds exert their effects through the modulation of key signaling pathways involved in the cellular stress response and inflammation.
Anti-inflammatory Effects: Modulation of the NF-κB Signaling Pathway
Neuroinflammation, characterized by the activation of microglia and the subsequent release of pro-inflammatory mediators like nitric oxide (NO) and cytokines, plays a crucial role in the pathogenesis of neurodegenerative diseases. Furostanol derivatives have been shown to suppress this inflammatory cascade by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.
In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Furostanol derivatives intervene in this process by inhibiting the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB.[10][18][19][20]
Antioxidant Effects: Activation of the Nrf2/ARE Signaling Pathway
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is another key contributor to neuronal damage. Furostanol derivatives enhance the antioxidant capacity of neuronal cells by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like furostanol derivatives, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the ARE in the promoter regions of antioxidant genes, leading to the increased expression of protective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[12][21][22][23][24][25][26]
Quantitative Data on Neuroprotective Effects
The neuroprotective potential of various furostanol derivatives has been quantified in numerous in vitro studies. The following tables summarize the available data on their inhibitory effects on nitric oxide production and their impact on cell viability under neurotoxic conditions.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated BV-2 Microglial Cells
| Furostanol Derivative/Extract | Plant Source | IC₅₀ (µM) | Reference |
| Dioscin | Dioscorea nipponica | ~20 | [10] |
| Furostanol Glycosides (unspecified) | Tribulus terrestris | 14.2 - 64.7 | [6] |
| Furostanol Glycosides (unspecified) | Asparagus cochinchinensis | 63.57 |
Table 2: Effects on Neuronal Cell Viability
| Furostanol Derivative/Extract | Cell Line | Neurotoxin | Effect | Concentration | Reference |
| Arzanol | Differentiated SH-SY5Y | H₂O₂ (0.5 mM) | Significant protection | 5, 10, 25 µM | [6] |
| Hesperetin (B1673127) | SH-SY5Y | H₂O₂ (400 µM) | Increased viability | 10-40 µM | [27] |
| Pterostilbene | Primary neurons | Amyloid-β | Reversed toxicity | 10 µM | [28] |
| Diosgenin | - | Ischemia | Cardioprotective | 20, 40, 80 mg/kg (in vivo) | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the neuroprotective effects of furostanol derivatives.
In Vitro Anti-Neuroinflammatory Activity Assay
Objective: To assess the ability of furostanol derivatives to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Workflow Diagram:
Materials:
-
BV-2 microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Furostanol derivatives
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) (for standard curve)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed BV-2 cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the furostanol derivative for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the control group.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Nitrite Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Cell Viability Assay (MTT):
-
After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration of the furostanol derivative relative to the LPS-only control. Determine the IC₅₀ value using a dose-response curve.
Western Blot Analysis of NF-κB Pathway Proteins
Objective: To determine the effect of furostanol derivatives on the expression and phosphorylation of key proteins in the NF-κB signaling pathway (e.g., IκBα, p-IκBα, p65).
Procedure:
-
Cell Culture and Treatment: Culture and treat cells (e.g., BV-2) with furostanol derivatives and/or LPS as described in the anti-inflammatory assay.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against IκBα, phospho-IκBα, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
In Vivo Neuroprotection Assessment in a Scopolamine-Induced Memory Impairment Model
Objective: To evaluate the ability of furostanol derivatives to ameliorate cognitive deficits in an animal model of Alzheimer's disease.[7][10][22][29][30][31][32]
Animal Model: C57BL/6 mice or Sprague-Dawley rats.
Procedure:
-
Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Drug Administration: Administer the furostanol derivative (e.g., via oral gavage) for a specified period (e.g., 14-28 days).
-
Induction of Amnesia: Induce memory impairment by intraperitoneal injection of scopolamine (B1681570) (e.g., 1 mg/kg) 30 minutes before behavioral testing.
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase: Train the animals to find a hidden platform in a circular pool of water over several days. Record the escape latency and path length.
-
Probe Trial: On the final day, remove the platform and allow the animal to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Immunohistochemistry:
Conclusion
Furostanol derivatives represent a promising class of natural compounds with significant neuroprotective potential. Their ability to modulate key signaling pathways involved in inflammation and oxidative stress provides a strong rationale for their further investigation as therapeutic agents for neurodegenerative diseases. The experimental protocols detailed in this guide offer a robust framework for the continued exploration and validation of these fascinating molecules. Further research, particularly well-designed in vivo studies and clinical trials, is warranted to fully elucidate their therapeutic efficacy and safety in humans.
References
- 1. Ethnomedicinal Plants with Protective Effects against Beta-Amyloid Peptide (Aβ)1-42 Indicate Therapeutic Potential in a New In Vivo Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Polyphyllosides A-F, six new spirostanol saponins from the stems and leaves of Paris polyphylla var. chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-Asarone Ameliorates β-Amyloid–Induced Neurotoxicity in PC12 Cells by Activating P13K/Akt/Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Furostanol Glycoside from Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Effect of a Tribulus-Based Formulation in Alleviating Cholinergic System Impairment and Scopolamine-Induced Memory Loss in Zebrafish (Danio rerio): Insights from Molecular Docking and In Vitro/In Vivo Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New spirostanol glycosides from Anemarrhena asphodeloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of nuclear factor-κB p65 phosphorylation by 3,4-dihydroxybenzalacetone and caffeic acid phenethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dioscorea nipponica Makino Rhizome Extract and Its Active Compound Dioscin Protect against Neuroinflammation and Scopolamine-Induced Memory Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.amegroups.cn [cdn.amegroups.cn]
- 13. Biotransformation of Dioscorea nipponica by Rat Intestinal Microflora and Cardioprotective Effects of Diosgenin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dioscorea nipponica Makino: a systematic review on its ethnobotany, phytochemical and pharmacological profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Steroidal saponins from the rhizome of Paris polyphylla and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Paris spp (Liliaceae): a review of its botany, ethnopharmacology, phytochemistry, pharmacological activities, and practical applications [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. IκBα and p65 Regulate the Cytoplasmic Shuttling of Nuclear Corepressors: Cross-talk between Notch and NFκB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. explorationpub.com [explorationpub.com]
- 22. Small molecule activators of the Nrf2-HO-1 antioxidant axis modulate heme metabolism and inflammation in BV2 microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Pterostilbene attenuates amyloid-β induced neurotoxicity with regulating PDE4A-CREB-BDNF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Sobrerol Improves Memory Impairment in the Scopolamine-Induced Amnesia Mouse Model | MDPI [mdpi.com]
- 30. Amelioration of Scopolamine-Induced Learning and Memory Impairment by α-Pinene in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 31. The Effect of a Tribulus-Based Formulation in Alleviating Cholinergic System Impairment and Scopolamine-Induced Memory Loss in Zebrafish (Danio rerio): Insights from Molecular Docking and In Vitro/In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Studies to Elucidate the Effects of Furostanol Glycosides from Dioscorea deltoidea Cell Culture in a Rat Model of Endothelial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 34. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 35. youtube.com [youtube.com]
- 36. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 37. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Furostanol Saponin Extraction from Plant Material
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the extraction, purification, and analysis of furostanol saponins (B1172615) from plant materials. Furostanol saponins are a class of steroidal glycosides with a wide range of potential therapeutic applications, making their efficient extraction and characterization crucial for research and drug development.
Introduction to Furostanol Saponins
Furostanol saponins are glycosylated steroids characterized by an open E-ring, which distinguishes them from the spirostanol (B12661974) saponins. They are found in a variety of plants, including Fenugreek (Trigonella foenum-graecum), Tribulus terrestris, and yams (Dioscorea species). These compounds are of significant interest due to their potential biological activities.
Extraction Protocols
Several methods can be employed for the extraction of furostanol saponins from plant material. The choice of method depends on factors such as the plant matrix, the desired purity of the extract, and the available equipment.
Conventional Solvent Extraction
This is a widely used and straightforward method for furostanol saponin (B1150181) extraction.
Protocol:
-
Preparation of Plant Material: Air-dry the plant material (e.g., seeds, aerial parts) and grind it into a fine powder to increase the surface area for extraction.
-
Extraction:
-
Macerate or reflux the powdered plant material with a suitable solvent. 70-75% ethanol (B145695) in water is a commonly used solvent system.[1][2]
-
The ratio of solvent to solid material typically ranges from 10:1 to 20:1 (v/w).
-
Extraction is often performed at room temperature or elevated temperatures (reflux) for several hours and repeated multiple times (e.g., 2-3 times for 1-2 hours each) to ensure exhaustive extraction.[2]
-
-
Filtration and Concentration:
-
After extraction, filter the mixture to separate the extract from the solid plant residue.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the solvent.
-
Ultrasound-Assisted Extraction (UAE)
UAE is a more efficient method that utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[3][4]
Protocol:
-
Preparation of Plant Material: Prepare the plant material as described in the conventional solvent extraction method.
-
Extraction:
-
Suspend the powdered plant material in the extraction solvent (e.g., 70% ethanol) in a flask.
-
Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Sonication is typically carried out at a controlled temperature for a shorter duration compared to conventional methods (e.g., 30-60 minutes).
-
-
Filtration and Concentration: Follow the same procedure as in the conventional solvent extraction method.
Studies have shown that UAE can be significantly faster and more efficient than conventional methods.[5][6]
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and plant material, leading to rapid extraction.
Protocol:
-
Preparation of Plant Material: Prepare the plant material as described previously.
-
Extraction:
-
Place the powdered plant material and solvent in a microwave-safe extraction vessel.
-
Set the microwave power and extraction time. These parameters need to be optimized for different plant materials.[7]
-
Microwave irradiation causes a rapid increase in temperature and pressure inside the plant cells, leading to cell wall rupture and release of bioactive compounds.[8]
-
-
Filtration and Concentration: Follow the same procedure as in the conventional solvent extraction method.
Purification of Furostanol Saponins
The crude extract obtained from the initial extraction contains a mixture of compounds. Purification is necessary to isolate the furostanol saponins.
Protocol:
-
Liquid-Liquid Partitioning:
-
Column Chromatography:
-
The n-butanol fraction is then subjected to column chromatography for further separation.
-
Macroporous Resin Chromatography: This is often the first step to enrich the saponin fraction. The column is typically eluted with a stepwise gradient of ethanol in water (e.g., 5%, 60%, 90% ethanol). The saponin-rich fraction is usually eluted with 60% ethanol.[2]
-
Silica (B1680970) Gel Chromatography: Further separation can be achieved using silica gel columns with solvent systems like chloroform-methanol-water in various ratios.[2]
-
Octadecylsilyl (ODS) Silica Gel Chromatography: Reversed-phase chromatography on ODS columns with methanol-water or acetonitrile-water gradients is a common final purification step.[2]
-
-
Semi-preparative High-Performance Liquid Chromatography (HPLC): For isolation of individual furostanol saponin compounds, semi-preparative HPLC is often employed.[2]
Analysis and Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary analytical technique for the separation and quantification of furostanol saponins.
-
Column: A C18 reversed-phase column is commonly used.[12][13]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol (B129727) and water is typically used for elution.[2][12][13]
-
Detector: An Evaporative Light Scattering Detector (ELSD) is often preferred for detecting saponins as they lack strong UV chromophores.[12][13] UV detection at low wavelengths (around 203-215 nm) can also be used.[12][13]
Mass Spectrometry (MS)
Coupling HPLC with Mass Spectrometry (HPLC-MS), particularly with Electrospray Ionization (ESI), is a powerful tool for the identification and structural elucidation of furostanol saponins.[14]
-
Fragmentation Patterns: Furostanol saponins exhibit characteristic fragmentation patterns in MS/MS analysis, which can help in their identification. A common fragmentation involves the loss of the sugar moiety at C-26 and cleavage of the E-ring.[15]
Data Presentation
Table 1: Comparison of Extraction Methods for Saponins
| Extraction Method | Advantages | Disadvantages | Reference |
| Conventional Solvent Extraction | Simple, low equipment cost | Time-consuming, large solvent consumption, potential degradation of thermolabile compounds | [16] |
| Ultrasound-Assisted Extraction (UAE) | Faster, higher efficiency, less solvent, suitable for thermolabile compounds | Higher equipment cost | [3][4][5][6] |
| Microwave-Assisted Extraction (MAE) | Very rapid, high efficiency, less solvent | Potential for localized overheating, higher equipment cost | [7][8] |
| Supercritical Fluid Extraction (SFE) | "Green" technology (uses CO2), high selectivity, protects heat-sensitive compounds | High equipment cost and complexity | [17][18][19] |
Table 2: Quantitative Data on Furostanol Saponin Extraction and Isolation
| Plant Material | Compound(s) | Extraction/Isolation Method | Yield/Amount | Reference |
| Tribulus terrestris | Terrestrinins J-U (1-12) and known saponins (13-19) | 75% EtOH reflux, Macroporous resin, Silica gel, ODS, and semi-preparative HPLC | 4.4 mg to 125.4 mg of individual compounds from 20 kg of plant material | [2] |
| Fenugreek Seeds | Trigoneosides XIV-XVIIb (1-6) and Parvifloside (7) | 70% EtOH, Column chromatography, HPLC | 7.8 mg to 51.0 mg of individual compounds | [1] |
| Tribulus terrestris | Dry extract with 48% furostanol saponins | 70% EtOH extraction, liquid-liquid partitioning, spray drying | 3.2% yield of dry extract by weight of raw material | [9][11] |
Visualization
Experimental Workflow for Furostanol Saponin Extraction and Analysis
Caption: Workflow for Furostanol Saponin Extraction and Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of the Ultrasonic-Assisted Extraction Technology of Steroidal Saponins from Polygonatum kingianum Collett & Hemsl and Evaluating Its Quality Planted in Different Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of ultrasound-assisted extraction for plant bioactive compounds: Phenolics, flavonoids, thymols, saponins and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 7. Optimisation of the Microwave-Assisted Ethanol Extraction of Saponins from Gac (Momordica cochinchinensis Spreng.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journal.asu.ru [journal.asu.ru]
- 10. researchgate.net [researchgate.net]
- 11. cyberleninka.ru [cyberleninka.ru]
- 12. "Simultaneous determination of furostanol and spirostanol glycosides in" by D.-J. Yang, T.-J. Lu et al. [jfda-online.com]
- 13. researchgate.net [researchgate.net]
- 14. Furostanol saponins from Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. US20100160616A1 - Novel process for the extraction of furostanolic saponins from fenugreek seeds - Google Patents [patents.google.com]
- 17. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Application of Supercritical Fluid Extraction in Phenolic Compounds Isolation from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Isolation and Purification of Furostanol Derivatives Using HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful isolation and purification of Furostanol derivatives from plant materials using High-Performance Liquid Chromatography (HPLC).
Introduction
Furostanol saponins (B1172615) are a class of steroidal glycosides found in a variety of plants, including those of the genera Trigonella (Fenugreek) and Tribulus. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities. The isolation and purification of individual Furostanol derivatives are crucial for pharmacological studies and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of these structurally similar compounds.
Experimental Protocols
This section outlines the key experimental procedures for the extraction, preliminary purification, and final HPLC purification of Furostanol derivatives.
2.1. Plant Material and Reagent Preparation
-
Plant Material : Dried and powdered plant material (e.g., fenugreek seeds, Tribulus terrestris aerial parts) is the starting point for extraction.
-
Solvents : Analytical and HPLC grade solvents such as ethanol (B145695), methanol, acetonitrile, and water are required. For instance, 70% ethanol is commonly used for the initial extraction of saponins from plant material[1][2][3].
2.2. Extraction of Total Furostanol Saponins
This protocol describes a common method for extracting a crude mixture of Furostanol saponins from plant material.
-
Extraction : Macerate the powdered plant material with 70% ethanol at room temperature. The solid-to-solvent ratio can vary, but a common starting point is 1:10 (w/v).
-
Filtration : After extraction (typically repeated three times), filter the mixture to separate the extract from the solid plant residue.
-
Concentration : Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
2.3. Preliminary Purification using Macroporous Resin Column Chromatography
To enrich the Furostanol saponin (B1150181) content and remove highly polar or non-polar impurities, a preliminary purification step using macroporous resin is recommended.
-
Resin Preparation : Use a macroporous resin such as SP825[1][2]. Pre-treat the resin by soaking it in ethanol followed by thorough washing with deionized water.
-
Column Packing : Pack a column with the prepared resin.
-
Loading : Dissolve the crude extract in an appropriate solvent and load it onto the column.
-
Elution : Elute the column with a stepwise gradient of ethanol in water (e.g., 15:85, 55:45, 95:5 v/v)[1]. Collect the fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing Furostanol saponins.
-
Concentration : Combine the Furostanol-rich fractions and concentrate them to dryness.
2.4. HPLC Purification of Furostanol Derivatives
Preparative and semi-preparative HPLC are employed for the final isolation of individual Furostanol derivatives.
-
Instrumentation : A preparative or semi-preparative HPLC system equipped with a pump, injector, column oven, and a suitable detector (e.g., UV, ELSD, or MS) is required.
-
Column Selection : Reversed-phase columns, such as C18, are commonly used for the separation of saponins[4][5][6].
-
Mobile Phase : A binary solvent system of acetonitrile-water or methanol-water is typically used[4][5][6]. The addition of a small amount of acid (e.g., formic acid) can sometimes improve peak shape.
-
Elution : A gradient or isocratic elution can be employed. The optimal conditions will depend on the specific Furostanol derivatives being separated.
-
Detection : Since many saponins lack strong UV chromophores, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is often preferred for detection[4][5]. UV detection at low wavelengths (e.g., 203-215 nm) can also be used[6].
-
Fraction Collection : Collect the peaks corresponding to the desired Furostanol derivatives.
-
Purity Analysis : Analyze the collected fractions using analytical HPLC to determine their purity.
Data Presentation
The following tables summarize representative quantitative data for the HPLC purification of Furostanol derivatives, compiled from various studies.
Table 1: HPLC Operating Conditions for Furostanol Derivative Separation
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm)[6][7] | Diol[8][9] |
| Mobile Phase | Acetonitrile/Water (gradient)[1] | Methanol/Water (isocratic or gradient)[6] |
| Flow Rate | 1.0 mL/min (analytical)[6], 4.0 mL/min (semi-preparative)[1] | Dependent on column dimensions |
| Column Temp. | 45 °C[6] | 40 °C[8][9] |
| Detection | ELSD, MS, or UV (203-215 nm)[6][10] | QTOF-MS[8][9] |
Table 2: Example Retention Times and Yields of Purified Furostanol Saponins
| Compound | Plant Source | HPLC Conditions (Mobile Phase) | Retention Time (min) | Yield (mg) | Purity (%) | Reference |
| Trigoneoside XIV | Fenugreek Seeds | CH3CN-H2O (27:73) | 18.5 | 7.8 | >95 | [1] |
| Trigoneoside XV | Fenugreek Seeds | CH3CN-H2O (25:75) | 12.2 | 35.3 | >95 | [1] |
| Parvifloside | Fenugreek Seeds | CH3CN-H2O (23:77) | 16.3 | 49.0 | >95 | [1] |
| Terrestrinin J | Tribulus terrestris | MeCN-H2O (34:66) | - | 6.2 | >95 | [2] |
Note: Yields are dependent on the starting material and the scale of the purification.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of Furostanol derivatives.
Caption: Workflow for Furostanol Derivative Isolation.
Logical Relationships in HPLC Method Development
The development of a successful HPLC purification method involves the systematic optimization of several key parameters. The following diagram illustrates the logical relationships and decision-making process in HPLC method development for Furostanol saponins.
Caption: HPLC Method Development Logic.
References
- 1. researchgate.net [researchgate.net]
- 2. Furostanol and Spirostanol Saponins from Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.asu.ru [journal.asu.ru]
- 4. High-performance liquid chromatography analysis of plant saponins: An update 2005-2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. "Simultaneous determination of furostanol and spirostanol glycosides in" by D.-J. Yang, T.-J. Lu et al. [jfda-online.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Separation of furostanol saponins by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Furostanol saponins from Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1H and 13C NMR Data Interpretation of Furostan Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furostan compounds, a class of steroidal saponins (B1172615), are widely distributed in the plant kingdom and exhibit a diverse range of biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of these complex natural products. This document provides a detailed guide to the interpretation of 1H and 13C NMR data for this compound compounds, including standardized experimental protocols and a summary of characteristic chemical shifts.
I. Core Structure and Key NMR Signals
The this compound skeleton is a C27 steroid characterized by a hemiketal ring system (ring F) which is in equilibrium with an open-chain form. The numbering of the carbon atoms in the this compound skeleton is crucial for the assignment of NMR signals.
A key feature in the 1H NMR spectrum of many Furostanol glycosides is the presence of signals for the C-26 methylene (B1212753) protons, which are often observed as two distinct multiplets due to their diastereotopic nature. In the 13C NMR spectrum, the chemical shift of the C-22 carbon is highly characteristic and indicative of the this compound structure, typically resonating around δ 110-112 ppm.[1][2]
II. Experimental Protocols
High-quality, reproducible NMR data is fundamental for accurate structure elucidation. The following protocols outline the recommended procedures for sample preparation and NMR data acquisition for this compound compounds.
A. Sample Preparation
-
Sample Purity: Ensure the isolated this compound compound is of high purity (>95%), as impurities can complicate spectral interpretation.
-
Solvent Selection: Pyridine-d5 is a commonly used solvent for this compound compounds as it provides good solubility and dispersion of signals.[1] Other deuterated solvents such as methanol-d4, DMSO-d6, or chloroform-d (B32938) (CDCl3) can also be used depending on the solubility of the specific compound.
-
Concentration: Dissolve 5-10 mg of the purified this compound compound in 0.5-0.6 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm).
B. NMR Data Acquisition
A comprehensive suite of 1D and 2D NMR experiments is necessary for the unambiguous assignment of all proton and carbon signals.
1. 1D NMR Experiments:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their coupling interactions.
-
¹³C NMR & DEPT: The ¹³C NMR spectrum reveals the number of carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.
2. 2D NMR Experiments:
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, allowing for the tracing of spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations (typically 2-3 bonds) between protons and carbons, which is crucial for connecting different spin systems and determining the overall carbon skeleton and glycosylation positions.[1][3]
-
TOCSY (Total Correlation Spectroscopy): Reveals correlations between all protons within a spin system, which is particularly useful for identifying the individual sugar units in glycosides.[3]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.[1]
A recommended workflow for acquiring and analyzing NMR data for this compound compounds is depicted below.
III. Tabulated NMR Data
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for the aglycone moiety of this compound compounds. These values are compiled from various literature sources and are reported in ppm relative to TMS. Note that chemical shifts can vary depending on the solvent, temperature, and specific substitutions on the molecule.
A. ¹³C NMR Data for this compound Aglycone
| Carbon No. | Chemical Shift (δ) Range | Carbon No. | Chemical Shift (δ) Range |
| 1 | 37.0 - 38.0 | 15 | 31.0 - 33.0 |
| 2 | 29.0 - 32.0 | 16 | 80.0 - 83.0 |
| 3 | 70.0 - 79.0 | 17 | 62.0 - 65.0 |
| 4 | 38.0 - 40.0 | 18 | 16.0 - 18.0 |
| 5 | 140.0 - 142.0 or 40.0 - 52.0 | 19 | 19.0 - 20.0 |
| 6 | 121.0 - 122.0 or 28.0 - 30.0 | 20 | 40.0 - 42.0 |
| 7 | 31.0 - 33.0 | 21 | 14.0 - 17.0 |
| 8 | 30.0 - 32.0 | 22 | 110.0 - 112.7 |
| 9 | 50.0 - 54.0 | 23 | 31.0 - 33.0 |
| 10 | 36.0 - 38.0 | 24 | 28.0 - 30.0 |
| 11 | 20.0 - 22.0 | 25 | 30.0 - 32.0 |
| 12 | 39.0 - 41.0 | 26 | 65.0 - 77.0 |
| 13 | 40.0 - 42.0 | 27 | 17.0 - 18.0 |
| 14 | 55.0 - 57.0 |
Note: The chemical shifts for C-5 and C-6 are highly dependent on the presence or absence of a double bond between these two carbons.
B. ¹H NMR Data for this compound Aglycone
| Proton(s) | Chemical Shift (δ) Range | Multiplicity |
| H-3 | 3.5 - 4.5 | m |
| H-6 | 5.30 - 5.40 | br d or m |
| H-16 | 4.2 - 4.8 | m |
| H-18 (CH₃) | 0.70 - 1.10 | s |
| H-19 (CH₃) | 1.00 - 1.20 | s |
| H-21 (CH₃) | 0.90 - 1.10 | d |
| H₂-26 | 3.4 - 4.2 | m |
| H-27 (CH₃) | 0.80 - 1.00 | d |
s: singlet, d: doublet, t: triplet, q: quartet, m: multiplet, br: broad
IV. Key Structural Features and NMR Correlation
The interpretation of NMR spectra for this compound compounds relies on identifying key structural motifs and their corresponding signals. The following diagram illustrates the correlation between important structural features of a Furostanol glycoside and their characteristic NMR signatures.
V. Case Study: Structure Elucidation of a New Furostanol Saponin (B1150181)
The structure of a newly isolated Furostanol saponin can be elucidated by a systematic analysis of its NMR data. For instance, in the HMBC spectrum, a correlation between the anomeric proton of a sugar unit and a carbon of the aglycone confirms the site of glycosylation. Similarly, ROESY/NOESY correlations between protons of adjacent sugar units and between sugar protons and aglycone protons are used to establish the sequence of the sugar chain and the overall stereochemistry. The presence of characteristic signals for the this compound structure, such as the C-22 hemiketal carbon, confirms the class of the compound.[1] The configuration at C-25 can often be determined by the chemical shift difference of the two H-26 protons.[4]
Conclusion
The comprehensive application of 1D and 2D NMR spectroscopy is paramount for the accurate and complete structural characterization of this compound compounds. The protocols and data presented in this document provide a foundational guide for researchers in natural product chemistry and drug development to confidently interpret the NMR spectra of this important class of steroidal saponins.
References
Application Notes and Protocols for the Structural Elucidation of Furostanol Saponins using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furostanol saponins (B1172615) are a class of steroidal glycosides characterized by a furostan aglycone skeleton. They are widely distributed in the plant kingdom and exhibit a diverse range of biological activities, making them of significant interest in pharmaceutical research and drug development. The structural elucidation of these complex molecules is crucial for understanding their structure-activity relationships. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool for the rapid and sensitive characterization of furostanol saponins.[1][2] This application note provides detailed protocols and data interpretation guidelines for the structural elucidation of furostanol saponins using various mass spectrometry techniques.
Core Principles of Mass Spectrometry in this compound Structure Elucidation
Electrospray ionization (ESI) is the most common ionization technique for analyzing furostanol saponins as it is a soft ionization method that typically produces protonated molecules [M+H]+, sodium adducts [M+Na]+, or deprotonated molecules [M-H]-.[3] Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are then used to fragment the precursor ions. The resulting fragmentation patterns provide a wealth of structural information, including the sequence and type of sugar units, as well as features of the aglycone.[4][5] High-resolution mass spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, enabling the determination of elemental compositions for both the parent molecule and its fragments.[6]
Experimental Protocols
Sample Preparation
A generic protocol for the extraction and preparation of furostanol saponins from plant material for LC-MS analysis is provided below.
Materials:
-
Dried plant material (e.g., leaves, roots)
-
70% Ethanol (B145695) in water
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional)
-
Solid Phase Extraction (SPE) C18 cartridges
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
Protocol:
-
Extraction:
-
Grind the dried plant material to a fine powder.
-
Extract the powder with 70% ethanol in water at a ratio of 1:10 (w/v) using sonication or maceration for 1-2 hours.
-
Repeat the extraction process two more times.
-
Combine the extracts and filter them.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solid Phase Extraction (SPE) for Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Dissolve the crude extract in a minimal amount of water and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the furostanol saponins with increasing concentrations of methanol in water (e.g., 20%, 50%, 80% methanol).
-
Collect the fractions and evaporate the solvent.
-
-
Sample Reconstitution for LC-MS Analysis:
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
This protocol outlines a typical setup for the separation and analysis of furostanol saponins using UPLC-Q-TOF-MS.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an ESI source
LC Parameters:
| Parameter | Value |
|---|---|
| Column | Acquity UPLC HSS T3 column (100 × 2.1 mm, 1.8 µm)[3] |
| Mobile Phase A | Water with 0.1% formic acid (optional, can improve peak shape) |
| Mobile Phase B | Acetonitrile with 0.1% formic acid (optional)[8] |
| Gradient | 0-1 min, 5% B; 1-15 min, 5-60% B; 15-18 min, 60-95% B; 18-20 min, 95% B; 20-21 min, 95-5% B; 21-25 min, 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1-5 µL[3] |
MS Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Positive and Negative[3] |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 40 V |
| Source Temperature | 120 °C[3] |
| Desolvation Gas | Nitrogen |
| Desolvation Temperature | 450 °C[3] |
| Desolvation Gas Flow | 800 L/hr |
| Mass Range | m/z 100-2000 |
| Acquisition Mode | MS and MS/MS (Data-Dependent Acquisition) |
| Collision Energy | Ramped (e.g., 20-60 eV) for MS/MS |
Data Presentation: Characteristic Fragmentation of Furostanol Saponins
The structural elucidation of furostanol saponins by MS/MS relies on the interpretation of their characteristic fragmentation patterns. The primary fragmentation events involve the sequential loss of sugar residues and specific cleavages within the aglycone structure.
Table 1: Common Neutral Losses of Sugar Moieties in MS/MS
| Sugar Residue | Neutral Loss (Da) |
| Pentose (e.g., Xylose, Arabinose) | 132 |
| Deoxyhexose (e.g., Rhamnose) | 146 |
| Hexose (e.g., Glucose, Galactose) | 162 |
Table 2: Diagnostic Fragment Ions of a Representative Furostanol Saponin (B1150181) (e.g., Protodioscin-type)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Structural Interpretation |
| [M+H]+ | [M+H - 162]+ | 162 | Loss of a terminal glucose residue |
| [M+H - 162]+ | [M+H - 162 - 146]+ | 146 | Loss of a rhamnose residue |
| [M+H - 162 - 146]+ | [M+H - 162 - 146 - 162]+ | 162 | Loss of another glucose residue |
| [Aglycone+H]+ | [Aglycone+H - 18]+ | 18 | Loss of water (H₂O) from the aglycone |
| [Aglycone+H]+ | [Aglycone+H - 144]+ | 144 | Cleavage of the E-ring in the furostanol skeleton[5] |
| [M-H]- | [M-H - 162]- | 162 | Loss of a terminal glucose residue |
| [M-H - 162]- | [M-H - 162 - 146]- | 146 | Loss of a rhamnose residue |
Note: The exact m/z values will vary depending on the specific furostanol saponin being analyzed.
Visualization of Experimental Workflow and Fragmentation
Experimental Workflow
Caption: Workflow for this compound Structure Elucidation.
Furostanol Saponin Fragmentation Pathway
Caption: General Fragmentation of Furostanol Saponins.
Conclusion
The combination of liquid chromatography with high-resolution tandem mass spectrometry provides a powerful platform for the detailed structural characterization of furostanol saponins. By following the outlined protocols and utilizing the provided data interpretation guidelines, researchers can effectively identify known and tentatively characterize novel furostanol saponins in complex mixtures. This information is invaluable for advancing our understanding of the chemistry and pharmacology of these important natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. organomation.com [organomation.com]
- 3. researchgate.net [researchgate.net]
- 4. Furostanol saponins from Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural characterization of steroidal saponins by electrospray ionization and fast-atom bombardment tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid isolation of new furostanol saponins from fenugreek seeds based on ultra-performance liquid chromatography coupled with a hybrid quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
In Vitro Assays for Testing Furostanol Saponin Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furostanol saponins (B1172615), a class of steroidal glycosides found in various medicinal plants, have garnered significant attention in biomedical research for their diverse pharmacological activities, including potent cytotoxic effects against a range of cancer cell lines.[1][2][3] Compounds such as Dioscin (B1662501) and Protodioscin (B192190) are prominent examples of furostanol saponins that have been extensively studied for their anti-tumor properties.[4][5][6] These compounds induce cell death through complex mechanisms, often involving the activation of apoptotic pathways.[7][8][9] Understanding the cytotoxicity of these natural products is a critical step in the evaluation of their therapeutic potential.
This document provides detailed application notes and standardized protocols for a panel of in vitro assays to effectively characterize the cytotoxic properties of furostanol saponins. These protocols are designed to be accessible to both novice and experienced researchers in the fields of cell biology, pharmacology, and natural product chemistry. The assays described herein will enable the quantitative assessment of cell viability, the elucidation of cell death mechanisms, and the identification of key molecular targets.
Data Presentation: Quantitative Cytotoxicity of Furostanol Saponins
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potential of a compound. The following tables summarize the reported IC50 values for Dioscin and Protodioscin across various human cancer cell lines.
Table 1: IC50 Values of Dioscin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| MDA-MB-468 | Triple-Negative Breast Cancer | 1.53 | 48 |
| MCF-7 | ER-Positive Breast Cancer | 4.79 | 48 |
| A549 | Lung Cancer | Not specified (dose-dependent) | 24 & 48 |
| H1299 | Lung Cancer | Not specified (dose-dependent) | 24 & 48 |
| SGC-7901 | Gastric Carcinoma | Not specified (dose-dependent) | Not specified |
| HL-60 | Myeloblast Leukemia | Not specified (dose-dependent) | 16, 24 |
| HepG2 | Liver Cancer | <30 | Not specified |
| SPC-A-1 | Lung Cancer | <30 | Not specified |
| MGC80-3 | Gastric Cancer | <30 | Not specified |
| MDA-MB-231 | Breast Cancer | <30 | Not specified |
| SW620 | Colorectal Cancer | <30 | Not specified |
| CNE-1 | Nasopharyngeal Carcinoma | <30 | Not specified |
Table 2: IC50 Values of Protodioscin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| MDA-MB-468 | Triple-Negative Breast Cancer | 2.56 | 48 |
| MCF-7 | ER-Positive Breast Cancer | 6 | 48 |
| Hepa1c1c7 | Murine Hepatoma | >5.35 (at 10 µM) | 24 |
| Ovcar 3 | Ovarian Carcinoma | >41.3 (at 200 µM) | 24 |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[10] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[10][11] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Furostanol saponin (B1150181) stock solution (e.g., Dioscin, Protodioscin)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)[12]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[13]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the furostanol saponin in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the saponin, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[13]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in the dark.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13] Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12][13]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can then be determined by plotting the percentage of cell viability against the log of the compound concentration.
Workflow for the MTT cell viability assay.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[14] LDH is a stable cytoplasmic enzyme that is released upon cell membrane lysis.[14][15]
Materials:
-
Furostanol saponin stock solution
-
Complete cell culture medium
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a background control (medium only).[14]
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[14]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[14]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[14]
-
Stop Reaction: Add 50 µL of stop solution to each well.[14]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Workflow for the LDH cytotoxicity assay.
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism of action for many cytotoxic compounds.[16] Several assays can be used to detect and quantify apoptosis.
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[1]
Materials:
-
Furostanol saponin stock solution
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the furostanol saponin for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them and then combine with the floating cells from the medium.[1]
-
Washing: Wash the cells twice with cold 1X PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Workflow for Annexin V/PI apoptosis assay.
Caspases are a family of proteases that play a central role in the execution of apoptosis. This assay measures the activity of key executioner caspases, such as caspase-3.[1]
Materials:
-
Furostanol saponin stock solution
-
Cell lysis buffer
-
Caspase-3 colorimetric assay kit
-
Microplate reader
Protocol:
-
Induce Apoptosis: Treat cells with the desired concentrations of the furostanol saponin.
-
Cell Lysis: Pellet 1-5 x 10^6 cells and resuspend in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.[1]
-
Centrifugation: Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.[1]
-
Lysate Collection: Transfer the supernatant (cytosolic extract) to a fresh tube on ice.[1]
-
Protein Quantification: Determine the protein concentration of the cell lysate.
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein lysate per well and adjust the volume to 50 µL with Cell Lysis Buffer. Add 50 µL of 2X Reaction Buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.
A decrease in mitochondrial membrane potential is an early event in apoptosis.[1] The JC-1 dye is commonly used to measure these changes. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
Materials:
-
Furostanol saponin stock solution
-
JC-1 dye solution
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the furostanol saponin for the desired time.
-
JC-1 Staining: Add JC-1 solution to the cells at a final concentration of 10 µg/mL and incubate at 37°C for 15-30 minutes.
-
Washing: Wash the cells twice with PBS.
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry to detect the shift from red to green fluorescence, indicating a loss of mitochondrial membrane potential.
Signaling Pathways in Furostanol Saponin-Induced Cytotoxicity
Furostanol saponins, particularly Dioscin, have been shown to induce apoptosis through multiple signaling pathways. These can be broadly categorized into the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[7][17]
Key Signaling Events:
-
Extrinsic Pathway: Dioscin can upregulate death receptors like Fas and their ligands (FasL), leading to the activation of caspase-8.[7][17]
-
Intrinsic Pathway: Dioscin can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria.[17] This, in turn, activates caspase-9 and the downstream executioner caspase-3.
-
Crosstalk: The two pathways can be linked through the cleavage of Bid to tBid by caspase-8, which then translocates to the mitochondria to further amplify the apoptotic signal.[7]
-
Other Pathways: Dioscin has also been shown to induce the generation of reactive oxygen species (ROS), which can trigger apoptosis through the p38-MAPK/HSP27 and PI3K/Akt signaling pathways.[9][18] Autophagy has also been observed as an early event in Dioscin-treated cells, potentially acting as a cytoprotective mechanism.[8]
Signaling pathways of Furostanol Saponin-induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. The cytotoxicity of methyl protodioscin against human cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New furostanol saponins from Smilax aspera L. and their in vitro cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro evaluation of dioscin and protodioscin against ER-positive and triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of dioscin and protodioscin against ER-positive and triple-negative breast cancer | PLOS One [journals.plos.org]
- 7. An integrated approach to elucidate signaling pathways of dioscin-induced apoptosis, energy metabolism and differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dioscin-induced autophagy mitigates cell apoptosis through modulation of PI3K/Akt and ERK and JNK signaling pathways in human lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dioscin facilitates ROS-induced apoptosis via the p38-MAPK/HSP27-mediated pathways in lung squamous cell carcinoma [ijbs.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.com]
- 17. Cytotoxicity of dioscin in human gastric carcinoma cells through death receptor and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dioscin Induces Gallbladder Cancer Apoptosis by Inhibiting ROS-Mediated PI3K/AKT Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of Furostanol Glycosides: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furostanol glycosides, a class of steroidal saponins (B1172615) found in various medicinal plants, are gaining significant attention for their diverse pharmacological activities. Preclinical studies using animal models have been instrumental in elucidating their therapeutic potential across several key areas, including metabolic disorders, oncology, cardiovascular disease, and neurodegenerative conditions. These compounds have demonstrated promising effects, often linked to the modulation of critical signaling pathways such as the PI3K/Akt pathway.[1]
This document provides detailed application notes and standardized protocols for utilizing relevant animal models to evaluate the efficacy of Furostanol glycosides. It is intended to serve as a comprehensive resource for researchers designing and executing preclinical studies in the field of drug discovery and development.
Anti-Diabetic Potential
Furostanol glycosides have been investigated for their hypoglycemic effects, positioning them as potential therapeutics for diabetes mellitus.[2] Animal models that mimic the pathophysiology of human diabetes are crucial for evaluating these effects. Chemically-induced models of diabetes in rodents are widely used due to their reproducibility and well-characterized phenotypes.[3][4][5][6][7]
Featured Animal Model: Streptozotocin (STZ)-Induced Diabetic Rat
The STZ-induced diabetic rat is a well-established model for Type 1 diabetes.[8] Streptozotocin is a naturally occurring chemical that is selectively toxic to the insulin-producing beta cells of the pancreas.[5] A single high-dose injection of STZ leads to rapid beta-cell destruction, resulting in insulin (B600854) deficiency and hyperglycemia.[8][9]
Data Presentation: Efficacy of Furostanol Glycosides in Diabetic Models
| Parameter | Animal Model | Furostanol Glycoside Treatment | Result | Reference |
| α-glucosidase inhibition | in vitro | Furostane-type saponin | IC50 = 96 µM (12 times stronger than acarbose) | [2] |
| Blood Glucose | Alloxan-induced diabetic rats | Aqueous/methanolic plant extract | Dose-dependent reduction in Fasting Blood Glucose over 14 days | [10] |
Experimental Workflow: STZ-Induced Diabetes Model
Caption: Workflow for evaluating anti-diabetic compounds in an STZ-induced rat model.
Protocol: Induction of Type 1 Diabetes with Streptozotocin (STZ) in Rats
Materials:
-
Streptozotocin (STZ)
-
Sterile 0.1 M citrate buffer (pH 4.5), pre-chilled to 4°C
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Sterile syringes and needles
-
Glucometer and test strips
-
10% sucrose solution
Procedure:
-
Acclimatization: Acclimatize rats to the housing conditions for at least one week prior to the experiment.
-
Baseline Measurement: Record the body weight and fasting blood glucose of each animal. To measure fasting glucose, fast the rats overnight (12-16 hours) with free access to water.[4]
-
STZ Preparation (Perform immediately before use):
-
Weigh the required amount of STZ based on the animal's body weight (a common dose is 60-65 mg/kg for a single intraperitoneal injection).[8][9]
-
Under sterile conditions, dissolve the STZ in ice-cold citrate buffer (pH 4.5). The solution should be used within 5-10 minutes of preparation as STZ is unstable.[4][8]
-
-
STZ Administration:
-
Administer the freshly prepared STZ solution to the fasted rats via a single intraperitoneal (IP) injection.[8]
-
A control group should be injected with an equivalent volume of citrate buffer.
-
-
Post-Injection Care:
-
Immediately after injection, return animals to their cages and provide food.
-
To prevent potentially fatal hypoglycemia that can occur 8-24 hours after STZ injection, replace the drinking water with a 10% sucrose solution for the next 48 hours.[3]
-
-
Confirmation of Diabetes:
-
Initiation of Treatment: Once diabetes is confirmed, randomize the animals into different treatment groups to begin the evaluation of the Furostanol glycoside.
Neuroprotective Effects
Furostanol glycosides and other related saponins have shown potential in mitigating neuronal damage and cognitive deficits in models of neurodegenerative diseases and psychological stress.[11][12] Animal models that replicate aspects of these conditions, such as social stress-induced depression or age-related cognitive decline, are essential for preclinical evaluation.
Featured Animal Model: Chronic Social Defeat Stress (CSDS) in Mice
The CSDS model has excellent validity for studying the neurobiology of depression and for screening potential antidepressant therapies.[2][13] The model involves repeatedly exposing an experimental mouse to an aggressive resident mouse, leading to the development of depressive-like phenotypes, including social avoidance and anhedonia, in a subset of "susceptible" animals.[1][13]
Data Presentation: Efficacy of Glycosides in Neuropsychiatric Models
| Parameter | Animal Model | Glycoside Treatment (Dose) | Result | Reference |
| Social Interaction Time | CSDS Mice | Qingyangshen Glycosides (25, 50, 100 mg/kg) | Increased time spent in the contact zone, recovering social investigation behavior. | [11] |
| Immobility Time (Tail Suspension Test) | CSDS Mice | Qingyangshen Glycosides (25, 50, 100 mg/kg) | Significantly reduced immobility time compared to the CSDS model group. | [11] |
| Neuronal Apoptosis | CSDS Mice | Qingyangshen Glycosides | Alleviated neuronal apoptosis in the hippocampus. | [11] |
| Synaptic Plasticity Markers (SYN, PSD-95) | CSDS Mice | Qingyangshen Glycosides | Significantly increased the expression of synaptophysin (SYN) and postsynaptic density protein-95 (PSD-95). | [11] |
Protocol: Chronic Social Defeat Stress (CSDS) and Social Interaction Test
Materials:
-
Male C57BL/6J mice (experimental subjects, ~30 days old)
-
Larger, aggressive male CD-1 mice (screened for aggression)
-
Specialized social defeat cages divided by a perforated, clear partition
-
Automated video tracking software
Procedure:
-
Aggressor Screening: Screen male CD-1 mice for consistent aggressive behavior towards a C57BL/6J intruder. Select only those that reliably attack within a specific timeframe.
-
Social Defeat Phase (10 consecutive days):
-
Place an experimental C57BL/6J mouse into the home cage of a resident CD-1 aggressor.[1]
-
Allow physical interaction and defeat to occur for 5-10 minutes.[13]
-
After the physical defeat, house the C57BL/6J mouse on the opposite side of the cage, separated by the perforated divider, for the remainder of the 24-hour period. This allows for continuous sensory (visual, olfactory, auditory) stress without further physical harm.[1][13]
-
Each day, expose the C57BL/6J mouse to a new, unfamiliar CD-1 aggressor to prevent habituation.[1]
-
Control mice are housed in the same type of cages in pairs (one C57BL/6J on each side of the divider) with no physical contact.
-
-
Treatment Administration: During or after the 10-day defeat period, administer the Furostanol glycoside or vehicle control daily (e.g., via oral gavage or IP injection).
-
Social Interaction Test (Day 11):
-
This test is performed 24 hours after the final defeat session.
-
Place the experimental mouse in an open-field arena with an empty wire-mesh enclosure located at one end for a 2.5-minute habituation period.
-
Session 1 (Target Absent): Record the time the mouse spends in the "interaction zone" surrounding the empty enclosure for 2.5 minutes.
-
Session 2 (Target Present): Place an unfamiliar CD-1 aggressor inside the enclosure and re-introduce the experimental mouse to the arena. Record the time spent in the interaction zone for another 2.5 minutes.
-
-
Data Analysis:
-
Calculate a Social Interaction (SI) ratio: (Time in interaction zone with target present) / (Time in interaction zone with target absent).[13]
-
Mice with an SI ratio < 1 are typically classified as "susceptible" to stress, while those with a ratio > 1 are "resilient".
-
Compare the SI ratios and time spent in the interaction zone between treatment groups and controls to assess the therapeutic effect of the Furostanol glycoside.
-
Protocol: Morris Water Maze (MWM) for Spatial Memory
Materials:
-
Circular pool (120-150 cm diameter) filled with opaque water (22-24°C).[14][15]
-
Submerged escape platform (10-12 cm diameter), hidden 1 cm below the water surface.[14]
-
Various high-contrast visual cues placed around the room.[15]
-
Video tracking system and software.
Procedure:
-
Acquisition Phase (e.g., 5-6 days, 4 trials/day):
-
Gently place the mouse into the water facing the pool wall from one of four randomized start locations.
-
Allow the mouse to swim and find the hidden platform. The trial ends when the mouse climbs onto the platform.
-
If the mouse does not find the platform within a set time (e.g., 60 seconds for mice), gently guide it to the platform.[15]
-
Allow the mouse to remain on the platform for 15-20 seconds to orient itself using the distal cues.[15]
-
-
Probe Trial (24 hours after last acquisition trial):
-
Remove the escape platform from the pool.
-
Place the mouse in the pool from a novel start position and allow it to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
-
Data Analysis: A preference for the target quadrant in the probe trial indicates good spatial memory. Compare the performance of the Furostanol glycoside-treated group with the control group to assess cognitive enhancement or preservation.
Anti-Cancer Activity
Furostanol glycosides have demonstrated cytotoxic effects against various cancer cell lines in vitro, suggesting their potential as anti-cancer agents.[14][16][17] To translate these findings, in vivo evaluation using xenograft models is a critical step. These models involve implanting human tumor cells into immunodeficient mice, allowing for the assessment of a compound's ability to inhibit tumor growth in a living system.[5][16]
Featured Animal Model: Subcutaneous Xenograft Mouse Model
This is the most common preclinical model for solid tumors. Human cancer cells are injected subcutaneously into the flank of an immunodeficient mouse (e.g., NOD-SCID or NSG mice), where they form a palpable, measurable tumor.[16][18]
Data Presentation: In Vitro Cytotoxicity of Furostanol Glycosides
| Furostanol Saponin | Cancer Cell Line | IC50 Value | Reference |
| Dioscin | Human Breast Cancer (MCF-7) | 2.5 µM | |
| Dioscin | Human Breast Cancer (MDA-MB-231) | 3.0 µM | |
| 5β-Furostanol glycoside 113 | Human Promyelocytic Leukemia (HL-60) | 3.8 µM | [14] |
| 5β-Furostanol glycoside 113 | Human Lung Carcinoma (A549) | 6.8 µM | [14] |
| Pseudo-furostanol glycoside 136 | Human Promyelocytic Leukemia (HL-60) | 0.5-6.2 µM | [14] |
Protocol: Subcutaneous Tumor Xenograft Model
Materials:
-
Human cancer cell line of interest (e.g., A549, MCF-7)
-
Immunodeficient mice (e.g., NOD-SCID or NSG mice, 6-8 weeks old)
-
Sterile PBS and/or Matrigel
-
Sterile syringes and needles
-
Digital calipers
-
Anesthetic agent (e.g., isoflurane)
Procedure:
-
Cell Preparation:
-
Culture cancer cells under standard conditions.
-
Harvest cells when they are in the logarithmic growth phase. Assess cell viability (should be >90%).
-
Resuspend the cells in sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to improve tumor take rate, at a final concentration of ~5 x 10^6 cells per 100 µL.[16][19]
-
-
Tumor Implantation:
-
Tumor Growth Monitoring:
-
Randomization and Treatment:
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).[16]
-
Begin treatment with the Furostanol glycoside or vehicle control via the desired route (e.g., oral gavage, IP, IV).
-
-
Efficacy Assessment:
-
Continue to measure tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition. Other endpoints can include survival analysis or collection of tumors at the end of the study for biomarker analysis (e.g., Western blot, immunohistochemistry).
-
Cardiovascular Protection & Signaling Pathway Analysis
Furostanol glycosides have shown potential in protecting against cardiovascular issues like endothelial dysfunction, partly through the modulation of signaling pathways like PI3K/Akt, which is crucial for cell survival and function.[1][20][21] The ovariectomized rat serves as a model for postmenopausal estrogen deficiency, a state associated with an increased risk of cardiovascular disease and endothelial dysfunction.[20][21]
Featured Animal Model: Ovariectomized (OVX) Rat
Surgical removal of the ovaries in female rats induces a state of estrogen deficiency, mimicking menopause. This model is used to study the effects of hormonal changes on the cardiovascular system and to evaluate therapies that can mitigate these effects, such as impaired endothelium-dependent vasodilation.[22][23][24]
Data Presentation: Cardiovascular Effects of Furostanol Glycosides in OVX Rats
| Parameter | Animal Model | Treatment (Dose) | Result vs. OVX Control | Reference |
| Systolic Blood Pressure (SBP) | Ovariectomized Wistar Rats | Furostanol Glycosides (1 mg/kg, IP) | ↓ 9.7% | [20][21] |
| Diastolic Blood Pressure (DBP) | Ovariectomized Wistar Rats | Furostanol Glycosides (1 mg/kg, IP) | ↓ 8.2% | [20][21] |
| Coefficient of Endothelial Dysfunction | Ovariectomized Wistar Rats | Furostanol Glycosides (1 mg/kg, IP) | ↓ by 1.75 times | [20][21] |
| Nitric Oxide Metabolites (NOx) | Ovariectomized Wistar Rats | Furostanol Glycosides (1 mg/kg, IP) | ↑ 45.6% | [20][21] |
| eNOS mRNA Expression | Ovariectomized Wistar Rats | Furostanol Glycosides (1 mg/kg, IP) | ↑ 34.8% | [20][21] |
Signaling Pathway: Furostanol Glycoside Modulation of PI3K/Akt
Caption: Furostanol glycosides can modulate the PI3K/Akt signaling pathway.
Protocol: Western Blot for PI3K/Akt Pathway Analysis
Materials:
-
Tissue or cell lysates from animal studies
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Polyacrylamide gels, electrophoresis, and transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-PI3K, anti-total-PI3K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Protein Extraction:
-
Homogenize harvested tissue (e.g., aorta, heart, tumor) in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris.[6]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[6]
-
-
Gel Electrophoresis: Load samples onto a polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[17]
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[17]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., rabbit anti-phospho-Akt, diluted 1:1000 in blocking buffer) overnight at 4°C with agitation.[25]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[17]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted 1:2000) for 1 hour at room temperature.[25]
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[17]
-
Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of the Furostanol glycoside treatment on pathway activation.
References
- 1. 2.2. Chronic social defeat stress [bio-protocol.org]
- 2. A standardized protocol for repeated social defeat stress in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. az.research.umich.edu [az.research.umich.edu]
- 4. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 5. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.8. Alloxan-Induced Diabetes in Rats [bio-protocol.org]
- 11. mmpc.org [mmpc.org]
- 12. cyagen.com [cyagen.com]
- 13. A standardized protocol for repeated social defeat stress in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 19. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 20. researchgate.net [researchgate.net]
- 21. ndineuroscience.com [ndineuroscience.com]
- 22. Construction of time-response curve for neuronal and vascular endothelial dysfunction in ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Vascular effects of ovariectomy and chronic oestrogen treatment in rats: controversy or experimental protocol diversity? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Oral administration of a soy extract improves endothelial dysfunction in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Furostanol Saponins in Herbal Extracts: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the accurate quantification of furostanol saponins (B1172615) in herbal extracts. These compounds, prevalent in medicinal plants such as Tribulus terrestris and Fenugreek (Trigonella foenum-graecum), are of significant interest due to their diverse biological activities.[1][2][3][4][5][6] The following sections offer comprehensive methodologies for extraction, separation, and quantification, alongside comparative data to aid in research and development.
Application Notes
Furostanol saponins are a class of steroidal glycosides that serve as biosynthetic precursors to the more stable spirostanol (B12661974) saponins.[7] Their quantification is crucial for the standardization of herbal extracts and the development of phytopharmaceuticals. The choice of analytical method depends on the desired level of sensitivity, selectivity, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone technique for saponin (B1150181) analysis.[1][2][8][9][10] Due to the lack of strong chromophores in many saponin molecules, traditional UV detection can be challenging, often requiring derivatization or detection at low wavelengths (around 200-210 nm).[2][8] Evaporative Light Scattering Detection (ELSD) and Mass Spectrometry (MS) are therefore preferred for their superior sensitivity and ability to detect compounds without chromophores.[1][2][10] Ultra-Performance Liquid Chromatography (UPLC) coupled with Time-of-Flight Mass Spectrometry (QTOF-MS) offers rapid and high-resolution separation, enabling the identification of numerous saponins in complex extracts.[11][12]
For routine quality control and screening purposes, UV-Vis spectrophotometry provides a simpler and more accessible method for the quantification of total furostanol saponins.[7][13][14][15] This method often involves a colorimetric reaction to produce a chromophore that can be measured.
Experimental Workflows
The general workflow for the quantification of furostanol saponins involves sample preparation, extraction, purification (optional), and analysis.
Protocols
Protocol 1: Extraction of Furostanol Saponins from Herbal Material
This protocol describes a general method for the extraction of furostanol saponins from dried and powdered plant material.[16][17][18][19]
Materials:
-
Dried and powdered herbal material (e.g., Tribulus terrestris aerial parts, Fenugreek seeds)
-
70-80% Ethanol (B145695) (v/v)
-
n-Butanol
-
Ethyl acetate (B1210297)
-
Deionized water
-
Reflux apparatus or ultrasonic bath
-
Rotary evaporator
-
Freeze dryer (optional)
Procedure:
-
Maceration/Reflux/Sonication:
-
Weigh an appropriate amount of the powdered plant material (e.g., 100 g).
-
Add a suitable volume of 70% ethanol (e.g., 1 L).
-
Extract the saponins using one of the following methods:
-
Reflux: Heat the mixture under reflux for a defined period (e.g., 2 hours). Repeat the extraction twice.[16]
-
Sonication: Place the mixture in an ultrasonic bath for 30 minutes at room temperature. Repeat the extraction.[14]
-
Maceration: Allow the mixture to stand for at least three days with periodic stirring.[19]
-
-
-
Filtration and Concentration:
-
Filter the combined extracts through filter paper to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
-
Solvent Partitioning (Purification):
-
Suspend the crude extract in deionized water.
-
Perform sequential partitioning with solvents of increasing polarity to remove interfering compounds:
-
Extract with chloroform to remove non-polar compounds.
-
Extract with ethyl acetate to remove moderately polar compounds.
-
-
Extract the aqueous layer with n-butanol to isolate the saponin-rich fraction.
-
-
Final Concentration:
-
Collect the n-butanol fractions and evaporate to dryness under reduced pressure to yield the purified furostanol saponin extract.
-
The extract can be further dried using a freeze dryer.
-
Protocol 2: Quantification by HPLC-ELSD
This protocol provides a method for the quantitative analysis of furostanol saponins using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection.[2][8][10]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, and column oven.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[8]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. A typical gradient could be:
-
0-20 min: 20-40% Acetonitrile
-
20-40 min: 40-60% Acetonitrile
-
40-50 min: 60-80% Acetonitrile
-
50-60 min: 80-20% Acetonitrile (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-45°C.[8]
-
ELSD Settings:
-
Nebulizer Temperature: 40-60°C
-
Evaporator Temperature: 80-100°C
-
Gas Flow Rate (Nitrogen): 1.5-3.0 L/min.
-
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of a reference standard (e.g., protodioscin) in methanol at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.05 to 1.0 mg/mL.
-
-
Sample Preparation:
-
Dissolve a known amount of the dried extract in methanol to a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject equal volumes (e.g., 10-20 µL) of the standard and sample solutions into the HPLC system.
-
Record the chromatograms.
-
-
Quantification:
-
Construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration of the standard.
-
Determine the concentration of furostanol saponins in the sample by interpolating its peak area on the calibration curve.
-
Protocol 3: Quantification by UV-Vis Spectrophotometry
This protocol outlines a colorimetric method for the determination of total furostanol saponins.[13][14]
Materials:
-
Purified furostanol saponin extract
-
Reference standard (e.g., diosgenin (B1670711) or protodioscin)
-
Methanol
-
Sulfuric acid
-
p-Dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent)
-
UV-Vis Spectrophotometer
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of the reference standard in methanol (e.g., 1 mg/mL).
-
Create a series of dilutions to obtain standard solutions with concentrations ranging from 10 to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the herbal extract in methanol to achieve a concentration expected to be within the range of the standard curve.
-
-
Colorimetric Reaction:
-
To 1 mL of each standard and sample solution, add 2 mL of the DMAB reagent.
-
Incubate the mixture in a water bath at 60°C for 10 minutes.
-
Cool the solutions to room temperature.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the solutions at the wavelength of maximum absorption (typically around 515 nm) against a blank (methanol and reagent).[13]
-
-
Quantification:
-
Plot a calibration curve of absorbance versus the concentration of the standard.
-
Calculate the concentration of total furostanol saponins in the sample based on the standard curve, expressed as equivalents of the reference standard.[14]
-
Quantitative Data Summary
The following tables summarize the quantitative data for furostanol saponins in various herbal extracts as reported in the literature.
Table 1: Furostanol Saponin Content in Tribulus terrestris
| Plant Part | Extraction Solvent | Analytical Method | Major Saponin Quantified | Concentration | Reference |
| Aerial Parts | 70% Ethanol | HPLC-ELSD-ESI-MS | Protodioscin | Not specified, but detected | [1] |
| Aerial Parts | 70% Ethanol | Spectrophotometry | Total Furostanol Saponins | 2.5% in raw material | [13] |
| Herb | 80% Ethanol | UV-Vis Spectrophotometry | Total Furostanol Glycosides | > 0.4% | [14] |
| Commercial Supplements | Methanol | HPLC | Protodioscin | 0.17 - 6.49% | [7][20] |
Table 2: Furostanol Saponin Content in Fenugreek (Trigonella foenum-graecum)
| Plant Part | Extraction Solvent | Analytical Method | Total Saponin Content | Reference |
| Seeds | Not specified | HPLC-ELSD-ESI-MS | 0.14% | [2][9] |
| Seeds | Not specified | UPLC-QTOF-MS | 46 furostanol saponins detected | [11] |
Table 3: Furostanol Saponin Content in Other Plants
| Plant Species | Plant Part | Analytical Method | Major Saponins Quantified | Concentration | Reference |
| Dioscorea spp. (Yam) | Tubers | HPLC-ELSD | Protodioscin, Methylprotodioscin | Varies by cultivar | [8][9] |
| Chlorophytum borivilianum | Tubers, Peels, Leaves, Seeds | TLC | Furostanol and Spirostanol saponins present | Not quantified | [21] |
Conclusion
The quantification of furostanol saponins in herbal extracts is a critical step in ensuring the quality, efficacy, and safety of herbal products and phytopharmaceuticals. The choice of analytical methodology should be guided by the specific research or quality control objectives. HPLC-based methods, particularly when coupled with ELSD or MS, offer high selectivity and sensitivity for the detailed characterization and quantification of individual saponins. For high-throughput screening and total saponin determination, UV-Vis spectrophotometry provides a reliable and cost-effective alternative. The protocols and data presented herein serve as a comprehensive resource for professionals in the field.
References
- 1. Furostanol saponins from Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A novel furostanol saponin from Tribulus terrestris of Bulgarian origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Furostanol saponins from the fruits of Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mongoliajol.info [mongoliajol.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. High-performance liquid chromatography analysis of plant saponins: An update 2005-2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of Steroidal Saponins from Dioscorea villosa and D. cayenensis Using Ultrahigh Performance Liquid Chromatography/Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cyberleninka.ru [cyberleninka.ru]
- 14. Identification and quantitative analysis of furostanol glycosides in caltrop [pharmacia.pensoft.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. US20100160616A1 - Novel process for the extraction of furostanolic saponins from fenugreek seeds - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ijpbs.net [ijpbs.net]
Furostan Compound Library Synthesis for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furostanol glycosides, a class of steroidal saponins (B1172615), have emerged as promising scaffolds in drug discovery due to their diverse pharmacological activities, including potent anticancer and anti-inflammatory effects. The synthesis of focused compound libraries based on the furostan core allows for systematic exploration of the structure-activity relationships (SAR) and the identification of lead compounds with enhanced potency and selectivity. This document provides detailed application notes and experimental protocols for the design and parallel synthesis of a this compound compound library, starting from the readily available natural product, diosgenin (B1670711). Furthermore, it outlines protocols for evaluating the cytotoxic and apoptotic effects of the synthesized compounds and presents key signaling pathways implicated in their mechanism of action.
Introduction
Furostanol glycosides are characterized by a this compound steroidal skeleton, which is a tetracyclic triterpenoid (B12794562) structure. These natural products, found in various plant species, have been shown to exhibit a wide range of biological activities. In oncology, numerous furostanol saponins have demonstrated significant cytotoxicity against a panel of human cancer cell lines.[1][2][3][4] Their mechanism of action often involves the induction of apoptosis through both intrinsic and extrinsic signaling pathways.[5][6][7] The modular nature of the this compound scaffold, with multiple sites for chemical modification, makes it an attractive starting point for the generation of compound libraries for high-throughput screening and lead optimization.[8][9][10]
Design and Synthesis of a this compound Compound Library
The synthesis of a this compound compound library can be efficiently achieved through a parallel synthesis approach, starting from a common precursor. Diosgenin, a naturally abundant spirostanol (B12661974) saponin, serves as an excellent starting material for the synthesis of furostanol glycosides.[10][11] The general strategy involves the modification of the C-3 hydroxyl group of the diosgenin backbone with a variety of building blocks to generate a library of diverse analogs.
Structure-Activity Relationship (SAR) Insights
Preliminary SAR studies on furostanol glycosides have revealed several key features that influence their cytotoxic activity:
-
Aglycone Structure: The furostanol skeleton is generally considered essential for activity. The potency can be modulated by substitutions on the steroid backbone.[4]
-
Glycosylation Pattern: The type, number, and linkage of sugar moieties attached to the aglycone play a crucial role in determining the cytotoxic potency.[1][12]
-
Substituents on the Steroid Core: Modifications at the C-3 position have been shown to significantly impact biological activity.[8][11] The introduction of various functional groups can alter the compound's polarity, cell permeability, and target engagement.
Experimental Workflow for this compound Library Synthesis
The following diagram illustrates a generalized workflow for the parallel synthesis of a this compound compound library from diosgenin.
Caption: Workflow for this compound Library Synthesis.
Experimental Protocols
Protocol 1: Parallel Synthesis of a Furostanol Acetate (B1210297) Library
This protocol describes the parallel synthesis of a library of furostanol acetate derivatives with varying substituents at the C-3 position.
Materials:
-
Diosgenin
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Anhydrous Dichloromethane (DCM)
-
Acetic Anhydride
-
Pyridine
-
Tetrabutylammonium fluoride (B91410) (TBAF)
-
A library of diverse carboxylic acids
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
96-well reaction block
-
Parallel synthesizer (optional)
-
HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Protection of Diosgenin: In a round-bottom flask, dissolve diosgenin (1 eq) in anhydrous DCM. Add imidazole (2.5 eq) and TBDMSCl (1.5 eq). Stir the reaction at room temperature for 4-6 hours. Monitor the reaction by TLC. Upon completion, quench with water and extract with DCM. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain 3-O-TBDMS-diosgenin.
-
Conversion to this compound Scaffold: The conversion of the spirostan (B1235563) scaffold of diosgenin to the this compound scaffold can be achieved through established literature methods, often involving acetolysis followed by hydrolysis.
-
Deprotection of C-3 Hydroxyl Group: Dissolve the protected furostanol precursor in THF and treat with TBAF (1.1 eq) at room temperature. Monitor the reaction by TLC. Once the reaction is complete, concentrate the mixture and purify by column chromatography to yield the furostanol with a free C-3 hydroxyl group.
-
Parallel Acylation: a. Aliquot the C-3 hydroxyl furostanol precursor into the wells of a 96-well reaction block. b. In separate vials, prepare solutions of a diverse library of carboxylic acids (1.2 eq), DCC (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM. c. Add the carboxylic acid solutions to the respective wells of the reaction block containing the furostanol precursor. d. Seal the reaction block and shake at room temperature for 12-24 hours.
-
Work-up and Purification: a. Filter the reaction mixtures to remove the dicyclohexylurea byproduct. b. Concentrate the filtrates in vacuo. c. Purify each compound in the library using preparative HPLC.
-
Characterization: Confirm the structures of the purified compounds by LC-MS and 1H NMR spectroscopy.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the synthesized this compound compound library on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthesized this compound compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the synthesized this compound compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Quantitative Data Presentation
The cytotoxic activities of a hypothetical library of furostanol glycoside analogs against various cancer cell lines are summarized in the table below.
| Compound ID | R-Group at C-3 | MCF-7 IC50 (µM) | HeLa IC50 (µM) | A549 IC50 (µM) |
| Furo-001 | -H | > 50 | > 50 | > 50 |
| Furo-002 | -Acetyl | 15.2 | 20.5 | 18.9 |
| Furo-003 | -Benzoyl | 8.7 | 12.1 | 10.3 |
| Furo-004 | -Succinoyl | 25.4 | 30.1 | 28.6 |
| Furo-005 | -Glycyl | 12.8 | 15.3 | 14.1 |
| Furo-006 | -Salicyloyl | 5.2 | 7.8 | 6.5 |
Signaling Pathways in this compound-Induced Apoptosis
Furostanol glycosides have been shown to induce apoptosis in cancer cells through multiple signaling pathways. The following diagrams illustrate two key pathways implicated in their mechanism of action.
Intrinsic (Mitochondrial) Apoptosis Pathway
Caption: Intrinsic Apoptosis Pathway.
STAT3 Signaling Pathway Inhibition
Certain furostanol glycosides, such as Gracillin, have been reported to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes cell survival.[6]
Caption: STAT3 Signaling Pathway Inhibition.
Conclusion
The development of this compound compound libraries through parallel synthesis offers a powerful strategy for the discovery of novel anticancer agents. The protocols and application notes provided herein serve as a comprehensive guide for researchers in the field of drug discovery to design, synthesize, and evaluate new furostanol glycoside analogs. The elucidation of their mechanisms of action, including the induction of apoptosis via intrinsic pathways and the inhibition of key survival pathways like STAT3, provides a strong rationale for their continued investigation as potential cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New steroidal alkaloid and furostanol glycosides isolated from Solanum lyratum with cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic activity of steroidal glycosides from solanum plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. APOPTOSIS BY DIETARY AGENTS FOR PREVENTION AND TREATMENT OF CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antitumor Activity of Diosgenin Hydroxamic Acid and Quaternary Phosphonium Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of Diosgenin-Amino Acid Derivatives with Dual Functions of Neuroprotection and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, biological evaluation and molecular docking studies of novel diosgenin derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxic Activities and Structure-Cytotoxic Relationships of Steroidal Saponins [jstage.jst.go.jp]
Protocol for Assessing the Enzymatic Inhibition by Furostanol Glycosides
Introduction
Furostanol glycosides, a class of steroidal saponins (B1172615) found in various medicinal plants, have garnered significant interest in the scientific community for their diverse pharmacological activities. Among these, their potential as enzyme inhibitors presents a promising avenue for the development of novel therapeutic agents. This application note provides detailed protocols for assessing the inhibitory effects of furostanol glycosides on key enzymes implicated in prevalent diseases, namely α-glucosidase, 5-lipoxygenase (5-LOX), and cyclooxygenase-2 (COX-2). The methodologies outlined herein are intended for researchers, scientists, and drug development professionals engaged in the screening and characterization of natural product-based enzyme inhibitors.
Data Presentation: Inhibitory Activity of Furostanol and Spirostanol (B12661974) Glycosides
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of various furostanol and spirostanol glycosides against α-glucosidase, 5-lipoxygenase (5-LOX), and cyclooxygenase-2 (COX-2). This data provides a comparative overview of their potential therapeutic efficacy.
| Compound Name | Enzyme Target | IC50 (µM) | Source |
| Furostanol Glycosides | |||
| Funlioside B | α-Glucosidase | Potent Inhibition (Specific IC50 not detailed in abstract) | [1] |
| Unnamed Furostanol Saponins | α-Glucosidase | 96 | |
| Spirostanol Glycosides | |||
| Timosaponin A-II | 5-LOX | ≤ 6.07 | [1] |
| COX-2 | 1.05 | ||
| Timosaponin A-III | 5-LOX | 1.21 | |
| COX-2 | 1.81 | ||
| Timosaponin B-II | 5-LOX | ≤ 6.07 | [1] |
| Timosaponin B-III | 5-LOX | 0.48 | |
| COX-2 | ≤ 6.07 | [1] | |
| Anemarrhenasaponin I | 5-LOX | ≤ 6.07 | [1] |
| COX-2 | ≤ 6.07 | [1] |
Experimental Protocols
This section provides detailed, step-by-step protocols for conducting in vitro enzyme inhibition assays for α-glucosidase, 5-lipoxygenase, and cyclooxygenase-2 with furostanol glycosides.
General Preparation of Furostanol Glycoside Samples
The accurate preparation of test compounds is critical for obtaining reliable and reproducible results.
Materials:
-
Purified Furostanol Glycoside(s)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer (specific to each enzyme assay)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation: Accurately weigh the purified furostanol glycoside and dissolve it in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing. Gentle warming or sonication may be applied if necessary, but care should be taken to avoid degradation.
-
Serial Dilutions: Prepare a series of working solutions by serially diluting the stock solution with the respective assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤ 1%) to minimize its effect on enzyme activity. Prepare a vehicle control containing the same final concentration of DMSO as the test samples.
α-Glucosidase Inhibition Assay Protocol
This assay is designed to evaluate the inhibitory effect of furostanol glycosides on α-glucosidase, an enzyme involved in carbohydrate digestion.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium carbonate (Na2CO3)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Blank: 50 µL of phosphate buffer.
-
Control: 25 µL of phosphate buffer + 25 µL of α-glucosidase solution.
-
Test Sample: 25 µL of Furostanol Glycoside working solution + 25 µL of α-glucosidase solution.
-
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate at 37°C for 10 minutes.
-
Reaction Initiation: Add 25 µL of pNPG solution to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Reaction Termination: Stop the reaction by adding 100 µL of 0.2 M Na2CO3 solution to each well.
-
Measurement: Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the furostanol glycoside concentration.
5-Lipoxygenase (5-LOX) Inhibition Assay Protocol
This protocol measures the inhibition of 5-LOX, a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators.
Materials:
-
Human recombinant 5-LOX or potato 5-lipoxygenase
-
Arachidonic acid (substrate)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)
-
96-well UV-transparent microplate
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of 5-LOX in the assay buffer.
-
Prepare a working solution of arachidonic acid in ethanol.
-
-
Assay Setup: In a 96-well UV-transparent microplate, add the following to each well:
-
Blank: Assay buffer + substrate.
-
Control: Assay buffer + 5-LOX solution + vehicle (DMSO).
-
Test Sample: Assay buffer + 5-LOX solution + Furostanol Glycoside working solution.
-
-
Pre-incubation: Pre-incubate the plate at room temperature for 5-10 minutes.
-
Reaction Initiation: Add the arachidonic acid solution to all wells to start the reaction.
-
Measurement: Immediately monitor the increase in absorbance at 234 nm for 5-10 minutes at regular intervals (e.g., every 30 seconds). The formation of a conjugated diene hydroperoxide product results in this absorbance increase.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration.
-
Calculate the percentage of inhibition: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the furostanol glycoside concentration.
-
Cyclooxygenase-2 (COX-2) Inhibition Assay Protocol
This assay assesses the inhibitory potential of furostanol glycosides against COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing cofactors like hematin (B1673048) and L-epinephrine)
-
96-well microplate (suitable for the detection method)
-
Detection system (e.g., colorimetric, fluorometric, or ELISA-based kit for prostaglandin (B15479496) E2)
Procedure (Example using a colorimetric assay):
-
Assay Setup: In a 96-well microplate, add the following:
-
Blank: Assay buffer.
-
Control: Assay buffer + COX-2 enzyme solution + vehicle (DMSO).
-
Test Sample: Assay buffer + COX-2 enzyme solution + Furostanol Glycoside working solution.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add arachidonic acid solution to all wells.
-
Incubation: Incubate at 37°C for a specified time (e.g., 10 minutes).
-
Measurement: Stop the reaction and measure the product formation according to the specific detection kit's instructions (e.g., measuring the absorbance of a colored product).
-
Data Analysis:
-
Calculate the percentage of inhibition: % Inhibition = [(Signal_control - Signal_sample) / Signal_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the furostanol glycoside concentration.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway relevant to the enzymatic inhibition by furostanol glycosides.
Caption: General experimental workflow for assessing enzymatic inhibition.
Caption: Simplified Arachidonic Acid Signaling Pathway and points of inhibition.
References
Determining the Absolute Configuration of Furostanols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the determination of the absolute configuration of furostanols, a class of steroidal saponins (B1172615) with significant biological activities. Accurate stereochemical assignment is critical for understanding their structure-activity relationships and for drug development. The primary methods covered are Nuclear Magnetic Resonance (NMR) Spectroscopy, Electronic Circular Dichroism (ECD), and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful and widely used tool for the stereochemical analysis of furostanols, particularly for determining the configuration at the C-25 chiral center.
Empirical Method Based on H₂-26 Chemical Shifts
An empirical rule based on the chemical shift difference (Δδab) between the geminal protons at C-26 (H₂-26) has been established as a reliable predictor of the C-25 stereochemistry in furostanol saponins.[1][2][3] The resolution of these proton resonances is solvent-dependent, with pyridine-d₅ and methanol-d₄ being commonly used.[1] A modified empirical method for spectra acquired in methanol-d₄ has been proposed and is detailed below.[2][3]
-
Sample Preparation: Dissolve 5-10 mg of the purified furostanol saponin (B1150181) in approximately 0.5 mL of methanol-d₄ (CD₃OD).
-
NMR Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer operating at 400 MHz or higher.
-
Data Analysis:
-
Identify the signals corresponding to the two H-26 protons (H-26a and H-26b). These typically appear as doublets of doublets or an AB quartet.
-
Determine the chemical shifts (δ) for H-26a and H-26b.
-
Calculate the chemical shift difference: Δδab = |δa - δb|.
-
-
Configuration Assignment: Compare the calculated Δδab value to the established empirical ranges.
| C-25 Configuration | Δδab (ppm) in methanol-d₄ | Reference |
| 25S | 0.45 - 0.48 | [2][3] |
| 25R | 0.33 - 0.35 | [2][3] |
A larger chemical shift difference between the H₂-26 protons is indicative of a 25S configuration, while a smaller difference suggests a 25R configuration.[4]
Mosher's Method (Modified)
Mosher's method is a well-established NMR technique for determining the absolute configuration of secondary alcohols.[5][6][7][8] It can be applied to furostanols possessing a secondary hydroxyl group at a chiral center other than C-25, or if the C-22 hydroxyl is accessible for esterification. The method involves the formation of diastereomeric esters with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and analyzing the differences in the ¹H NMR chemical shifts of the resulting esters.[6][9]
-
Esterification:
-
Divide the furostanol sample into two portions.
-
React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine (B92270) or DMAP) to form the (S)-MTPA and (R)-MTPA esters, respectively.[5][7]
-
-
Purification: Purify the resulting diastereomeric esters using standard chromatographic techniques (e.g., HPLC or column chromatography).
-
NMR Data Acquisition: Acquire ¹H NMR spectra for both the (S)-MTPA and (R)-MTPA esters. 2D NMR experiments (e.g., COSY, HSQC) can aid in proton assignments.[5]
-
Data Analysis:
-
Assign the proton signals for both diastereomers, focusing on the protons on either side of the newly formed ester linkage.
-
Calculate the chemical shift difference for each assigned proton: ΔδSR = δS - δR.
-
-
Configuration Assignment:
-
A positive ΔδSR value for protons on one side of the MTPA plane and a negative value for protons on the other side indicates the absolute configuration at the carbinol center.
-
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy is a powerful chiroptical technique for determining the absolute configuration of chiral molecules, including complex natural products like furostanols.[10] The method relies on the differential absorption of left and right circularly polarized light by a chiral molecule.[11] The absolute configuration is determined by comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations.[10][12]
-
Sample Preparation: Dissolve the furostanol sample in a suitable transparent solvent (e.g., methanol, acetonitrile) to a concentration that gives an absorbance of approximately 1.0 in the UV-Vis spectrum.
-
ECD Spectrum Acquisition: Record the ECD spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Conformational Search: Perform a thorough conformational search for the furostanol molecule using molecular mechanics (e.g., MMFF).
-
Geometry Optimization and Energy Calculation: Optimize the geometry and calculate the energies of all low-energy conformers using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory in the gas phase and/or including a solvent model.
-
ECD Spectrum Calculation: Calculate the ECD spectra for each stable conformer using Time-Dependent DFT (TD-DFT).[10]
-
Boltzmann Averaging: Generate the final theoretical ECD spectrum by Boltzmann averaging the spectra of the individual conformers based on their relative energies.
-
Comparison and Assignment: Compare the experimental ECD spectrum with the calculated spectra for the possible enantiomers. A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration.[10]
Single-Crystal X-ray Crystallography
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, provided that a suitable single crystal can be obtained.[13][14][15][16][17]
-
Crystallization: Grow single crystals of the furostanol of sufficient quality and size (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a single crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to determine the positions of the atoms. Refine the structural model against the experimental data.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects of the atoms in the crystal.[14] The Flack parameter is a key indicator; a value close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the assignment with high confidence.[15]
References
- 1. NMR assignment of the absolute configuration of C-25 in furostanol steroidal saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. researchgate.net [researchgate.net]
- 4. Furostanol and Spirostanol Saponins from Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 7. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. experts.umn.edu [experts.umn.edu]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
High-Throughput Screening of Furostan Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furostan derivatives, a class of steroidal saponins (B1172615), are naturally occurring compounds found in a variety of plant species. They have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. High-throughput screening (HTS) offers a rapid and efficient approach to evaluate large libraries of this compound derivatives, enabling the identification of lead compounds for therapeutic development. This document provides detailed application notes and experimental protocols for the high-throughput screening of this compound derivatives for anticancer, anti-inflammatory, and antiviral activities.
Data Presentation: Quantitative Activity of this compound Derivatives
The following tables summarize the reported biological activities of various this compound derivatives from different plant sources.
Table 1: Anticancer Activity of Furostanol Saponins
| Compound/Extract | Plant Source | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Furostanol Saponin Mix | Allium chinense | HepG2 (Liver) | MTT | < 30 | [1] |
| Furostanol Saponin Mix | Allium chinense | A549 (Lung) | MTT | < 30 | [1] |
| Furostanol Saponin Mix | Allium chinense | MGC80-3 (Gastric) | MTT | < 30 | [1] |
| Furostanol Saponin Mix | Allium chinense | MDA-MB-231 (Breast) | MTT | < 30 | [1] |
| Furostanol Saponin Mix | Allium chinense | SW620 (Colon) | MTT | < 30 | [1] |
| Helleboroside A | Helleborus bocconei | C6 Glioma (Brain) | Not Specified | >10 | [2] |
| Pennogenyl Saponin | Paris polyphylla | Hela (Cervical) | MTT | 1.89 | |
| Dioscin | Dioscorea nipponica | Hela (Cervical) | MTT | 2.5 | |
| Methyl Protodioscin | Dioscorea collettii | A549 (Lung) | MTT | 3.2 |
Table 2: Anti-inflammatory Activity of Furostanol Saponins
| Compound | Plant Source | Cell Line | Assay | IC50 (µM) | Reference |
| Furostanol Saponin 7 | Allium chinense | RAW264.7 | NO Production | 2.01 ± 1.40 | [3] |
| Furostanol Saponin 10 | Allium chinense | RAW264.7 | NO Production | 2.49 ± 1.54 | [3] |
| Macaoside I | Solanum macaonense | Human Neutrophils | Elastase Release | >10 | [1] |
| Macaoside J | Solanum macaonense | Human Neutrophils | Elastase Release | >10 | [1] |
Table 3: Antiviral Activity of Saponins (General)
| Compound | Virus | Cell Line | Assay | EC50 (µM) | Reference |
| Saikosaponin B2 | Human Coronavirus 229E | MRC-5 | Cytopathic Effect | 1.7 | [4] |
| Saikosaponin A | Human Coronavirus 229E | MRC-5 | Cytopathic Effect | 8.6 | [4] |
| Saikosaponin D | Human Coronavirus 229E | MRC-5 | Cytopathic Effect | 13.2 | [4] |
| Saikosaponin C | Human Coronavirus 229E | MRC-5 | Cytopathic Effect | 19.9 | [4] |
Note: Data for specific Furostanol saponins against a broad range of viruses is limited in the public domain. The data presented for antiviral activity is for other types of saponins and serves as a reference for assay development.
Experimental Protocols
High-Throughput Screening for Anticancer Activity
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified by measuring the absorbance at 570 nm. A decrease in signal indicates a reduction in cell viability.
Materials:
-
This compound derivative library (dissolved in DMSO)
-
Cancer cell lines (e.g., HepG2, A549, HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
384-well clear-bottom cell culture plates
-
Multichannel pipettes and automated liquid handling systems
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to a final concentration of 5 x 10^4 cells/mL.
-
Using an automated dispenser, seed 50 µL of the cell suspension into each well of a 384-well plate (2,500 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a master plate of this compound derivatives at the desired screening concentration (e.g., 10 µM) in culture medium. Ensure the final DMSO concentration is ≤ 0.5%.
-
Using a liquid handler, add 10 µL of the compound solution to the corresponding wells of the cell plate.
-
Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 50 µL of solubilization solution to each well.
-
Incubate the plate at room temperature for 2-4 hours with gentle shaking to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound relative to the vehicle control.
-
Compounds showing significant inhibition (e.g., >50%) are considered "hits" and are selected for further dose-response studies to determine their IC50 values.
-
High-Throughput Screening for Anti-inflammatory Activity
Assay Principle: This protocol utilizes a cell-based reporter assay to screen for inhibitors of the NF-κB signaling pathway, a key regulator of inflammation. The assay uses a cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway by a pro-inflammatory stimulus (e.g., LPS) induces luciferase expression, which can be measured using a luminometer. A decrease in luminescence indicates inhibition of the NF-κB pathway.[5][6]
Materials:
-
This compound derivative library
-
HEK293 or RAW264.7 cells stably expressing an NF-κB-luciferase reporter
-
Cell culture medium, FBS, Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
384-well white, clear-bottom cell culture plates
-
Automated liquid handling systems
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed the reporter cell line into 384-well plates at a density of 1 x 10^4 cells/well in 40 µL of medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Addition:
-
Add 5 µL of the this compound derivative solution to each well.
-
Incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Prepare a solution of LPS in culture medium at a concentration that induces a robust luciferase signal (e.g., 100 ng/mL).
-
Add 5 µL of the LPS solution to all wells except for the negative control wells.
-
Incubate for 6-8 hours at 37°C.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add 25 µL of luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of NF-κB inhibition for each compound relative to the LPS-stimulated control.
-
Hits are identified as compounds that significantly reduce the luciferase signal without affecting cell viability (determined by a parallel cytotoxicity assay).
-
High-Throughput Screening for Antiviral Activity
Assay Principle: This protocol describes a cell-based assay using pseudotyped viral particles to screen for inhibitors of viral entry. The pseudoviruses are engineered to express the envelope glycoprotein (B1211001) of a target virus (e.g., SARS-CoV-2 Spike protein) and contain a reporter gene (e.g., luciferase). Infection of susceptible cells by these particles results in the expression of the reporter gene. A decrease in the reporter signal indicates inhibition of viral entry.
Materials:
-
This compound derivative library
-
Pseudotyped viral particles (e.g., SARS-CoV-2 Spike pseudotyped lentivirus)
-
Host cell line expressing the viral receptor (e.g., HEK293T-ACE2 for SARS-CoV-2)
-
Cell culture medium, FBS, Penicillin-Streptomycin
-
Luciferase assay reagent
-
384-well white, clear-bottom cell culture plates
-
Automated liquid handling systems
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed the host cell line into 384-well plates at a density of 1 x 10^4 cells/well in 40 µL of medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Addition:
-
Add 5 µL of the this compound derivative solution to each well.
-
Incubate for 1 hour at 37°C.
-
-
Infection:
-
Dilute the pseudotyped virus stock in culture medium to a concentration that gives a strong luciferase signal.
-
Add 5 µL of the diluted virus to each well.
-
Incubate for 48-72 hours at 37°C.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add 25 µL of luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature.
-
Measure the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of viral entry inhibition for each compound relative to the virus-only control.
-
Hits are selected based on their ability to significantly reduce the luciferase signal without causing cytotoxicity.
-
Visualizations: Signaling Pathways and Experimental Workflows
Experimental Workflow Diagrams
Caption: High-Throughput Screening Workflow for Anticancer Activity using the MTT Assay.
Caption: High-Throughput Screening Workflow for Anti-inflammatory Activity via NF-κB Reporter Assay.
Signaling Pathway Diagrams
Caption: Intrinsic Apoptosis Pathway Induced by this compound Derivatives.
Caption: Inhibition of the NF-κB Inflammatory Signaling Pathway by this compound Derivatives.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Antiviral activity of PHA767491 against human herpes simplex virus in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols for Furostanol Glycoside Stability Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting stability testing of furostanol glycosides. Understanding the stability of these compounds is critical for ensuring the quality, efficacy, and safety of pharmaceutical and nutraceutical products. This document outlines the methodologies for forced degradation studies and the analytical procedures for quantifying furostanol glycosides and their degradation products.
Introduction to Furostanol Glycoside Stability
Furostanol glycosides are a class of steroidal saponins (B1172615) characterized by a furostane skeleton. They are susceptible to degradation under various environmental conditions, which can impact their biological activity and safety profile. The primary degradation pathway involves the hydrolysis of the glycosidic linkages and the conversion of the furostanol structure to the more thermodynamically stable spirostanol (B12661974) form. Stability testing is therefore essential to identify potential degradation products, elucidate degradation pathways, and establish a suitable shelf-life for products containing these compounds.
Forced degradation, or stress testing, is a critical component of stability studies. It involves subjecting the furostanol glycoside to conditions more severe than accelerated stability testing to predict its degradation profile.[1][2] These studies are instrumental in developing and validating stability-indicating analytical methods.[3][4]
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the most prevalent analytical technique for the separation and quantification of furostanol glycosides and their degradation products.[4][5] Due to the lack of a strong chromophore in many saponins, detection can be achieved using Ultraviolet (UV) detection at low wavelengths (around 200-215 nm) or by employing a more universal detector such as an Evaporative Light Scattering Detector (ELSD).[6][7]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol describes a general stability-indicating HPLC method for the analysis of furostanol glycosides. Method optimization and validation are crucial for specific applications.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a UV-Vis or ELSD detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[6][8]
-
Acetonitrile (B52724) (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
-
Reference standards for the specific furostanol glycoside and any known degradation products.
2. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water. For example, a starting condition of 30% acetonitrile, increasing to 70% over 30 minutes.[6][8]
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection:
3. Sample Preparation:
-
Accurately weigh and dissolve the furostanol glycoside sample in the initial mobile phase composition or a suitable solvent like methanol to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness to ensure it is stability-indicating.
Protocol 2: Forced Degradation Studies
This protocol outlines the conditions for subjecting furostanol glycosides to various stress conditions to induce degradation. The extent of degradation should ideally be between 5-20%.[1]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the furostanol glycoside in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.[9]
2. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.[9][10]
-
Incubate the mixture at 60 °C for 2 hours.[9]
-
Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute to a final concentration suitable for HPLC analysis.
3. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.[9][10]
-
Incubate the mixture at 60 °C for 2 hours.[9]
-
Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute to a final concentration suitable for HPLC analysis.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.[9]
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration suitable for HPLC analysis.
5. Thermal Degradation:
-
Transfer the solid furostanol glycoside powder to a vial and place it in a hot air oven at 80 °C for 48 hours.
-
For solution state thermal degradation, incubate the stock solution at 60 °C for 24 hours.
-
After the specified time, cool the sample and dissolve/dilute it to a final concentration suitable for HPLC analysis.
6. Photolytic Degradation:
-
Expose the solid furostanol glycoside powder or the stock solution in a transparent container to UV light (254 nm) and fluorescent light for a specified duration (e.g., 24 hours).
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, dissolve/dilute the sample to a final concentration suitable for HPLC analysis.
7. Analysis of Stressed Samples:
-
Analyze all stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method.
-
Assess the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent furostanol glycoside.
Data Presentation
Quantitative data from the stability studies should be summarized in clear and concise tables to facilitate comparison and analysis.
Table 1: Summary of Forced Degradation of Furostanol Glycoside X
| Stress Condition | Duration | Temperature | % Degradation of Furostanol Glycoside X | Number of Degradation Products |
| 0.1 M HCl | 2 hours | 60 °C | 15.2 | 2 |
| 0.1 M NaOH | 2 hours | 60 °C | 8.5 | 1 |
| 3% H₂O₂ | 24 hours | Room Temp | 5.1 | 1 |
| Thermal (Solid) | 48 hours | 80 °C | 3.2 | 1 |
| Thermal (Solution) | 24 hours | 60 °C | 6.8 | 1 |
| Photolytic (UV) | 24 hours | Room Temp | 4.5 | 1 |
Table 2: Chromatographic Data for Furostanol Glycoside X and its Major Degradant
| Compound | Retention Time (min) | Relative Retention Time |
| Furostanol Glycoside X | 15.8 | 1.00 |
| Degradation Product 1 (Spirostanol form) | 25.4 | 1.61 |
| Degradation Product 2 (Acid-induced) | 12.1 | 0.77 |
Visualizations
Diagrams are provided to illustrate the experimental workflow and the primary degradation pathway of furostanol glycosides.
Caption: Experimental workflow for furostanol glycoside stability testing.
Caption: Primary degradation pathway of furostanol glycosides.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. scispace.com [scispace.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. lawdata.com.tw [lawdata.com.tw]
- 7. researchgate.net [researchgate.net]
- 8. "Simultaneous determination of furostanol and spirostanol glycosides in" by D.-J. Yang, T.-J. Lu et al. [jfda-online.com]
- 9. ijrpp.com [ijrpp.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Furostanol Saponin Extraction
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yield during Furostanol saponin (B1150181) extraction.
Troubleshooting Guide: Low Furostanol Saponin Yield
This guide addresses common issues encountered during the extraction process that can lead to lower-than-expected yields.
Question: My final Furostanol saponin yield is significantly low. What are the potential causes and how can I improve it?
Answer: Low yield is a frequent challenge that can be resolved by systematically evaluating your experimental workflow. The primary areas to investigate are the extraction protocol, potential degradation of the target compounds, and the efficiency of purification steps.
Below is a troubleshooting workflow to help pinpoint the cause of low yield and implement effective solutions.
Caption: Troubleshooting workflow for low Furostanol saponin yield.
Frequently Asked Questions (FAQs)
Q1: Which solvent system is most effective for Furostanol saponin extraction?
A1: The choice of solvent is critical and often depends on the plant source. A common and effective approach involves a two-stage process:
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Initial Extraction: Aqueous ethanol (typically 70%) is widely used for the initial extraction from the plant material.[1][2][3] For some advanced methods like ultrasonic-assisted extraction, an 85% ethanol concentration has been shown to be optimal.[4]
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Liquid-Liquid Partitioning/Purification: After the initial extraction and concentration, partitioning with n-butanol is highly effective for selectively extracting Furostanol saponins from the aqueous solution.[1][2][5][6] Solvents like chloroform and ethyl acetate (B1210297) are often used sequentially before butanol extraction to remove lipids and other low-polarity impurities, which can improve the purity of the final extract.[1][2]
Q2: How does temperature affect the extraction yield and stability of Furostanol saponins?
A2: Temperature has a dual effect. While higher temperatures can increase the solubility and diffusion rate of saponins, potentially improving the extraction yield, they also pose a significant risk of degradation.[7][8]
-
Optimal Range: An extraction temperature between 50-60°C is often recommended as it balances yield and stability.[7]
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Upper Limit: Temperatures above 80°C should generally be avoided as they can lead to the hydrolysis of the glycosidic bonds, breaking down the saponins and reducing the yield.[7][8][9]
Q3: Can the pH of the extraction solvent impact my yield?
A3: Yes, pH is a critical factor. Furostanol saponins are susceptible to degradation under both strongly acidic and alkaline conditions, which can catalyze the cleavage of glycosidic linkages.[7] To minimize degradation and maximize yield, it is recommended to perform the extraction at a neutral or near-neutral pH, typically between 6 and 8.[8]
Q4: What are the advantages of using Ultrasound-Assisted Extraction (UAE) over conventional methods?
A4: Ultrasound-Assisted Extraction (UAE) offers several advantages over traditional methods like maceration or Soxhlet extraction. The ultrasonic waves generate cavitation bubbles that collapse near the plant material, creating micro-jets that disrupt cell walls.[10] This leads to:
-
Increased Yield: Enhanced solvent penetration results in a higher recovery of saponins.[10]
-
Reduced Extraction Time: The process is significantly faster than conventional methods.[10]
-
Lower Temperatures: UAE can be performed at lower temperatures, reducing the risk of thermal degradation of the saponins.[4][11]
Q5: My extract contains many impurities. How can I improve its purity without significant loss of Furostanol saponins?
A5: A multi-step purification strategy using solvents of varying polarity is highly effective. A common approach involves:
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Defatting: Initially, treat the concentrated aqueous extract with a nonpolar solvent like chloroform to remove lipids and other lipophilic compounds. This step has been shown to result in minimal loss of Furostanol saponins.[1][2]
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Removing Low-Polarity Impurities: Subsequently, extract with a slightly more polar solvent such as ethyl acetate to remove other interfering substances.[1][2]
-
Saponin Extraction: Finally, perform a liquid-liquid extraction on the purified aqueous solution using n-butanol to isolate the Furostanol saponins.[1][2]
Data Presentation
Table 1: Effect of Purification Solvents on Furostanol Saponin Loss from Tribulus terrestris
| Extractant | Saponin Loss (% of content in raw material) | Impurity Removal (% of mass of raw materials) |
| Chloroform | 3.5% | 3.2% |
| Dichloromethane | 3.7% | 3.5% |
| Benzine | 0.02% | 1.8% |
| Ethyl Acetate | 17.7% | 5.9% |
| Data sourced from a study on Tribulus terrestris, highlighting the impact of different solvents on purification efficiency.[1] |
Table 2: Influence of Extraction Temperature on Dry Extract Yield (Spray Drying)
| Heat Carrier Temperature (°C) | Dry Extract Yield (kg) |
| 150 | 1.19 |
| 160 | 1.29 |
| 165 | 1.44 |
| 170 | 1.40 |
| 175 | 1.32 |
| Data from a spray drying process of a Furostanol saponin solution, showing an optimal temperature for maximizing the yield of the final dry product.[1] |
Experimental Protocols
Protocol 1: General Furostanol Saponin Extraction & Purification
This protocol is a generalized method based on common practices for extracting Furostanol saponins from plant materials like Tribulus terrestris.[2]
1. Initial Extraction a. Weigh the dried, powdered plant material. b. Macerate or reflux the material with 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v). For reflux, maintain a temperature of 50-60°C for 2 hours. Repeat the extraction three times. c. Combine the ethanol extracts and filter to remove solid plant material. d. Concentrate the combined extract under reduced pressure using a rotary evaporator to remove the ethanol.
2. Purification a. Resuspend the concentrated aqueous residue in distilled water. b. Perform liquid-liquid extraction on the aqueous solution three times with chloroform to remove lipids. Discard the chloroform layers. c. Subsequently, perform liquid-liquid extraction two times with ethyl acetate to remove other low-polarity impurities. Discard the ethyl acetate layers. d. Extract the remaining purified aqueous layer four times with n-butanol. e. Combine the n-butanol fractions. Wash the combined butanol extract three times with distilled water to remove water-soluble impurities.
3. Final Processing a. Concentrate the washed n-butanol extract to dryness under reduced pressure to obtain the crude Furostanol saponin extract. b. The crude extract can be further purified using chromatographic techniques (e.g., column chromatography on silica (B1680970) gel or macroporous resin) if higher purity is required.[12]
Caption: General experimental workflow for Furostanol saponin extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. cyberleninka.ru [cyberleninka.ru]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of the Ultrasonic-Assisted Extraction Technology of Steroidal Saponins from Polygonatum kingianum Collett & Hemsl and Evaluating Its Quality Planted in Different Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. lawdata.com.tw [lawdata.com.tw]
- 7. benchchem.com [benchchem.com]
- 8. US20100160616A1 - Novel process for the extraction of furostanolic saponins from fenugreek seeds - Google Patents [patents.google.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. Four Main Methods for Extracting Saponin Extracts from Plants. [greenskybio.com]
- 11. mdpi.com [mdpi.com]
- 12. Furostanol and Spirostanol Saponins from Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Resolution of Furostan Isomers in Chromatography
Welcome to the technical support center for the chromatographic analysis of Furostan isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in achieving optimal separation and resolution of these structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good resolution of this compound isomers challenging?
This compound isomers, a class of steroidal saponins (B1172615), often possess very similar chemical structures and polarities. This structural similarity leads to comparable interactions with the chromatographic stationary phase, resulting in co-elution or poor peak resolution in standard analytical systems. The primary challenges lie in developing a method that can effectively differentiate between these subtle structural variations to allow for accurate quantification and characterization.
Q2: What is the recommended starting point for developing an HPLC method for this compound isomer separation?
For initial method development, a reversed-phase C18 column is a common and effective starting point.[1] Acetonitrile (B52724)/water gradients are often preferred over methanol (B129727)/water as they can provide better peak resolution for complex saponin (B1150181) mixtures. The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase is also recommended to improve peak shape by suppressing the ionization of residual silanol (B1196071) groups on the stationary phase. Detection is typically performed at low UV wavelengths (around 203-215 nm) or, for better sensitivity with compounds lacking strong chromophores, using an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).[2][3]
Q3: My Furostanol saponin peaks are broad when using a methanol-containing mobile phase. What could be the cause?
Broad peaks for Furostanol saponins, particularly those hydroxylated at the C-22 position, can occur when using methanol in the mobile phase under acidic conditions. This is often due to the interconversion between the C-22 hydroxy and C-22 methoxy (B1213986) forms of the saponin during the chromatographic run. To avoid this, it is recommended to use acetonitrile-based mobile phases with an acid modifier for the initial analysis of saponins by HPLC-MS on a C18 stationary phase.
Q4: How can I improve the detection of this compound isomers that lack a strong UV chromophore?
Many this compound saponins do not possess a strong UV chromophore, making detection by standard UV-Vis detectors challenging. In such cases, alternative detection methods are more suitable:
-
Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte. It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the non-volatile analyte particles. This makes it ideal for detecting saponins.[4]
-
Mass Spectrometry (MS): Coupling HPLC or UPLC with a mass spectrometer (LC-MS) is a highly sensitive and specific method for detecting and identifying this compound isomers, even at very low concentrations. MS detection can also provide valuable structural information through fragmentation analysis (MS/MS).[2][3]
Q5: Are there alternative chromatographic techniques to HPLC for separating this compound isomers?
Yes, Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative for the separation of steroid isomers, including Furostanol saponins.[5][6] SFC uses supercritical CO2 as the primary mobile phase, often with a co-solvent like methanol. This technique can offer higher resolution, shorter analysis times, and is more environmentally friendly than traditional HPLC.[7][8] For preparative scale, high-speed counter-current chromatography (HSCCC) has also been successfully used for the isolation and purification of steroid saponins.[9]
Troubleshooting Guide
This section addresses specific issues you may encounter during the chromatographic separation of this compound isomers.
Problem: Poor Resolution or Co-eluting Peaks
Possible Causes & Solutions
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Optimize the gradient profile. A shallower gradient can improve separation. Also, evaluate different organic modifiers; acetonitrile often provides better selectivity for saponin isomers than methanol. The addition of an acid modifier (e.g., 0.1% formic acid) can improve peak shape.[10][11] |
| Unsuitable Stationary Phase | If a standard C18 column does not provide adequate resolution, consider a stationary phase with different selectivity. Biphenyl and Pentafluorophenyl (PFP) phases can offer alternative interactions. For enantiomeric separations, a chiral stationary phase is necessary.[12][13] |
| Suboptimal Column Temperature | Vary the column temperature. Increasing the temperature can improve efficiency and peak shape, while in some cases, lower temperatures may enhance selectivity between isomers. |
| Inadequate Flow Rate | Lowering the flow rate can increase the interaction time between the analytes and the stationary phase, potentially improving resolution, although this will increase the analysis time. |
Problem: Peak Splitting
Possible Causes & Solutions
| Potential Cause | Recommended Solution |
| Co-elution of Isomers | The split peak may represent two closely eluting isomers. To confirm, inject a smaller sample volume. If two distinct peaks appear, optimize the method (mobile phase, temperature, stationary phase) to improve their separation.[14] |
| Column Void or Contamination | A void at the column inlet or contamination can disrupt the sample flow path. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[14][15] |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
| Improper System Connections | Check all fittings and tubing between the injector, column, and detector for leaks or dead volume, which can cause peak splitting.[16] |
Experimental Protocols
Detailed HPLC-ELSD/UV Method for Furostanol and Spirostanol (B12661974) Glycosides
This protocol is based on a successful method for the simultaneous determination of Furostanol and Spirostanol glycosides.[17][18][19]
-
Column: C18 (e.g., Luna C18, 4.6 mm i.d. × 250 mm, 5 µm)
-
Column Temperature: 45°C
-
Mobile Phase:
-
A: Deionized Water
-
B: Methanol
-
-
Gradient Program:
-
0-20 min: 38% A, 62% B
-
21-65 min: 29% A, 71% B
-
-
Flow Rate: 1.0 mL/min
-
Detection:
-
UV: 203 nm
-
ELSD: Drift tube temperature: 95°C; Airflow rate: 2.8 L/min
-
Detailed SFC-MS Method for Furostanol Saponin Isomers
This protocol is adapted from a method developed for the separation of Furostanol saponins.[5][6]
-
Column: Diol (e.g., ACQUITY UPC2 Torus Diol Column, 3.0 x 150 mm, 1.7 µm)
-
Column Temperature: 40°C
-
Mobile Phase:
-
A: CO2
-
B: Methanol with 0.2% NH3·H2O and 3% H2O
-
-
Gradient Program: Optimized for the specific mixture of isomers, typically a gradient from a low to a high percentage of B.
-
Flow Rate: 1.5 mL/min
-
Backpressure: 11.03 MPa
-
Detection: Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)
Data Presentation
Table 1: Comparison of HPLC and SFC for Furostanol Saponin Separation
| Parameter | HPLC | SFC |
| Primary Mobile Phase | Acetonitrile/Water or Methanol/Water | Supercritical CO2 |
| Typical Stationary Phases | C18, Biphenyl, PFP | Diol, 2-Ethylpyridine |
| Resolution of Isomers | Can be challenging, requires extensive method development. | Often provides higher resolution for stereoisomers.[7][8][20] |
| Analysis Time | Typically longer run times. | Generally faster analysis.[8] |
| Solvent Consumption | High consumption of organic solvents. | Significantly lower organic solvent consumption. |
| Environmental Impact | Higher environmental impact due to solvent usage. | Greener alternative to HPLC. |
Table 2: Typical Operating Parameters for Detectors Used in this compound Isomer Analysis
| Detector | Parameter | Typical Setting | Notes |
| UV-Vis | Wavelength | 203 - 215 nm | Optimal for saponins lacking strong chromophores.[17] |
| ELSD | Drift Tube Temperature | 50 - 100 °C | Optimize to evaporate the mobile phase without degrading the analyte.[4] |
| Nebulizer Gas Flow | 1.5 - 3.0 L/min | Adjust for stable baseline and optimal sensitivity.[4] | |
| MS (ESI) | Ionization Mode | Positive or Negative | Depends on the specific this compound isomer structure. |
| Capillary Voltage | 2.5 - 4.0 kV | Optimize for maximum ion signal. | |
| Cone Voltage | 20 - 50 V | Optimize for desired fragmentation. |
Visualizations
Caption: Experimental workflow for the chromatographic analysis of this compound isomers.
Caption: Troubleshooting workflow for poor resolution of this compound isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Steroidal Saponins from Dioscorea villosa and D. cayenensis Using Ultrahigh Performance Liquid Chromatography/Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grupobiomaster.com [grupobiomaster.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of furostanol saponins by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fast separation of triterpenoid saponins using supercritical fluid chromatography coupled with single quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 15. uhplcs.com [uhplcs.com]
- 16. support.waters.com [support.waters.com]
- 17. "Simultaneous determination of furostanol and spirostanol glycosides in" by D.-J. Yang, T.-J. Lu et al. [jfda-online.com]
- 18. lawdata.com.tw [lawdata.com.tw]
- 19. researchgate.net [researchgate.net]
- 20. waters.com [waters.com]
Technical Support Center: Furostanol Saponin Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the instability of furostanol saponins (B1172615) during purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of furostanol saponin (B1150181) degradation during purification?
Furostanol saponin instability is a significant challenge during purification, often leading to low yields and inconsistent results. The primary degradation pathways include:
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Conversion to Spirostanol (B12661974) Saponins: Furostanol saponins can be converted into the more stable spirostanol saponins through the cleavage of the C-26 glycosidic linkage and subsequent cyclization.[1][2] This conversion can be triggered by enzymatic hydrolysis or acidic conditions.
-
Acid Hydrolysis: Exposure to strong acids, particularly at elevated temperatures, can lead to the hydrolysis of the glycosidic bonds, resulting in the loss of sugar moieties and the formation of undesired side products, such as 25-spirosta-3,5-diene.[1][3]
-
High Temperatures: Excessive heat can accelerate the degradation of furostanol saponins, leading to the cleavage of glycosidic bonds and other structural modifications.[4][5]
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Enzymatic Degradation: Endogenous enzymes, such as β-glucosidases present in the plant material, can hydrolyze the glycosidic linkages of furostanol saponins, initiating their degradation.[2][6]
Q2: How can I prevent the conversion of furostanol saponins to spirostanol saponins?
Preventing the conversion to spirostanol saponins is crucial for maintaining the integrity of your target compounds. Key strategies include:
-
Enzyme Inactivation: Immediately after harvesting, treat the plant material to inactivate endogenous enzymes. This can be achieved by methods such as heating fresh plant material at 80°C.[6]
-
Controlled pH: Maintain a near-neutral pH throughout the extraction and purification process to minimize acid-catalyzed conversion.[4]
-
Avoid High Temperatures: Use lower temperatures during extraction and solvent evaporation steps.[4]
Conversely, in some applications, the conversion to spirostanol saponins is desired to improve the yield of certain sapogenins like diosgenin (B1670711). This can be achieved through controlled enzymatic hydrolysis with β-glucosidase or through spontaneous fermentation.[1][2][6]
Q3: What are the optimal storage conditions for purified furostanol saponins?
To ensure long-term stability, purified furostanol saponins should be stored under conditions that minimize degradation. It is recommended to store them as a dry powder at low temperatures (e.g., 4°C) in a desiccator to protect from moisture.[4][5] For solutions, storage at cold temperatures (e.g., 10°C) is preferable to room temperature.[5]
Troubleshooting Guides
Problem 1: Low yield of furostanol saponins in the final purified fraction.
| Possible Cause | Troubleshooting Step |
| Conversion to Spirostanol Saponins | Analyze intermediate fractions by HPLC-MS to check for the presence of spirostanol saponins. If detected, implement enzyme inactivation steps (e.g., heat treatment of raw material) and maintain neutral pH during extraction.[2][6] |
| Acid-Catalyzed Degradation | Avoid the use of strong acids. If acid treatment is necessary, perform it at low temperatures and for a minimal duration. Monitor the reaction closely.[1][3] |
| Thermal Degradation | Reduce temperatures during extraction and solvent evaporation. Use a rotary evaporator at reduced pressure and a temperature below 45°C.[4] For spray drying, optimize inlet and outlet temperatures.[7][8] |
| Inefficient Extraction | Optimize the extraction solvent and method. A common solvent is 70% ethanol (B145695).[8][9] Consider using techniques like microwave-assisted extraction (MAE) at controlled temperatures (e.g., 60°C).[4] Ensure a sufficient number of extraction cycles (e.g., fourfold extraction with butanol).[7][8] |
Problem 2: Appearance of unknown peaks in the chromatogram during analysis.
| Possible Cause | Troubleshooting Step |
| Formation of Degradation Products | Characterize the unknown peaks using mass spectrometry (MS) to identify potential degradation products like spirostanol saponins or sapogenins.[1][10] This will help pinpoint the degradation pathway. |
| Reaction with Solvents | The hydroxyl group at the C-22 position of furostanol saponins can react with lower alcohols (e.g., methanol, ethanol) under certain conditions, leading to the formation of methoxylated or ethoxylated artifacts.[11][12] Use alternative solvents or minimize reaction times and temperatures when using alcohols. |
| Isomerization | Furostanol saponins can exist as isomers. The separation of these isomers can be challenging.[11][12] Optimize chromatographic conditions (e.g., column type, mobile phase composition) to improve resolution. |
Data Presentation
Table 1: Recommended Temperature and pH Conditions for Saponin Stability
| Parameter | Recommended Range | Rationale | Reference |
| Extraction Temperature | 20-30°C (for 70% ethanol) | Balances extraction efficiency and stability. | [7][8] |
| 50-60°C (general) | Optimal range to maximize yield while minimizing degradation. | [4] | |
| Solvent Evaporation Temperature | < 45°C | Prevents thermal degradation of saponins. | [4] |
| Spray Drying Inlet Temperature | 170°C | Optimized for obtaining a high yield of dry extract. | [8][13] |
| Spray Drying Outlet Temperature | 90°C | Optimized for obtaining a high yield of dry extract. | [8][13] |
| pH | Near Neutral | Minimizes acid and base-catalyzed hydrolysis of glycosidic bonds. | [4] |
Table 2: Solvent Systems for Liquid-Liquid Extraction and Purification
| Solvent | Purpose | Reference |
| Chloroform (B151607) | Removal of lipid-like compounds with minimal loss of furostanol saponins. | [7][8] |
| Ethyl Acetate (B1210297) | Removal of low-polarity substances and pigments. | [7][8] |
| n-Butanol | Extraction of furostanol saponins from an aqueous solution. | [7][8] |
Experimental Protocols
Protocol 1: Extraction and Preliminary Purification of Furostanol Saponins from Tribulus terrestris
-
Extraction:
-
Purification from Lipophilic Impurities:
-
Extraction of Furostanol Saponins:
-
Concentration and Drying:
Protocol 2: Enzymatic Conversion of Furostanol Saponins to Spirostanol Saponins
-
Enzyme Preparation:
-
A solution of β-glucosidase is prepared.
-
-
Enzymatic Hydrolysis:
-
The 70% ethanol extract of the plant material is treated with the β-glucosidase solution.
-
The reaction is allowed to proceed under controlled conditions (e.g., temperature and pH optimized for the specific enzyme) to convert furostanol saponins to spirostanol saponins.[2]
-
-
Analysis:
Visualizations
References
- 1. Conversion of furostanol saponins into spirostanol saponins improves the yield of diosgenin from Dioscorea zingiberensis by acid hydrolysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Conversion of furostanol saponins into spirostanol saponins improves the yield of diosgenin from Dioscorea zingiberensis by acid hydrolysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Furostanol Saponins from Asparagus cochinchinensis and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Conversion of furostanol saponins into spirostanol saponins improves the yield of diosgenin from Dioscorea zingiberensis by acid hydrolysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. journal.asu.ru [journal.asu.ru]
- 9. mdpi.com [mdpi.com]
- 10. Furostanol saponins from Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Separation of furostanol saponins by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cyberleninka.ru [cyberleninka.ru]
Optimizing NMR parameters for Furostan structure confirmation
This guide provides troubleshooting advice and optimized parameters for the structural elucidation of furostanol saponins (B1172615) using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why is my signal-to-noise (S/N) ratio poor, especially in the ¹³C NMR spectrum?
A1: A low S/N ratio in ¹³C NMR is a common issue due to the low natural abundance of the ¹³C isotope. Here are several factors to consider:
-
Sample Concentration: The sample may be too dilute. For ¹³C NMR, a higher concentration (typically 50-100 mg in 0.5-0.7 mL of solvent) is often necessary.[1] If the sample amount is limited, using the minimum required solvent volume can help increase the concentration.[1][2]
-
Number of Scans (NS): The S/N ratio increases with the square root of the number of scans. Doubling the S/N ratio requires quadrupling the NS.[3] For dilute samples, running the experiment overnight to accumulate a large number of scans (e.g., >20,000) can significantly improve the spectrum quality.[3]
-
Relaxation Delay (D1): Quaternary carbons, in particular, have long longitudinal relaxation times (T1). The relaxation delay should be set to at least 5 times the longest T1 to ensure full magnetization recovery between pulses.[4] However, this can lead to very long experiment times.
-
Paramagnetic Relaxation Agents: Adding a small amount of a paramagnetic relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)₃) can significantly shorten the T1 values of all carbons, allowing for a much shorter relaxation delay (D1).[1][4] This enables more scans to be acquired in a shorter period, dramatically improving the S/N ratio.[1]
-
Pulse Sequence: Using pulse sequences like DEPT (Distortionless Enhancement by Polarization Transfer) can enhance the signals of protonated carbons (CH, CH₂, CH₃).[1] However, quaternary carbons will not be observed in DEPT spectra and require a standard ¹³C experiment for detection.[1]
Q2: How can I resolve overlapping signals in the ¹H NMR spectrum, especially in the sugar regions?
A2: Furostanol saponins often contain multiple sugar moieties, leading to severe signal overlap in the ¹H NMR spectrum, particularly between 3.0 and 4.5 ppm.[5]
-
Higher Magnetic Field: Using a spectrometer with a higher magnetic field strength (e.g., 600 MHz or above) will increase chemical shift dispersion and can help resolve overlapping signals.[6]
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): A DQF-COSY experiment is particularly useful for resolving signals close to the diagonal.[7] It helps identify coupled protons within the same spin system, allowing you to trace the connectivity within each sugar ring.
-
TOCSY (Total Correlation Spectroscopy): This experiment is excellent for identifying all protons belonging to a single spin system (i.e., all protons within one sugar unit), even if they are not directly coupled. This is very effective for separating the signals of different sugar residues.
-
HSQC (Heteronuclear Single Quantum Coherence): By correlating protons to their directly attached carbons, the HSQC spectrum spreads the proton signals over the much wider ¹³C chemical shift range.[8] This is often the most effective way to resolve overlapping proton signals.[8]
-
Q3: I'm having trouble assigning quaternary carbons. What is the best approach?
A3: Quaternary carbons are challenging because they lack attached protons, resulting in weak signals in standard ¹³C NMR spectra and no signal in DEPT or HSQC experiments. The primary tool for their assignment is the HMBC (Heteronuclear Multiple Bond Correlation) experiment.[8][9]
-
HMBC Optimization: This experiment detects correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[10] To assign a quaternary carbon, look for correlations from nearby protons. For example, the methyl protons (H₃-18 and H₃-19) of the steroid core will show correlations to the quaternary carbons C-10 and C-13.
-
Setting the Long-Range Coupling Constant: The HMBC experiment is typically optimized for a long-range J(CH) coupling constant. A common starting value is 8 Hz.[9][11] If you suspect very long-range correlations are important, an additional experiment optimized for a smaller coupling (e.g., 4-5 Hz) may be necessary to detect weaker correlations.[9][10]
Q4: How do I differentiate between the 25R and 25S stereoisomers?
A4: The stereochemistry at the C-25 position is a key feature of furostanol saponins. It can be determined by analyzing the chemical shift difference (Δδ) between the two geminal protons at the C-26 position (H₂-26).
-
Empirical Rule: The chemical shifts of the H₂-26 protons are dependent on the C-25 configuration.[12][13] The specific chemical shift difference that distinguishes between R and S isomers is solvent-dependent.[12][13]
-
In Methanol-d₄:
-
In Pyridine-d₅: The chemical shift difference is generally more pronounced than in methanol, but it's crucial to compare data with literature values recorded in the same solvent.[12][13]
Optimized NMR Parameters for Furostanol Saponins
The following table provides recommended starting parameters for NMR experiments on a 500 MHz spectrometer. These may need to be adjusted based on sample concentration and instrument specifications.
| Parameter | ¹H (1D) | ¹³C (1D) | COSY | HSQC | HMBC |
| Pulse Program | zg30 | zgpg30 | cosygpqf | hsqcedetgpsisp2.2 | hmbcgplpndqf |
| Solvent | Pyridine-d₅ / Methanol-d₄ | Pyridine-d₅ / Methanol-d₄ | Pyridine-d₅ / Methanol-d₄ | Pyridine-d₅ / Methanol-d₄ | Pyridine-d₅ / Methanol-d₄ |
| Temperature | 298 K | 298 K | 298 K | 298 K | 298 K |
| Number of Scans (NS) | 16 - 64 | 1024 - 20480+ | 8 - 16 | 4 - 8 | 16 - 32 |
| Relaxation Delay (D1) | 2.0 s | 2.0 s (standard) or 0.1s (with Cr(acac)₃) | 2.0 s | 1.5 s | 2.0 s |
| Acquisition Time (AQ) | ~3.0 s | ~1.0 s | ~0.25 s | ~0.15 s | ~0.3 - 0.4 s[9] |
| Spectral Width (¹H) | 12 - 15 ppm | - | 12 - 15 ppm | 12 - 15 ppm | 12 - 15 ppm |
| Spectral Width (¹³C) | - | 220 - 240 ppm | - | 180 - 200 ppm | 220 - 240 ppm |
| ¹J(CH) (for HSQC) | - | - | - | 145 Hz | - |
| ⁿJ(CH) (for HMBC) | - | - | - | - | 8 Hz[9] |
Experimental Protocols
Sample Preparation
-
Weigh approximately 10-20 mg of the purified furostanol saponin (B1150181) for ¹H and 2D NMR, or 50-100 mg for ¹³C NMR.[1]
-
Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., pyridine-d₅ or methanol-d₄) in a clean vial.
-
Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]
-
Cap the NMR tube securely. The sample height should be adequate for the instrument, typically around 4-5 cm.[1]
Key NMR Experiments
-
1D ¹H NMR: Acquire a standard proton spectrum to get an overview of the molecule. Use a 30° pulse angle and a relaxation delay of 2 seconds.
-
1D ¹³C NMR: Acquire a standard proton-decoupled ¹³C spectrum. If signal is weak, increase the number of scans significantly and/or add a relaxation agent (Cr(acac)₃) to shorten the relaxation delay.
-
2D COSY: Use a gradient-selected, phase-sensitive COSY sequence (e.g., cosygpqf). This experiment will reveal proton-proton couplings within the same spin system, which is crucial for tracing out the sugar residues and parts of the aglycone.
-
2D Edited HSQC: Use a gradient-selected, edited HSQC sequence (e.g., hsqcedetgpsisp2.2). This experiment correlates protons with their directly attached carbons.[10] The "edited" feature distinguishes CH/CH₃ groups from CH₂ groups by their phase, providing similar information to a DEPT-135 experiment but with much higher sensitivity.[10]
-
2D HMBC: Use a gradient-selected HMBC sequence optimized for long-range couplings (e.g., hmbcgplpndqf). Set the long-range coupling delay for an average J-coupling of 8 Hz.[9] This is the key experiment for connecting different spin systems and assigning quaternary carbons, ultimately piecing together the entire molecular structure.[8]
Visualizations
Caption: Troubleshooting workflow for poor ¹³C NMR signal-to-noise.
Caption: General workflow for Furostan structure elucidation using 2D NMR.
References
- 1. benchchem.com [benchchem.com]
- 2. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. owsd.net [owsd.net]
- 9. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. NMR assignment of the absolute configuration of C-25 in furostanol steroidal saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chemical Synthesis of Furostan Derivatives
Welcome to the technical support center for the chemical synthesis of Furostan derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Challenges in Spirostan (B1235563) to this compound Conversion
Question: I am experiencing low yields when converting a spirostan sapogenin (e.g., diosgenin) to a this compound derivative. What are the common pitfalls and how can I optimize this reaction?
Answer:
The conversion of a spirostan to a this compound skeleton is a critical step that often presents challenges. Low yields can stem from incomplete reaction, side product formation, or degradation of the desired product. Here are some key areas to troubleshoot:
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Reaction Conditions: The choice of reagents and reaction conditions is paramount. A common method involves acetolysis followed by oxidation. Inadequate temperature control or reaction time can lead to a mixture of unreacted starting material and byproducts.[1]
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Reagent Purity: Ensure the purity of your starting spirostan and reagents. Impurities can interfere with the reaction and lead to the formation of undesired side products.
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Oxidative Cleavage: The oxidative cleavage of the furostenol intermediate is a crucial step. The concentration and dropwise addition of the oxidizing agent, such as chromium trioxide, must be carefully controlled to prevent over-oxidation or other side reactions. Maintaining a low temperature (0-7°C) during this step is critical.[1]
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Side Product Formation: A common side-product during acid hydrolysis of furostanol saponins (B1172615) is the formation of 25-spirosta-3, 5-diene, which can lower the yield of the desired diosgenin (B1670711) precursor.[2][3]
Troubleshooting Workflow for Spirostan to this compound Conversion
Caption: Troubleshooting workflow for low yields in spirostan to this compound conversion.
Glycosylation and Protecting Group Strategies
Question: I'm struggling with the selective glycosylation of the furostanol aglycone. What are the best practices for protecting groups and glycosylation reactions in this context?
Answer:
Selective glycosylation is a multi-step process that requires careful planning of protecting group strategies to avoid unwanted reactions at other hydroxyl groups.
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Orthogonal Protecting Groups: Employing an orthogonal protecting group strategy is essential. This means using protecting groups that can be removed under different conditions, allowing for the selective deprotection of a specific hydroxyl group for glycosylation.
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Choice of Glycosyl Donor: The choice of glycosyl donor (e.g., glycosyl halides, thioglycosides, or trichloroacetimidates) and the promoter (e.g., a Lewis acid) will significantly impact the stereoselectivity and yield of the glycosylation reaction.
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Neighboring Group Participation: Be mindful of neighboring group participation from protecting groups on the glycosyl donor (e.g., an acetyl group at C-2 of a glucose donor) to favor the formation of the desired 1,2-trans-glycosidic linkage.
Logical Relationship for Protecting Group Strategy
Caption: Logical workflow for a selective glycosylation strategy.
Purification of Furostanol Saponins
Question: I am finding it difficult to purify my synthesized furostanol saponins from the reaction mixture. What are the recommended purification techniques?
Answer:
The purification of furostanol saponins can be challenging due to their similar polarities and potential for forming complex mixtures.
-
Chromatography Techniques:
-
Macroporous Adsorption Resins: These are effective for the initial cleanup and enrichment of saponins from crude extracts.[4]
-
Silica Gel Column Chromatography: A standard technique for separating compounds with different polarities.
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High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are powerful tools for the final purification of furostanol saponins. The use of two C-18 columns in series has been shown to improve separation.[5]
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Supercritical Fluid Chromatography (SFC): This technique is effective for separating furostanol saponins that have the same aglycone but different sugar chains.[6]
-
-
Detection Methods: Since many saponins lack a strong chromophore for UV detection, alternative detection methods are often necessary.
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Evaporative Light Scattering Detector (ELSD): A universal detector that is well-suited for saponin (B1150181) analysis.[5]
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Mass Spectrometry (MS): Coupling HPLC with MS (HPLC-MS) allows for the identification and quantification of the purified compounds.
-
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic procedures for this compound derivatives.
Table 1: Reaction Conditions for Spirostan to this compound Conversion
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diosgenin diacetate | Chromium trioxide, Acetic acid, Water | Dichloromethane | 0-7 | 1-2 | Not specified | [1] |
| Dioscin (B1662501) pivalate (B1233124) | DMDO (in situ) | Acetone-CH2Cl2-H2O (1:4:5) | Not specified | 96 | 80 | [7] |
Table 2: Glycosylation Reaction Parameters
| Aglycone | Glycosyl Donor | Promoter | Solvent | Temperature (°C) | Yield (%) | Reference |
| Furostanol 26-iodide | Glucosyl trifluoroacetimidate | TMSOTf | CH2Cl2 | -78 to -30 | 54 | [7] |
Experimental Protocols
Protocol 1: Conversion of Dioscin to Methyl Protodioscin (B192190)
This protocol is adapted from the synthesis of methyl protodioscin from dioscin.[7]
-
Oxidative Ring Opening of Dioscin Pivalate:
-
To a solution of dioscin pivalate in a mixture of acetone, CH2Cl2, and water (1:4:5), add dimethyldioxirane (B1199080) (DMDO) generated in situ.
-
Stir the reaction mixture for 96 hours.
-
After completion, work up the reaction to yield the 5,6-epoxy-16α-ol hemiketal.
-
-
Formation of the 26-Iodide:
-
Treat the product from the previous step with an iodinating agent to selectively introduce an iodine atom at the C-26 position.
-
-
Glycosylation at C-26:
-
Couple the 26-iodide with a suitable glucosyl donor, such as glucosyl trifluoroacetimidate, in the presence of a promoter like TMSOTf in CH2Cl2 at low temperatures (-78 to -30 °C).
-
-
Reduction of the 16-Carbonyl Group:
-
Selectively reduce the carbonyl group at the 16-position using NaBH4.
-
-
Deprotection:
-
Remove the pivaloyl and benzoyl protecting groups using a base such as LiOH in a mixture of MeOH, THF, and water at 50 °C to obtain methyl protodioscin.
-
Signaling Pathways
Furostanol glycosides have been shown to exhibit various biological activities, including the inhibition of nitric oxide (NO) production and dual inhibition of 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2).[8][9] These activities suggest their involvement in inflammatory signaling pathways.
Proposed Signaling Pathway for the Anti-inflammatory Action of Furostanol Glycosides
Caption: Furostanol glycosides may exert anti-inflammatory effects by inhibiting key enzymes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN101255183A - Method for extracting protodioscin from fenugreek - Google Patents [patents.google.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Separation of furostanol saponins by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterization of spirostanol glycosides and furostanol glycosides from anemarrhenae rhizoma as dual targeted inhibitors of 5-lipoxygenase and Cyclooxygenase-2 by employing a combination of affinity ultrafiltration and HPLC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Five New Furostanol Glycosides from the Fruits of Tribulus terrestris with NO Production Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Handling Furostanol Saponin Samples for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of furostanol saponin (B1150181) samples intended for bioassays. Furostanol saponins (B1172615) are a class of steroidal glycosides known for their potential therapeutic properties, but also for their inherent instability. Proper handling and storage are critical to ensure the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause furostanol saponin degradation?
A1: The main factors leading to the degradation of furostanol saponins are:
-
Acidic pH: Furostanol saponins are highly susceptible to acid hydrolysis, which cleaves the sugar moiety at the C-26 position and leads to the formation of the more stable, but often less bioactive, spirostanol (B12661974) saponins.[1]
-
High Temperatures: Elevated temperatures accelerate the rate of hydrolysis and other degradation reactions. Processing and storage at low temperatures are crucial.
-
Enzymatic Activity: Endogenous enzymes (glycosidases) present in the plant material can hydrolyze the glycosidic bonds of furostanol saponins if not properly inactivated during extraction.
-
Presence of Water: Aqueous solutions of furostanol saponins are generally not stable for long periods. For instance, it is recommended not to store aqueous solutions of protodioscin (B192190) for more than one day.[2]
Q2: What is the main degradation product of a furostanol saponin?
A2: The primary degradation product is the corresponding spirostanol saponin. This conversion occurs through the acid-catalyzed or enzymatic cleavage of the glucose moiety at the C-26 hydroxyl group, followed by an intramolecular cyclization.
Q3: How should I store my purified furostanol saponin samples?
A3: For long-term stability, purified furostanol saponins, such as protodioscin, should be stored as a crystalline solid or powder at -20°C.[2][3] Under these conditions, they can be stable for at least four years.[2][3]
Q4: How do I prepare a stock solution of a furostanol saponin for my bioassay?
A4: Furostanol saponins like protodioscin are soluble in organic solvents such as DMSO, ethanol (B145695), and dimethylformamide (DMF).[2] It is recommended to first dissolve the compound in one of these solvents to create a concentrated stock solution. For aqueous buffers required in many bioassays, first dissolve the saponin in DMSO and then dilute it with the aqueous buffer of choice.[2] Stock solutions in organic solvents should be stored at -80°C for up to a year.[4] It is advisable to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem 1: Low or Inconsistent Bioactivity of Furostanol Saponin Extract
| Possible Cause | Suggested Solution |
| Degradation during Extraction | Ensure extraction is performed under mild conditions. Use neutral or slightly alkaline solvents and avoid high temperatures. Consider microwave-assisted or ultrasound-assisted extraction at controlled temperatures to shorten extraction times. |
| Conversion to Spirostanol Form | Analyze the extract using HPLC-MS to check for the presence of the corresponding spirostanol saponin. If present, optimize the extraction and purification process to minimize exposure to acidic conditions and heat. |
| Enzymatic Degradation | If using fresh plant material, consider a blanching step or lyophilization immediately after harvesting to deactivate endogenous enzymes. |
| Improper Storage of Extract | Store the dried extract in a desiccator at -20°C, protected from light. |
Problem 2: Precipitation of Furostanol Saponin in Aqueous Assay Buffer
| Possible Cause | Suggested Solution |
| Low Aqueous Solubility | Furostanol saponins have limited solubility in aqueous buffers.[2] |
| Prepare a high-concentration stock solution in DMSO.[2][4] | |
| For the final assay concentration, perform a serial dilution from the DMSO stock into the aqueous buffer. Ensure the final concentration of DMSO is compatible with your bioassay and does not exceed cytotoxic levels (typically <0.5%). | |
| If precipitation still occurs, consider using a co-solvent system, such as a mixture of DMSO, PEG300, Tween-80, and saline, for in vivo studies.[4][5] Always perform a vehicle control in your experiments. |
Problem 3: Loss of Bioactivity in Stock Solutions Over Time
| Possible Cause | Suggested Solution |
| Instability in Solution | Furostanol saponins are less stable in solution compared to their solid form. |
| Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. | |
| Store DMSO stock solutions at -80°C for long-term storage (up to one year).[4] For shorter periods, -20°C is acceptable. | |
| Avoid storing aqueous dilutions for more than a day.[2] Prepare fresh dilutions from the stock solution for each experiment. |
Data Presentation
The stability of saponins is highly dependent on temperature and pH. The following table summarizes the degradation kinetics of total saponins from fenugreek leaf extracts under different conditions, which can serve as a general guide for handling furostanol saponins. The degradation was found to follow first-order kinetics.
Table 1: Half-life (t½ in hours) of Total Saponins from Fenugreek Leaf Extract at Different Temperatures and pH
| Temperature | pH 3.0 | pH 6.0 | pH 9.0 |
| 60°C | 4.59 | 3.83 | 3.52 |
| 70°C | 3.29 | 2.85 | 2.51 |
| 80°C | 2.37 | 2.01 | 1.83 |
| 90°C | 1.91 | 1.63 | 1.37 |
| 100°C | 1.59 | 1.41 | 1.09 |
Data adapted from a study on the thermal stability of phenolics and saponins in Trigonella-foenum graecum L. leaf extracts.[6]
Experimental Protocols
Protocol 1: Mild Extraction of Furostanol Saponins
This protocol is designed to minimize degradation during the extraction process.
-
Material Preparation: Start with dried and finely powdered plant material.
-
Defatting (Optional but Recommended): To remove lipids and other nonpolar compounds, pre-extract the plant material with a nonpolar solvent like n-hexane at room temperature. Discard the hexane (B92381) extract.
-
Extraction: Macerate the defatted plant material in 70% ethanol at a 1:10 solid-to-liquid ratio for 24-48 hours at room temperature with occasional agitation.
-
Filtration: Filter the mixture to separate the ethanolic extract from the plant residue.
-
Concentration: Concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 40°C.
-
Lyophilization: Freeze-dry the concentrated aqueous extract to obtain a stable, powdered crude extract.
Protocol 2: Preparation of a Furostanol Saponin Stock Solution for In Vitro Bioassays
This protocol describes the preparation of a stock solution of a purified furostanol saponin, such as protodioscin.
-
Weighing: Accurately weigh the required amount of the purified furostanol saponin powder in a sterile microcentrifuge tube.
-
Dissolution in Organic Solvent: Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-20 mg/mL).[2] Vortex thoroughly to ensure complete dissolution. The use of an inert gas to purge the solvent is recommended to prevent oxidation.[2]
-
Storage of Stock Solution: Aliquot the stock solution into single-use, amber-colored vials and store at -80°C for up to one year.[4]
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is below the tolerance level of the cells or assay system.
Protocol 3: HPLC-ELSD Analysis for Quantification of Furostanol Saponins
This is a general method for the analysis of furostanol saponins. The specific parameters may need to be optimized for different compounds.
-
Chromatographic System: An HPLC system equipped with an Evaporative Light Scattering Detector (ELSD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using acetonitrile (B52724) (A) and water (B), both with 0.1% formic acid, can be employed. A typical gradient might be: 0-20 min, 20-40% A; 20-40 min, 40-60% A; 40-45 min, 60-80% A; followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
ELSD Parameters: Drift tube temperature: 40-60°C; Nebulizing gas (Nitrogen) pressure: 3.5 Bar.
-
Standard Preparation: Prepare a series of standard solutions of a known furostanol saponin reference compound in methanol (B129727) to generate a calibration curve.
-
Sample Preparation: Dissolve the extract or purified sample in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
Visualizations
Caption: Acid-catalyzed or enzymatic conversion of a furostanol saponin to a spirostanol saponin.
Caption: Recommended workflow for handling furostanol saponin samples for bioassays.
Caption: A logical troubleshooting guide for unexpected bioassay results with furostanol saponins.
References
- 1. Conversion of furostanol saponins into spirostanol saponins improves the yield of diosgenin from Dioscorea zingiberensis by acid hydrolysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Protodioscin | Androgen Receptor | Endogenous Metabolite | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Enhancing Furostanol Compound Solubility for In Vitro Success
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of Furostanol compounds in in vitro studies. This guide offers practical solutions and detailed protocols to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My Furostanol compound is precipitating in the cell culture medium. What are the common causes and immediate troubleshooting steps?
A1: Precipitation of hydrophobic compounds like Furostanol glycosides in aqueous cell culture media is a frequent issue. The primary causes include:
-
"Crashing out": Rapid dilution of a concentrated stock solution (e.g., in DMSO) in the aqueous medium can cause the compound to exceed its solubility limit and precipitate.
-
Temperature shifts: Moving media from cold storage to a 37°C incubator can alter the solubility of both the compound and media components.[1]
-
High final concentration: The desired experimental concentration may exceed the compound's intrinsic aqueous solubility.
-
Interaction with media components: Furostanol compounds may interact with salts, proteins, or other components in the culture medium, leading to the formation of insoluble complexes.
Immediate Troubleshooting Steps:
-
Visual Inspection: Examine the medium for cloudiness or visible particles.
-
Microscopic Examination: Differentiate between chemical precipitate (amorphous or crystalline structures) and microbial contamination.
-
Serial Dilution: Perform a serial dilution of your stock solution in pre-warmed (37°C) culture media to determine the concentration at which precipitation occurs.[2]
-
Slow Addition: Add the stock solution dropwise to the culture medium while gently vortexing to facilitate mixing and prevent localized high concentrations.
Q2: What are the recommended solvents for preparing stock solutions of Furostanol compounds?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds, including Furostanol glycosides. Other organic solvents like ethanol (B145695) and dimethyl formamide (B127407) (DMF) can also be used. It is crucial to be aware of the final solvent concentration in your in vitro assay, as high concentrations can be toxic to cells.[3]
Q3: What is the maximum permissible concentration of DMSO in cell culture?
A3: The maximum tolerated DMSO concentration is cell-line dependent.[4] However, a general guideline is to keep the final DMSO concentration at or below 0.5% (v/v), and ideally at or below 0.1% to minimize off-target effects and cytotoxicity.[3] It is highly recommended to perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line.
Q4: How can I enhance the solubility of my Furostanol compound in the final assay medium?
A4: Several techniques can be employed to enhance the aqueous solubility of Furostanol compounds for in vitro studies:
-
Co-solvents: Using a mixture of solvents (e.g., DMSO and ethanol) can sometimes improve solubility upon dilution.
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH. Adjusting the pH of the culture medium (within a physiologically acceptable range) may improve solubility.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility.[5]
-
Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[6]
-
Solid Dispersions: Dispersing the Furostanol compound in a solid, water-soluble carrier can enhance its dissolution rate and solubility.
Troubleshooting Guides
Guide 1: Compound Precipitation During Experiment
Problem: A previously clear solution of my Furostanol compound in culture medium becomes cloudy or shows precipitate after incubation.
| Potential Cause | Explanation | Recommended Solution |
| Time-dependent precipitation | The compound may be kinetically soluble initially but thermodynamically unstable in the aqueous environment, leading to precipitation over time. | - Reduce the incubation time if experimentally feasible.- Prepare fresh compound-media solutions more frequently.- Consider using a stabilizing agent like a low concentration of a suitable surfactant or cyclodextrin. |
| pH changes in culture | Cellular metabolism can alter the pH of the culture medium, which may affect the solubility of pH-sensitive Furostanol compounds. | - Monitor the pH of your culture medium during the experiment.- Use a buffered medium with sufficient buffering capacity.- Change the medium more frequently in dense cultures. |
| Interaction with secreted factors | Cells may secrete proteins or other molecules that interact with the Furostanol compound, causing it to precipitate. | - Test the stability of the compound in conditioned medium (medium in which cells have been previously grown).- If interaction is confirmed, consider a simpler, serum-free medium if appropriate for your cell type. |
Guide 2: Inconsistent Results Between Experiments
Problem: I am observing high variability in the biological activity of my Furostanol compound across different experimental runs.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete dissolution of stock solution | If the compound is not fully dissolved in the initial stock, the actual concentration will be lower and variable. | - Ensure complete dissolution of the stock solution by vortexing and, if necessary, brief sonication.- Visually inspect the stock solution for any particulate matter before use. |
| Precipitation in working solutions | Even if the stock is clear, precipitation can occur upon dilution into the final assay medium, leading to an unknown final concentration. | - Always prepare working solutions fresh before each experiment.- Visually inspect the final working solution for any signs of precipitation before adding it to the cells. |
| Adsorption to plasticware | Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., pipette tips, microplates), reducing the effective concentration. | - Use low-adhesion plasticware.- Pre-rinsing pipette tips with the solution can help minimize loss.- Include a pre-incubation step of the compound in the assay plate before adding cells to saturate binding sites, though this may not be suitable for all experimental designs. |
Data Presentation: Solubility of Furostanol and Related Compounds
The following table summarizes the reported solubility of some Furostanol and related steroidal sapogenin compounds in common solvents. This data can serve as a starting point for developing appropriate stock solutions.
| Compound | Solvent | Solubility | Reference(s) |
| Protodioscin (B192190) | DMSO | ~20 mg/mL | [7][8] |
| Ethanol | ~10 mg/mL | [7][8] | |
| Dimethyl Formamide (DMF) | ~5 mg/mL | [8] | |
| Water | ≥52.45 mg/mL (with sonication) | [9] | |
| DMSO:PBS (1:2, pH 7.2) | ~0.3 mg/mL | [7][8] | |
| Methyl Protodioscin | - | Data not readily available | |
| Diosgenin (B1670711) | DMSO | <1 mg/mL at 25°C, ≥17.95 mg/mL | [2][10] |
| Ethanol | 83 mg/mL at 25°C | [10] | |
| Chloroform | 50 mg/mL | [10] | |
| Water | <1 mg/mL at 25°C | [10] | |
| Sarsasapogenin | DMSO | ~0.2 mg/mL | [11] |
| Ethanol | ~2 mg/mL | [11] | |
| Dimethyl Formamide (DMF) | ~2 mg/mL | [11] | |
| Ethanol:PBS (1:2, pH 7.2) | ~0.3 mg/mL | [11] |
Note: Solubility can be affected by factors such as temperature, pH, and the presence of other solutes. The provided data should be used as a guideline, and empirical determination for your specific experimental conditions is recommended.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method to determine the kinetic solubility of a Furostanol compound in an aqueous buffer.
Materials:
-
Furostanol compound
-
DMSO (anhydrous, sterile)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear-bottom microplate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 650 nm (for turbidity)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the Furostanol compound in 100% DMSO. Ensure the compound is fully dissolved.
-
Prepare Serial Dilutions: In the 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).
-
Add Aqueous Buffer: Rapidly add a fixed volume of PBS (e.g., 198 µL) to each well containing the DMSO dilutions (e.g., 2 µL) to achieve a final DMSO concentration of 1%.
-
Incubate: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure Turbidity: Measure the absorbance (optical density) of each well at 650 nm. An increase in absorbance indicates the formation of a precipitate.
-
Determine Solubility: The kinetic solubility is the highest concentration that does not show a significant increase in absorbance compared to the buffer-only control.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This protocol describes a simple method for preparing a solid inclusion complex of a Furostanol compound with β-cyclodextrin to enhance its aqueous solubility.[12]
Materials:
-
Furostanol compound
-
β-cyclodextrin
-
Ethanol
-
Water
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Molar Ratio: Determine the desired molar ratio of the Furostanol compound to β-cyclodextrin (e.g., 1:1 or 1:2).
-
Form a Paste: Place the β-cyclodextrin in the mortar and add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to form a homogeneous paste.
-
Incorporate Compound: Gradually add the Furostanol compound to the paste and knead thoroughly for 30-60 minutes.
-
Dry the Complex: Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Store: Store the resulting solid inclusion complex in a desiccator. The solubility of this complex in aqueous solutions should be tested and compared to the free compound.
Signaling Pathways and Experimental Workflows
Furostanol compounds have been shown to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation. Understanding these interactions is crucial for interpreting experimental results.
Modulation of MAPK Signaling by Methyl Protodioscin
Methyl protodioscin (MPD) has been shown to exert anticancer effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[11] This can lead to the suppression of cell proliferation and induction of apoptosis.
Inhibition of PI3K/Akt/mTOR and JNK/p38 Pathways by Protodioscin
Protodioscin has been demonstrated to inhibit bladder cancer cell growth and migration by activating the JNK and p38 signaling pathways and inhibiting the PI3K/Akt/mTOR pathway.[1][4]
Experimental Workflow for Solubility Enhancement
The following workflow provides a logical approach to addressing the solubility challenges of Furostanol compounds in in vitro studies.
References
- 1. Solubility of diosgenin in different solvents [inis.iaea.org]
- 2. raybiotech.com [raybiotech.com]
- 3. Protodioscin inhibits bladder cancer cell migration and growth, and promotes apoptosis through activating JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sarsasapogenin | Apoptosis | Endogenous Metabolite | NF-κB | TargetMol [targetmol.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. GraphViz Examples and Tutorial [graphs.grevian.org]
- 8. Studies to Elucidate the Effects of Furostanol Glycosides from Dioscorea deltoidea Cell Culture in a Rat Model of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diosgenin CAS#: 512-04-9 [m.chemicalbook.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. archives.ijper.org [archives.ijper.org]
- 12. Anticancer Activity of Methyl Protodioscin against Prostate Cancer by Modulation of Cholesterol-Associated MAPK Signaling Pathway via FOXO1 Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Furostan Saponins
Welcome to the technical support center for the liquid chromatography-mass spectrometry (LC-MS) analysis of Furostan, a class of steroidal saponins (B1172615). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals identify, minimize, and compensate for matrix effects in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the LC-MS analysis of this compound saponins.
Q1: What are matrix effects and why are they a concern for this compound analysis?
A1: In LC-MS, the "matrix" includes all components in a sample apart from the analyte of interest (e.g., this compound saponins).[1] These components can be proteins, lipids, salts, and phospholipids (B1166683), especially in biological fluids like plasma or serum.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of the analyte in the mass spectrometer's ion source.[3][4] This interference can either decrease the analyte signal (ion suppression) or increase it (ion enhancement), compromising the accuracy, precision, and sensitivity of quantitative analysis.[1][5][6] For this compound saponins, which may be present at low concentrations, these effects can obscure the true concentration and lead to unreliable results.[1]
Q2: I'm seeing poor reproducibility and inconsistent peak areas in my QC samples. Could this be a matrix effect?
A2: Yes, inconsistent results are a classic sign of variable matrix effects.[4] If the matrix composition differs between your samples, the degree of ion suppression or enhancement can vary, leading to poor reproducibility. Other common indicators include:
-
Inaccurate quantification and high variability in concentration measurements.[4]
-
Non-linear calibration curves.[4]
-
Reduced sensitivity and poor signal-to-noise ratios.[4]
To begin troubleshooting, first confirm your LC-MS system is performing correctly by injecting a pure this compound standard solution. If the signal is stable and reproducible, the problem is likely related to the sample matrix.[1]
Q3: How can I definitively determine if my this compound assay is suffering from matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Post-Column Infusion (Qualitative Assessment): This technique helps identify at what retention times matrix components cause ion suppression or enhancement.[1][7] It involves infusing a constant flow of a this compound standard into the LC eluent after the analytical column while injecting a blank, extracted matrix sample.[1] A stable baseline signal is expected; any dips or peaks indicate regions of ion suppression or enhancement, respectively.[1][8]
-
Post-Extraction Spike (Quantitative Assessment): This is the most common and quantitative approach.[6] It compares the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat (clean) solvent.[1][9] The result is used to calculate the Matrix Factor (MF), which quantifies the degree of ion suppression or enhancement.[6]
Q4: What is the best strategy to reduce matrix effects? My current sample preparation is simple protein precipitation.
A4: While protein precipitation (PPT) is a simple technique, it is often the least effective for removing matrix components, frequently resulting in significant matrix effects.[10] The most effective way to mitigate matrix effects is to optimize your sample preparation to remove interfering compounds before they enter the LC-MS system.[2][3][9] Consider these more robust techniques:
-
Liquid-Liquid Extraction (LLE): LLE uses an immiscible organic solvent to extract the analyte. It provides a much cleaner extract than PPT by removing highly polar interferences like salts.[1][10] One study successfully used LLE with n-butanol for the analysis of furostanol glycosides in rat plasma.[11]
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for producing clean extracts.[10][12] It uses a solid sorbent to selectively retain the analyte while matrix components are washed away. For steroidal saponins, a reversed-phase (e.g., C18) or a mixed-mode sorbent that can remove phospholipids is highly recommended.[10][12]
Q5: I've improved my sample cleanup, but I still suspect some matrix effects. What else can I do?
A5: If residual matrix effects persist, the best strategy is to compensate for them using an appropriate internal standard (IS).
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the "gold standard" for compensating for matrix effects.[3] A SIL-IS is chemically identical to your this compound analyte but contains heavy isotopes (e.g., ²H, ¹³C).[13] It will co-elute and experience the same degree of ionization suppression or enhancement as the analyte.[2][12] By using the ratio of the analyte peak area to the IS peak area for quantification, variability is effectively normalized.[9][13]
-
Structural Analogue IS: If a SIL-IS is not available, a structural analogue can be used. This compound should be chemically similar to the this compound analyte and have a close retention time but be chromatographically resolved.[13][14] For example, a study quantifying furostanol glycosides successfully used Ginsenoside Rb1 as an internal standard.[11]
Another compensatory strategy is using matrix-matched calibration curves , where you prepare your calibration standards in an extract of the same blank matrix as your samples.[7][9] This ensures that your standards and samples experience similar matrix effects.
Experimental Protocols & Data
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
Objective: To quantify the matrix effect (ME), recovery (RE), and process efficiency (PE) for a this compound saponin (B1150181) in a specific biological matrix.
Methodology:
-
Prepare Three Sample Sets:
-
Set A (Neat Standard): Spike the this compound standard into the final reconstitution solvent at low, medium, and high concentration levels.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After the final evaporation step, spike the this compound standard into the reconstituted blank extracts at the same three concentration levels.
-
Set C (Pre-Extraction Spike): Spike the this compound standard into six different lots of blank matrix before starting the extraction process, again at the same three concentration levels.
-
-
Analysis: Analyze all samples using the developed LC-MS method.
-
Calculations:
-
Matrix Effect (ME %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100 or (ME * RE) / 100
-
Interpretation of Results:
| Metric | Ideal Value | Interpretation of Deviation |
| Matrix Effect (ME) | 100% | < 85%: Indicates significant ion suppression. > 115%: Indicates significant ion enhancement.[15] |
| Recovery (RE) | High & Consistent | Low or inconsistent RE: Indicates inefficient extraction or analyte loss during sample preparation. |
| Process Efficiency (PE) | High & Consistent | Low PE: Indicates a combination of analyte loss during extraction and/or ion suppression.[4] |
Quantitative Data Summary: Sample Preparation Method Comparison
The following table provides illustrative data on how different sample preparation techniques can impact recovery and matrix effects for steroidal saponins like this compound.
| Sample Preparation Method | Typical Recovery (RE %) | Typical Matrix Effect (ME %) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85-105% | 40-75% (High Suppression) | Fast, simple, inexpensive. | Provides the "dirtiest" extract; high risk of matrix effects and instrument contamination.[10] |
| Liquid-Liquid Extraction (LLE) | 70-95% | 80-105% (Low Suppression) | Cleaner than PPT; removes polar interferences like salts.[1] | Can have variable recovery for polar analytes; requires solvent evaporation/reconstitution.[10] |
| Solid-Phase Extraction (SPE) | 85-100% | 90-110% (Minimal Effect) | Provides the cleanest extract; highly effective at removing a wide range of interferences.[12] | More complex method development; higher cost per sample. |
Note: This is example data. Actual results will vary based on the specific this compound analyte, matrix, and optimized protocol.
Protocol 2: General Solid-Phase Extraction (SPE) for this compound Saponins from Plasma
This protocol provides a general guideline for using a reversed-phase (C18) SPE cartridge and may require optimization.
-
Conditioning: Sequentially pass 1 mL of methanol (B129727) and then 1 mL of deionized water through the C18 SPE cartridge. Do not allow the sorbent bed to go dry.[12]
-
Sample Pre-treatment: Dilute 200 µL of plasma with 800 µL of 4% phosphoric acid in water. Vortex to mix. This step helps to disrupt protein binding.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the this compound saponins from the cartridge with 1 mL of methanol or acetonitrile (B52724) into a clean collection tube.
-
Dry-Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.[12]
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting matrix effects in LC-MS analysis.
Matrix Effect Compensation Strategies
Caption: Key strategies to minimize and compensate for matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous determination of four furostanol glycosides in rat plasma by UPLC-MS/MS and its application to PK study after oral administration of Dioscorea nipponica extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Bioassay Protocols for Consistent Furostan Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the consistency and reliability of bioassays for Furostan activity.
Frequently Asked Questions (FAQs)
Q1: My Furostanol saponin (B1150181) has poor aqueous solubility. How should I prepare it for cell-based assays?
A1: Furostanol saponins (B1172615), like many natural products, often exhibit low aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). This stock can then be serially diluted in the cell culture medium to achieve the final desired concentrations. It is critical to ensure the final DMSO concentration in the assay wells is non-toxic to the cells, typically at or below 0.5%.[1] Always include a vehicle control with the same final DMSO concentration in your experimental setup to account for any solvent effects.[2]
Q2: I am observing high variability in my IC50 values for a this compound compound between experiments. What are the likely causes?
A2: Inconsistent IC50 values are a frequent challenge in bioassays and can arise from several factors.[2] These can be grouped into three main categories:
-
Compound-Related Issues: The purity and stability of the this compound compound are critical. Degradation from improper storage (e.g., exposure to light or temperature changes) can alter its activity.[2]
-
Assay System Variability: Biological systems are dynamic. Variations in cell passage number, cell seeding density, different batches of media or serum, and inconsistent incubation times can all contribute to variability.[3][4]
-
Technical Errors: Inconsistent pipetting, improperly calibrated equipment, and the "edge effect" in microplates are common sources of technical error.[3][5]
Q3: Can this compound compounds interfere with assay readouts?
A3: Yes, natural products like saponins can interfere with bioassay readouts. For example, some compounds are naturally fluorescent, which can be mistaken for a positive signal in fluorescence-based assays.[6] Others may directly interact with assay reagents, such as reducing tetrazolium salts (MTT, XTT) in viability assays, leading to false-positive results.[6] It is crucial to run appropriate controls, such as adding the compound to cell-free media with the assay reagents, to check for direct interference.
Q4: Which type of bioassay is most suitable for screening this compound compounds?
A4: The choice of bioassay depends on the intended therapeutic target. Target-based screening is often used to find compounds that modulate the activity of a specific target involved in a disease.[7] Common assays include:
-
Enzyme Inhibition Assays: To evaluate if the compound can inhibit a specific enzyme.[8]
-
Receptor Binding Assays: To determine if the compound binds to a specific cellular receptor.[9]
-
Cell-Based Assays: To assess the overall effect on cellular processes like viability, proliferation, or signaling pathways (e.g., anti-inflammatory or anticancer effects).[8][10]
Q5: How can I standardize my bioassay protocol to ensure reproducibility?
A5: Standardization is key to achieving reproducible results.[11] Critical factors to standardize include the selection of microbial strains or cell lines, the age and size of the inoculum or cell passage number, the type and composition of the culture medium, and the duration of incubation.[11] For assessing assay quality, statistical parameters like the Z'-factor (which measures the separation between positive and negative control signals) and the coefficient of variation (CV%) are indispensable. A Z'-factor between 0.5 and 1.0 is considered excellent.[12]
Troubleshooting Guides
Guide 1: General Bioassay Issues & Inconsistent Readings
This guide addresses common problems applicable to most this compound bioassays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Uneven cell seeding; Pipetting errors; "Edge effect" in the microplate due to evaporation.[2][5] | Ensure a homogenous single-cell suspension before and during seeding. Calibrate pipettes regularly. Fill outer wells with sterile media or PBS to minimize evaporation and avoid using them for experimental samples. |
| Assay not working (no signal or very low signal) | Omission of a reagent or protocol step; Reagents incorrectly stored or expired; Incorrect wavelength/filter settings on the plate reader.[13][14] | Carefully review the protocol. Check reagent storage conditions and expiration dates. Verify the plate reader settings are correct for your specific assay.[13] |
| Inconsistent results between experiments | Variation in cell passage number; Different lots of serum, media, or key reagents; Inconsistent incubation times.[4] | Use cells within a defined passage number range. Test new lots of reagents before use in critical experiments. Standardize all incubation times precisely. |
| Compound precipitation in wells | Poor solubility of the this compound compound at the tested concentration.[1][6] | Visually inspect wells for precipitates. Lower the final concentration range of the compound. Ensure the DMSO stock is fully dissolved before dilution into the aqueous medium.[1] |
Guide 2: Cell Viability Assay (e.g., MTT, MTS) Issues
Cell-based assays are fundamental for assessing the cytotoxic or cytostatic effects of this compound compounds.[8]
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected increase in viability (signal higher than control) | This compound compound is directly reducing the assay reagent (e.g., MTT); Compound has inherent color that interferes with absorbance readings.[6] | Run a cell-free control (compound + media + assay reagent) to check for direct reduction or color interference. If interference is confirmed, switch to an orthogonal assay that measures a different endpoint, such as a luminescent assay for ATP (CellTiter-Glo®) or a total protein assay (SRB).[6] |
| Low signal or poor dynamic range | Suboptimal incubation time with compound or assay reagent; Low metabolic activity of the chosen cell line; Insufficient cell number.[5] | Perform a time-course experiment to determine optimal incubation periods. Ensure the cell line is metabolically active and increase the cell seeding density if necessary.[5] |
| Cells detach from the plate during the assay | Excessive or harsh washing steps; Cytotoxicity of the this compound compound at the tested concentration.[5] | Be gentle during media changes and washing steps. Perform a preliminary cytotoxicity screen to determine the appropriate non-toxic concentration range for your experiment.[5] |
Guide 3: Enzyme Inhibition Assay Issues
These assays directly measure the effect of a this compound compound on a specific enzyme's activity.[8]
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No inhibition observed | Inactive enzyme or inhibitor; Incorrect assay buffer pH or composition.[2] | Prepare fresh enzyme and inhibitor solutions. Confirm enzyme activity with a known positive control inhibitor. Ensure the assay buffer pH is optimal for enzyme activity.[2] |
| High background signal | Substrate is unstable and degrading spontaneously. | Run a "no-enzyme" control to measure the rate of non-enzymatic substrate degradation. Subtract this background rate from your measurements. |
| Non-linear standard curve | Pipetting errors; Incorrectly prepared standard dilutions; Substrate or enzyme concentration is not optimal.[13] | Re-check calculations and remake standard dilutions carefully.[13] Optimize enzyme and substrate concentrations to ensure the reaction rate is linear over the measurement period.[15] |
Guide 4: Receptor Binding Assay Issues
These assays are used to determine if a this compound compound can bind to a specific receptor.[16]
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low total binding signal | Degraded radioligand; Insufficient receptor concentration in the membrane preparation; Suboptimal incubation time (assay not at equilibrium).[17][18] | Verify the age and storage of the radioligand. Optimize the membrane preparation protocol to increase receptor yield. Perform a time-course experiment to determine the time required to reach binding equilibrium.[17] |
| Low specific binding (high non-specific binding) | Radioligand concentration is too high (significantly above its Kd); Radioligand is binding to the filter or plate material.[17] | Use a radioligand concentration at or below its dissociation constant (Kd) to favor binding to high-affinity specific sites.[17] Pre-treat filters/plates (e.g., with polyethyleneimine) to block non-specific sites.[18] |
| Slow or inefficient separation of bound and free ligand | Inefficient washing during filtration; Dissociation of the ligand-receptor complex during washing steps.[18] | Ensure rapid and consistent washing with ice-cold buffer to minimize dissociation. Optimize the vacuum filtration process.[18] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a general procedure for assessing the effect of a this compound compound on cell viability.
-
Cell Seeding: Culture cells to ~80% confluency. Create a single-cell suspension and count the cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the this compound compound from a DMSO stock in complete cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle controls (medium with the same final DMSO concentration) and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO or an acidic isopropanol (B130326) solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently mix the plate to ensure the formazan is fully dissolved. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[5]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from all readings.
Protocol 2: Enzyme Inhibition Assay
This protocol outlines a general procedure for measuring enzyme inhibition.
-
Prepare Reagents: Prepare the assay buffer at the optimal pH for the target enzyme. Prepare solutions of the enzyme, the substrate, and the this compound inhibitor.[19]
-
Pre-incubation: In a 96-well plate, add the enzyme and various concentrations of the this compound inhibitor (or vehicle control). Allow them to pre-incubate for a set period (e.g., 10-15 minutes) to allow for binding.[19]
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate to all wells.[19]
-
Monitor Reaction: Measure the formation of the product over time using a microplate reader. The detection method will depend on the substrate (e.g., absorbance for a chromogenic substrate, fluorescence for a fluorogenic substrate).
-
Data Analysis: Calculate the initial reaction rate (velocity) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[20]
Visualizations
Caption: A logical workflow to diagnose common issues in this compound bioassays.
Caption: A generalized workflow for performing a cell-based this compound bioassay.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound saponins.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Biological and Pharmacological Effects of Synthetic Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iris.unito.it [iris.unito.it]
- 12. benchchem.com [benchchem.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. Receptor Binding Assays for HTS and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. superchemistryclasses.com [superchemistryclasses.com]
- 20. researchgate.net [researchgate.net]
Furostan Synthesis Scale-Up: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of Furostanol glycosides. It includes troubleshooting guides for common issues, frequently asked questions, detailed experimental protocols, and data summaries to facilitate a smooth transition from laboratory-scale experiments to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up Furostan synthesis?
A1: Scaling up this compound synthesis often presents challenges related to changes in reaction kinetics, heat and mass transfer, and product isolation. Key issues include decreased reaction selectivity leading to lower yields and purity, difficulties in maintaining optimal temperature, and problems with product separation and purification due to the volume increase.[1][2] The appearance of new crystalline forms and managing the prolonged reaction times associated with larger batches are also common hurdles.[2]
Q2: How can I improve the yield of the glycosylation step at a larger scale?
A2: Low yields in the glycosylation step are a frequent problem.[3] To improve yields, focus on optimizing the reactivity of the glycosyl donor and the reaction conditions. Using a more reactive glycosyl donor, such as a glycosyl triflate generated in situ, can be beneficial.[4] Employing a glycosyl donor with a participating group at the C-2 position can help control stereochemistry and favor the desired anomer.[3] Additionally, ensure anhydrous conditions through the use of molecular sieves and conduct the reaction under an inert atmosphere to prevent side reactions.[3][4]
Q3: What are the best strategies for purifying Furostanol glycosides on a large scale?
A3: The high polarity and structural similarity of Furostanol glycosides and their byproducts make purification challenging.[3] For large-scale purification, liquid-liquid extraction with solvents of varying polarity is an effective initial step to remove lipids and other low-polarity substances.[5][6] Subsequently, column chromatography using silica (B1680970) gel or more advanced techniques like High-Speed Counter-Current Chromatography (HSCCC) or macroporous resin chromatography can provide efficient separation.[3] Supercritical fluid chromatography (SFC) has also been shown to be effective for separating these hydrophilic compounds.[2][7]
Q4: How can I minimize the formation of side products during the synthesis?
A4: Side reactions can be minimized by implementing a robust protecting group strategy and carefully controlling reaction conditions.[3] Use orthogonal protecting groups that can be selectively removed without affecting other functional groups.[3][8] For instance, silyl (B83357) ethers for phenolic hydroxyls and benzyl (B1604629) ethers for other hydroxyls can be employed.[3] Maintaining neutral or mildly acidic/basic pH conditions and conducting reactions under an inert atmosphere can prevent the degradation of sensitive moieties.[3]
Q5: What analytical techniques are recommended for monitoring the reaction and ensuring the quality of the final product?
A5: For reaction monitoring and quality control, a combination of chromatographic techniques is recommended. Thin-Layer Chromatography (TLC) is a quick and effective method for tracking the progress of the reaction and identifying the presence of starting materials, products, and major byproducts.[9] For quantitative analysis and purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column and UV detection is the standard method.[9]
Troubleshooting Guides
Low Yields
| Problem | Potential Cause | Suggested Solution | Citation |
| Low overall yield | Inefficient glycosylation, degradation of intermediates, difficult purification. | Optimize glycosylation conditions (donor, promoter, temperature), use a robust protecting group strategy, refine purification techniques. | [3] |
| Low yield in glycosylation | Steric hindrance of the aglycone, poor reactivity of the glycosyl donor, formation of undesired anomers. | Use a more reactive glycosyl donor (e.g., glycosyl triflate), optimize the promoter and reaction conditions, use a glycosyl donor with a participating group at C-2. | [4] |
| Product loss during workup | Emulsion formation during extraction, product degradation. | Use a different solvent system for extraction, maintain neutral pH during workup, minimize exposure to heat and light. | [3] |
Impurity Issues
| Problem | Potential Cause | Suggested Solution | Citation |
| Co-elution of impurities with the product | Similar polarity of the product and impurities. | Optimize the mobile phase for column chromatography (gradient elution), consider alternative purification techniques like HSCCC or macroporous resin. | [3] |
| Formation of unexpected byproducts | Side reactions due to unstable intermediates or harsh reaction conditions. | Re-evaluate the protecting group strategy, use milder reaction conditions, conduct reactions under an inert atmosphere. | [3][10] |
| Presence of starting materials in the final product | Incomplete reaction. | Increase reaction time, use a more reactive glycosyl donor, or optimize the stoichiometry of reactants. | [3] |
Experimental Protocols
Protocol 1: Glycosylation of a Steroid Aglycone (Koenigs-Knorr Method)
-
To a flame-dried round-bottom flask under an argon atmosphere, add the steroid aglycone acceptor, silver (I) carbonate, and activated molecular sieves.
-
Add anhydrous dichloromethane (B109758) (DCM) and stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to 0°C.
-
Dissolve the glycosyl bromide donor in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove silver salts and molecular sieves.
-
Wash the Celite pad with additional DCM.
-
Combine the filtrates and wash with a saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[3]
Protocol 2: Purification of Furostanol Saponins (B1172615) using Macroporous Resin
-
Resin Pre-treatment: Wash the macroporous resin with ethanol (B145695) to remove any residual monomers and porogenic agents, and then with deionized water until the effluent is neutral.
-
Column Packing: Pack a chromatography column with the pre-treated resin.
-
Equilibration: Equilibrate the column by washing with deionized water.
-
Sample Loading: Dissolve the crude Furostanol saponin (B1150181) extract in deionized water and load it onto the column at a controlled flow rate.
-
Washing: Wash the column with deionized water to remove highly polar impurities such as sugars.
-
Elution: Elute the Furostanol saponins with a stepwise or gradient elution of ethanol in water (e.g., 30%, 50%, 70% ethanol).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure to obtain the purified Furostanol saponins.[3]
Protocol 3: TLC Analysis of Furostanol Glycosides
-
Sample and Standard Preparation: Prepare solutions of the crude reaction mixture, purified product, and a Furostanol glycoside standard in methanol.
-
TLC Plate: Use a pre-coated silica gel 60 F₂₅₄ plate.
-
Sample Application: Apply small spots of the sample and standard solutions to the baseline of the TLC plate.
-
Mobile Phase (Developing Solvent): A mixture of ethyl acetate, methanol, and water (e.g., 80:10:10, v/v/v) is a common choice.[9]
-
Development: Place the plate in a saturated developing chamber and allow the solvent front to ascend near the top of the plate.
-
Visualization: After drying the plate, visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., p-anisaldehyde sulfuric acid solution followed by heating).
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Rf Value Calculation: Calculate the retention factor (Rf) for each spot and compare the sample spots to the standard.
Data Presentation
Table 1: Comparison of Purification Techniques for Furostanol Saponins
| Technique | Advantages | Disadvantages | Scale-Up Feasibility | Citation |
| Silica Gel Column Chromatography | Well-established, good for initial purification. | Can be slow, requires large volumes of solvent, may lead to product degradation. | Moderate | [3] |
| Macroporous Resin Chromatography | High capacity, reusable, good for separating polar compounds. | May require optimization of loading and elution conditions. | High | [3] |
| High-Speed Counter-Current Chromatography (HSCCC) | No solid support (less adsorption loss), good for polar compounds. | Requires specialized equipment, may have lower throughput than other methods. | Moderate | [3] |
| Supercritical Fluid Chromatography (SFC) | Fast, uses less organic solvent, good for separating hydrophilic compounds. | Requires specialized high-pressure equipment. | High | [2][7] |
Visualizations
Caption: General workflow for the chemical synthesis of Furostanol glycosides.
Caption: Troubleshooting logic for addressing low yields in this compound synthesis.
References
- 1. Chemical synthesis of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of furostanol saponins by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. journal.asu.ru [journal.asu.ru]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. benchchem.com [benchchem.com]
- 10. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls in the characterization of Furostanol glycosides
Welcome to the Technical Support Center for the characterization of furostanol glycosides. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the extraction, isolation, structural elucidation, and quantification of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in working with furostanol glycosides?
A1: Furostanol glycosides are inherently unstable and can be easily converted to their corresponding spirostanol (B12661974) counterparts through the cyclization of the F-ring. This conversion can be triggered by several factors, including acidic conditions, high temperatures, and enzymatic activity, leading to the generation of artifacts and inaccurate characterization and quantification.
Q2: How can I prevent the conversion of furostanol glycosides to spirostanol glycosides during extraction and isolation?
A2: To minimize the conversion, it is crucial to use neutral extraction and purification conditions. Avoid strong acids and high temperatures throughout the process. Enzymatic degradation can be minimized by using fresh plant material and appropriate enzyme inhibitors or by employing extraction methods that rapidly denature endogenous enzymes.
Q3: What is the Ehrlich test, and how is it used for furostanol glycosides?
A3: The Ehrlich test is a colorimetric method used to differentiate furostanol glycosides from spirostanol glycosides. Furostanol glycosides give a characteristic pink or reddish-purple color with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acidic solution), while spirostanol glycosides do not.[1]
Q4: Which analytical techniques are best suited for the structural elucidation of furostanol glycosides?
A4: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential for the unambiguous structural elucidation of furostanol glycosides. 1D and 2D NMR techniques (such as COSY, HSQC, HMBC, and ROESY) are used to determine the structure of the aglycone and the sequence and linkage of the sugar moieties.[2] High-resolution mass spectrometry (HRMS) provides accurate molecular weight information and fragmentation patterns that aid in structural confirmation.
Q5: What are the key differences in the mass spectral fragmentation of furostanol and spirostanol glycosides?
A5: Furostanol glycosides typically show a characteristic loss of a water molecule from the molecular ion, followed by cleavage of the sugar moieties. The fragmentation of the F-ring is also a key diagnostic feature. In contrast, spirostanol glycosides exhibit fragmentation patterns dominated by the cleavage of the spiroketal side chain.
Troubleshooting Guides
Issue 1: Low yield of furostanol glycosides in the extract.
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | Optimize the extraction solvent and method. Methanol (B129727) or 70% ethanol (B145695) are commonly used.[3] Consider using techniques like ultrasonication or pressurized liquid extraction to improve efficiency. |
| Degradation during Extraction | Avoid high temperatures and acidic conditions. If using dried plant material, ensure it was not dried at excessively high temperatures. |
| Enzymatic Degradation | Use fresh plant material and process it quickly. Consider boiling the plant material briefly to denature enzymes before extraction. |
Issue 2: Co-elution of compounds during HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Inadequate Chromatographic Resolution | Optimize the mobile phase composition and gradient. A C18 column is commonly used.[1][4] Adjusting the column temperature can also improve separation. |
| Complex Sample Matrix | Employ a more rigorous sample clean-up procedure before HPLC analysis, such as solid-phase extraction (SPE). |
| Column Overload | Reduce the injection volume or dilute the sample. |
Issue 3: Inconsistent quantification results.
| Possible Cause | Troubleshooting Step |
| Lack of a suitable standard | If a pure standard is unavailable, consider using a well-characterized extract as a reference. Method validation, including linearity, accuracy, and precision, is crucial.[5] |
| Detector choice | For compounds lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) may provide a more uniform response than a UV detector.[6][7] |
| Conversion to spirostanol form | Ensure that the analytical method does not induce the conversion of the furostanol glycoside. This can be checked by analyzing the sample at different time points and under different conditions. |
Data Presentation
Table 1: Comparison of HPLC Detectors for Furostanol Glycoside Analysis
| Detector | Advantages | Disadvantages |
| UV/Vis | Good sensitivity for compounds with chromophores, robust, and widely available. | Response is dependent on the chromophore; may have low sensitivity for some furostanol glycosides. |
| ELSD | Universal detector, not dependent on chromophores, compatible with gradient elution.[6] | Non-linear response, less sensitive than MS, requires volatile mobile phases. |
| CAD | Universal detector, provides a more uniform response than ELSD, good sensitivity.[7] | Non-linear response, requires volatile mobile phases. |
| MS | High sensitivity and selectivity, provides structural information. | Higher cost and complexity. |
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for the Furostanol Aglycone Moiety (in Pyridine-d₅)
| Carbon No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| 3 | ~78 | ~3.9 (m) |
| 5 | ~141 | - |
| 6 | ~121 | ~5.3 (br d) |
| 16 | ~81 | ~4.8 (m) |
| 17 | ~63 | ~2.2 (m) |
| 20 | ~42 | ~2.4 (m) |
| 22 | ~110 | - |
| 26 | ~75 | ~3.7 (m), ~4.1 (m) |
| 27 | ~17 | ~1.0 (d) |
Note: Chemical shifts can vary depending on the specific structure and solvent.
Experimental Protocols
Protocol 1: Extraction and Preliminary Fractionation of Furostanol Glycosides
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Extraction: Macerate the air-dried and powdered plant material with 70% ethanol at room temperature for 24 hours. Repeat the extraction three times.
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Concentration: Combine the ethanolic extracts and concentrate under reduced pressure to obtain a crude extract.
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Solvent Partitioning: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and n-butanol. Furostanol glycosides are typically enriched in the n-butanol fraction.
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Drying: Evaporate the n-butanol fraction to dryness under reduced pressure to yield the crude furostanol glycoside mixture.
Protocol 2: Acid Hydrolysis for Aglycone Identification
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Hydrolysis: Dissolve a small amount of the purified furostanol glycoside in a 1:1 mixture of methanol and 2M HCl.
-
Heating: Heat the solution at 80°C for 4 hours.
-
Extraction: After cooling, neutralize the reaction mixture with a suitable base (e.g., NaHCO₃) and extract the aglycone with chloroform.
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Analysis: Analyze the chloroform extract by TLC or HPLC-MS to identify the aglycone.
Mandatory Visualization
Caption: General workflow for the characterization of furostanol glycosides.
Caption: Conversion of furostanol to spirostanol glycosides.
Caption: Simplified MS fragmentation pathway for furostanol glycosides.
References
- 1. lawdata.com.tw [lawdata.com.tw]
- 2. researchgate.net [researchgate.net]
- 3. cyberleninka.ru [cyberleninka.ru]
- 4. "Simultaneous determination of furostanol and spirostanol glycosides in" by D.-J. Yang, T.-J. Lu et al. [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. quercus.be [quercus.be]
- 7. Comparison of ultraviolet detection, evaporative light scattering detection and charged aerosol detection methods for liquid-chromatographic determination of anti-diabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Furostanol Derivatization Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Furostanol derivatization reactions for gas chromatography-mass spectrometry (GC-MS) analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of Furostanol saponins.
| Problem | Potential Causes | Solutions |
| Low or No Derivatization Yield | Incomplete Hydrolysis: If analyzing the aglycone, incomplete cleavage of sugar moieties will result in the polar glycoside not being derivatized or analyzed by GC-MS. | - Optimize Hydrolysis Conditions: Ensure complete acid or enzymatic hydrolysis. For acid hydrolysis, refluxing with 1-2 M HCl in a methanol/water mixture for 2-4 hours is a common starting point. Neutralize the reaction mixture before proceeding to derivatization.[1] - Enzymatic Hydrolysis: Consider using specific glycosidases for cleaner and more controlled hydrolysis.[2] |
| Presence of Moisture: Silylating reagents are highly sensitive to moisture, which can consume the reagent and inhibit the reaction.[3][4] | - Thoroughly Dry Samples: Lyophilize or dry samples completely under a stream of nitrogen before adding the derivatization reagent. - Use Anhydrous Solvents and Reagents: Ensure all solvents and reagents are anhydrous. Store silylating reagents under an inert atmosphere (e.g., nitrogen or argon). | |
| Insufficient Reagent: An inadequate amount of derivatization reagent will lead to an incomplete reaction. | - Use Reagent in Excess: A significant molar excess of the silylating reagent is recommended. A common starting point is a 2:1 molar ratio of the silylation reagent to the active hydrogen on the analyte. | |
| Suboptimal Reaction Conditions: Incorrect temperature or reaction time can lead to incomplete derivatization. | - Optimize Temperature and Time: For silylation with reagents like BSTFA or MSTFA, a reaction temperature of 60-80°C for 30-60 minutes is a good starting point.[5] For acetylation, heating with acetic anhydride (B1165640) in pyridine (B92270) is common. Optimization of these parameters is crucial. | |
| Multiple Peaks for a Single Analyte (Peak Splitting) | Incomplete Derivatization: Not all active sites on the Furostanol molecule have been derivatized, leading to multiple partially derivatized products. | - Re-optimize Derivatization Conditions: Increase reagent concentration, reaction time, or temperature. Consider using a catalyst like TMCS with silylating reagents to enhance reactivity.[6] |
| Tautomerization: Keto-enol tautomerism can result in multiple derivatives. | - Two-Step Derivatization: For Furostanols with ketone groups, a two-step derivatization involving methoximation followed by silylation can prevent tautomerization and the formation of multiple derivatives. | |
| Isomerization: The acidic conditions of hydrolysis or high temperatures during derivatization can cause isomerization of the Furostanol aglycone. | - Milder Hydrolysis: Use enzymatic hydrolysis if possible. - Lower Derivatization Temperature: Optimize for the lowest effective temperature. | |
| Injection Port Issues: Problems with the GC injection, such as slow injection or a mismatched solvent, can cause peak splitting.[7][8] | - Ensure Rapid and Smooth Injection: Use an autosampler for consistent injections. - Solvent Compatibility: Ensure the sample solvent is compatible with the GC column stationary phase. | |
| Peak Tailing | Active Sites in the GC System: Polar underivatized hydroxyl or carboxyl groups can interact with active sites in the GC inlet liner or column, causing peak tailing. | - Ensure Complete Derivatization: Re-optimize the derivatization protocol. - Use a Deactivated Inlet Liner: Employ a fresh, deactivated liner. - Column Maintenance: Trim the front end of the column (10-20 cm) to remove active sites that may have developed over time. |
| Poor Column Condition: The stationary phase of the GC column may be degraded. | - Condition the Column: Condition the column according to the manufacturer's instructions. - Replace the Column: If tailing persists, the column may need to be replaced. | |
| Derivative Instability | Hydrolysis of Silyl Derivatives: Trimethylsilyl (B98337) (TMS) derivatives can be susceptible to hydrolysis if exposed to moisture.[4] | - Analyze Samples Promptly: Analyze derivatized samples as soon as possible. - Anhydrous Conditions: Maintain anhydrous conditions throughout the sample preparation and analysis workflow. - Use More Stable Derivatives: Consider using bulkier silylating reagents like tert-Butyldimethylsilyl (t-BDMS) which form more stable derivatives.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the first step in the derivatization of Furostanol glycosides for GC-MS analysis?
A1: For the analysis of the Furostanol aglycone (the non-sugar part), the first and most critical step is the complete hydrolysis of the glycosidic bonds to cleave the sugar chains. This is typically achieved through acid hydrolysis (e.g., with HCl in a methanol/water mixture) or enzymatic hydrolysis.[1][9][10] Incomplete hydrolysis will result in the polar glycoside being undetectable by GC-MS.
Q2: Which derivatization reagent is best for Furostanol aglycones?
A2: Silylation is the most common derivatization method for steroidal compounds like Furostanol aglycones.[3] The most frequently used silylating reagents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5] These reagents react with hydroxyl groups to form more volatile and thermally stable trimethylsilyl (TMS) ethers. For enhanced reactivity, especially with sterically hindered hydroxyl groups, a catalyst such as trimethylchlorosilane (TMCS) can be added.[6]
Q3: My chromatogram shows multiple peaks for what should be a single Furostanol aglycone. What could be the cause?
A3: There are several potential causes for multiple peaks from a single analyte. Incomplete derivatization, where some hydroxyl groups remain unreacted, can lead to a mixture of partially silylated compounds. Another common reason is the presence of isomers. The conditions of acid hydrolysis or high-temperature derivatization can sometimes cause isomerization of the aglycone. Finally, if the Furostanol aglycone contains a ketone group, keto-enol tautomerism can lead to the formation of different derivatives. A two-step derivatization involving methoximation prior to silylation can mitigate this issue.
Q4: How can I quantify the yield of my derivatization reaction?
A4: Determining the exact derivatization yield can be challenging. A common approach is to use an internal standard that is structurally similar to the analyte but does not occur naturally in the sample. The internal standard is added before derivatization. By comparing the peak area of the derivatized analyte to the peak area of the derivatized internal standard, and assuming a 100% derivatization of the internal standard, one can estimate the derivatization efficiency of the target analyte. Alternatively, if a pure standard of the Furostanol aglycone is available, a calibration curve can be prepared and derivatized under the same conditions as the sample to assess the recovery.[11]
Q5: Are there any alternatives to silylation for Furostanol derivatization?
A5: Yes, acetylation is another common derivatization technique. It involves reacting the hydroxyl groups with an acetylating agent, such as acetic anhydride in the presence of a catalyst like pyridine, to form acetate (B1210297) esters. Acetylated derivatives are often more stable than their silylated counterparts.[12]
Quantitative Data Summary
The following table summarizes typical reaction parameters for the silylation of steroidal compounds, which can be used as a starting point for optimizing Furostanol derivatization.
| Parameter | Silylation Reagent | Typical Range/Value | Expected Outcome |
| Reagent | BSTFA or MSTFA (+/- 1% TMCS) | 50-100 µL per sample | Forms volatile and thermally stable TMS derivatives. |
| Solvent | Pyridine, Acetonitrile (Anhydrous) | 50-100 µL | Dissolves the sample and facilitates the reaction. |
| Temperature | 60 - 80 °C | Optimal temperature for complete and rapid reaction. | |
| Time | 30 - 60 minutes | Sufficient time for the reaction to go to completion. | |
| Yield | >95% (with optimization) | High conversion to the desired derivative. |
Note: These are general guidelines. Optimal conditions should be determined experimentally for each specific Furostanol derivative.
Experimental Protocols
Protocol 1: Acid Hydrolysis of Furostanol Glycosides
-
Weigh approximately 5-10 mg of the dried Furostanol glycoside extract into a reaction vial.
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Add 2 mL of a 1 M HCl solution in 50% aqueous methanol.[1]
-
Seal the vial and heat at 80-90°C for 2-4 hours.
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution by adding a saturated sodium bicarbonate solution dropwise until effervescence ceases.
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Extract the Furostanol aglycone with an organic solvent such as ethyl acetate or chloroform (B151607) (3 x 2 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
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Evaporate the solvent to dryness under a stream of nitrogen. The residue is now ready for derivatization.
Protocol 2: Silylation of Furostanol Aglycone for GC-MS Analysis
-
Ensure the hydrolyzed Furostanol aglycone sample is completely dry.
-
Add 100 µL of anhydrous pyridine to dissolve the residue.
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Add 100 µL of BSTFA (with 1% TMCS) to the vial.
-
Seal the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 45 minutes in a heating block or oven.[5]
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis. Inject 1-2 µL into the GC-MS system.
Visualizations
Caption: Experimental workflow for Furostanol derivatization.
Caption: Troubleshooting decision tree for Furostanol derivatization.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. mdpi.com [mdpi.com]
- 3. Silylation Reagents - Regis Technologies [registech.com]
- 4. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scielo.org.bo [scielo.org.bo]
- 7. benchchem.com [benchchem.com]
- 8. shimadzu.co.uk [shimadzu.co.uk]
- 9. New Steroidal Saponins Isolated from the Rhizomes of Paris mairei - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. journal.asu.ru [journal.asu.ru]
Technical Support Center: Troubleshooting Poor Reproducibility in Furostanol Saponin Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Furostanol saponins (B1172615). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to poor reproducibility in Furostanol experiments.
FAQs and Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific challenges you may encounter during your research.
Sample Preparation and Extraction
Question 1: My Furostanol saponin (B1150181) yield varies significantly between extractions, even when using the same plant material. What could be the cause?
Answer: Poor reproducibility in extraction yields is a common issue stemming from several factors. Inconsistent extraction parameters are the primary culprit. Even minor variations in solvent composition, temperature, and extraction time can lead to different yields. For instance, the choice of solvent is critical; butanol is often optimal for the exhaustive extraction of Furostanol saponins from an aqueous solution[1]. The efficiency of extraction can also be influenced by the particle size of the plant material and the solid-to-liquid ratio.
Troubleshooting Table: Extraction Variability
| Potential Cause | Recommended Solution |
|---|---|
| Inconsistent Solvent Polarity | Use high-purity solvents and prepare fresh solvent mixtures for each batch. 70% ethanol (B145695) is often effective for initial extraction[2]. |
| Fluctuation in Extraction Temperature | Use a temperature-controlled water bath or sonicator to maintain a consistent temperature throughout the extraction process. For ultrasonic-assisted extraction (UAE), 50°C is a common optimal temperature[3][4]. |
| Variable Extraction Time | Standardize the extraction time for all samples. For UAE, 60-75 minutes is often sufficient[3][4]. |
| Inconsistent Particle Size | Grind and sieve the plant material to ensure a uniform and fine powder for consistent surface area exposure to the solvent. |
| Variable Solid-to-Liquid Ratio | Precisely weigh the plant material and measure the solvent volume for each extraction. A common ratio for UAE is 1:10 to 1:20 (g/mL)[3][4]. |
Question 2: I am observing degradation of my Furostanol saponin samples. How can I improve their stability?
Answer: Furostanol saponins, like many natural products, are susceptible to degradation under certain conditions. Key factors affecting their stability are temperature, pH, and light exposure. High temperatures can accelerate degradation, and stability is often pH-dependent, with better stability generally observed in acidic to neutral conditions compared to alkaline environments[5].
Troubleshooting Workflow: Improving Sample Stability
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of the Ultrasonic-Assisted Extraction Technology of Steroidal Saponins from Polygonatum kingianum Collett & Hemsl and Evaluating Its Quality Planted in Different Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrasound Assisted Extraction of Saponins from Hedera helix L. and an In Vitro Biocompatibility Evaluation of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Optimization of Cell Permeability Assays for Furostan Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell permeability assays for Furostan compounds.
Frequently Asked Questions (FAQs)
Q1: What are this compound compounds, and why is assessing their cell permeability challenging?
A1: this compound compounds are a class of steroidal saponins (B1172615) characterized by a furostanol backbone. Assessing their cell permeability is often challenging due to their inherent physicochemical properties, which include:
-
High Molecular Weight and Structural Complexity: Their large size can hinder passive diffusion across cell membranes.
-
Amphiphilic Nature: The combination of a lipophilic steroidal aglycone and hydrophilic sugar moieties can lead to complex interactions with the lipid bilayer.
-
Low Aqueous Solubility: this compound compounds can have poor solubility in aqueous assay buffers, leading to precipitation and inaccurate permeability assessment.[1]
-
Potential for Aggregation: Saponins can form micelles or aggregates in solution, which can affect their effective concentration and transport across cell membranes.
-
Substrate for Efflux Pumps: Like many natural products, this compound compounds may be recognized and actively transported out of the cell by efflux pumps such as P-glycoprotein (P-gp), leading to an underestimation of their absorptive potential.[2][3]
Q2: Which in vitro models are most suitable for assessing the permeability of this compound compounds?
A2: A tiered approach using a combination of models is recommended:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive permeability. It is a useful initial screen to assess the passive diffusion potential of this compound compounds. Different PAMPA models are available, such as PAMPA-GIT for gastrointestinal absorption and PAMPA-BBB for blood-brain barrier penetration.[4]
-
Caco-2 Cell Monolayer Assay: This is considered the gold standard for in vitro prediction of human intestinal drug absorption.[1] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer that mimics the intestinal epithelium, expressing tight junctions, transporters, and some metabolic enzymes.[2] This model can assess both passive and active transport, including the impact of efflux pumps.[2]
-
MDCK-MDR1 Cell Monolayer Assay: Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene (which encodes for P-gp) are particularly useful for specifically investigating if a this compound compound is a substrate of the P-glycoprotein efflux pump.[5][6][7]
Q3: How does the glycosylation pattern of this compound saponins affect their permeability?
A3: The number and type of sugar chains attached to the furostanol core significantly influence permeability. Generally, an increase in the number of sugar moieties leads to a higher molecular weight and increased hydrophilicity, which tends to decrease passive permeability.[8] However, some studies on other steroidal saponins suggest that certain sugar configurations might be recognized by specific uptake transporters, such as sugar transporters (e.g., SGLT1, GLUT2), potentially leading to active transport across the cell monolayer.[2][3] Saponins with fewer than three sugar units often exhibit better permeability.[9]
Q4: Can this compound compounds be metabolized during Caco-2 cell permeability assays?
A4: While Caco-2 cells express some Phase II conjugation enzymes, they generally show low levels of Phase I metabolic enzymes like cytochrome P450s.[1] For some steroidal saponins, no significant metabolism has been observed in Caco-2 cell homogenates.[8] However, it is always advisable to analyze samples from both the donor and receiver compartments, as well as cell lysates, for the presence of potential metabolites, especially if low recovery is observed.
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in Caco-2 or PAMPA Assays
| Possible Cause | Troubleshooting Strategy |
| Poor Aqueous Solubility | - Optimize Solvent: Use a minimal amount of a compatible organic co-solvent like DMSO (typically ≤1%) in the donor buffer. Ensure the final concentration does not affect cell monolayer integrity. - Formulation Approaches: Consider using solubility-enhancing excipients such as cyclodextrins. However, their effect on cell permeability must be validated.[10] - pH Adjustment: For ionizable this compound compounds, adjust the pH of the donor buffer to favor the neutral, more permeable species. |
| Compound Precipitation in Donor Well | - Visual Inspection: Visually inspect the donor wells after the experiment for any signs of precipitation. - Reduce Concentration: Lower the initial concentration of the this compound compound in the donor solution to below its kinetic solubility limit in the assay buffer. |
| High Non-Specific Binding | - Use Low-Binding Plates: Employ commercially available low-protein-binding plates and collection vials to minimize adsorption to plastic surfaces. - Include Protein: For Caco-2 assays, consider adding a low concentration of bovine serum albumin (BSA) (e.g., 1%) to the basolateral (receiver) chamber to mimic sink conditions and reduce non-specific binding. Note that BSA should not be added to the apical side as it can affect the cell monolayer. |
| Active Efflux | - Conduct Bidirectional Assay: Perform the Caco-2 or MDCK-MDR1 assay in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (ER = Papp(B-A) / Papp(A-B)) significantly greater than 2 suggests the involvement of active efflux.[9] - Use Efflux Pump Inhibitors: Co-incubate the this compound compound with a known P-gp inhibitor, such as verapamil (B1683045) or cyclosporin (B1163) A. A significant increase in the A-B permeability and a decrease in the efflux ratio in the presence of the inhibitor confirms P-gp mediated efflux.[9] |
Issue 2: Poor Compound Recovery (<80%)
| Possible Cause | Troubleshooting Strategy |
| Non-Specific Binding to Assay Plates | - Pre-treat Plates: Pre-incubate the plates with a solution of a similar but unlabeled compound to block non-specific binding sites. - Use Low-Binding Materials: As mentioned above, utilize low-binding plates and tips. |
| Intracellular Accumulation | - Analyze Cell Lysate: At the end of the experiment, wash the cell monolayer thoroughly with cold buffer, lyse the cells, and analyze the lysate for the presence of the this compound compound using a sensitive analytical method like LC-MS/MS. |
| Compound Instability/Degradation | - Stability Check: Incubate the this compound compound in the assay buffer at 37°C for the duration of the experiment without cells. Analyze the solution at different time points to check for degradation. |
| Metabolism by Caco-2 Cells | - Metabolite Screening: Analyze the samples from both compartments and the cell lysate for potential metabolites using LC-MS/MS. |
Issue 3: High Variability in Permeability Data
| Possible Cause | Troubleshooting Strategy |
| Inconsistent Cell Monolayer Integrity | - Monitor TEER: Regularly measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers before and after the permeability experiment. TEER values should be within the laboratory's established range (typically >300 Ω·cm² for Caco-2).[2][8] - Lucifer Yellow Co-administration: Include a low permeability marker like Lucifer Yellow in the donor compartment. A high transport rate of Lucifer Yellow indicates a compromised or "leaky" monolayer. |
| Inconsistent Dosing Solution | - Ensure Complete Solubilization: Vortex and/or sonicate the dosing solution thoroughly before adding it to the donor wells to ensure the this compound compound is fully dissolved. - Prepare Fresh Solutions: Always prepare fresh dosing solutions for each experiment. |
Data Presentation
Table 1: Apparent Permeability (Papp) of Representative Steroidal Saponins in Caco-2 Cells
| Compound | Class | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Notes | Reference |
| Helogenin | Sapogenin | Low to Moderate | N/A | Permeability is borderline. | [8] |
| Chamaeliroside A | Saponin (2 sugars) | Moderate | > 2 | Suggests active transport and is an efflux pump substrate. | [8] |
| Heloside A | Saponin (2 sugars) | Moderate | > 2 | Suggests active transport. | [8] |
| 6-Dehydrochamaeliroside A | Saponin (2 sugars) | Moderate | > 2 | Suggests active transport. | [8] |
| Saponins with >2 sugars | Saponin | Low | N/A | Increased glycosylation decreases permeability. | [8] |
| Gypenoside LVI | Dammarane Saponin (4 sugars) | 35.3 ± 5.8 | N/A | High permeability, suggesting active transport. | [3] |
| Damulin A | Dammarane Saponin (2 sugars) | 1.33 ± 0.073 | N/A | Low permeability. | [3] |
Note: Data for specific this compound compounds is limited in publicly available literature. The data presented here for other steroidal saponins illustrates the range of permeabilities and the impact of structural features.
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay for this compound Compounds
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 12-well or 24-well plates) at a density of approximately 6 x 10⁴ cells/cm².
-
Maintain the cell cultures for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.[2]
-
-
Monolayer Integrity Check:
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the cell monolayers twice with pre-warmed Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer (pH 7.4).
-
Add fresh, pre-warmed HBSS to the basolateral (receiver) chamber.
-
Prepare the dosing solution of the this compound compound in HBSS. A low percentage of a co-solvent like DMSO (e.g., <0.5%) may be used for solubility, but its effect on monolayer integrity should be pre-validated. The final concentration should be non-toxic.
-
Add the this compound compound dosing solution to the apical (donor) chamber.
-
Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm).[8]
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and immediately replace the volume with fresh, pre-warmed HBSS.[9]
-
At the end of the incubation period, collect the final samples from both the apical and basolateral chambers.
-
-
Bidirectional Transport (Basolateral to Apical - B-A) and Efflux Inhibition:
-
To assess active efflux, perform the assay in the B-A direction by adding the dosing solution to the basolateral chamber and sampling from the apical chamber.
-
To investigate the role of specific efflux pumps like P-gp, co-incubate the this compound compound with a known inhibitor (e.g., 10 µM verapamil) on both sides of the monolayer for 30-60 minutes before starting the permeability assay.[9]
-
-
Sample Analysis and Data Calculation:
-
Analyze the concentration of the this compound compound in all collected samples using a validated analytical method, typically LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation (mass per time).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration in the donor chamber.[9]
-
-
Calculate the efflux ratio (ER) if a bidirectional assay was performed: ER = Papp (B-A) / Papp (A-B)
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Preparation:
-
Assay Setup:
-
Fill the wells of a 96-well acceptor plate with buffer (pH 7.4). A "sink" condition can be created by using a buffer with a different pH if the compound is ionizable or by adding solubility enhancers.
-
Prepare the donor solution of the this compound compound in a suitable buffer (e.g., pH 5.0-6.5 to mimic the upper intestine) with a low percentage of a co-solvent if necessary.
-
Add the donor solution to the wells of the lipid-coated donor plate.
-
-
Incubation and Analysis:
-
Carefully place the donor plate on top of the acceptor plate, ensuring the lipid membrane is in contact with the acceptor buffer.
-
Incubate the "sandwich" plate at room temperature for a defined period (e.g., 4-18 hours).[12]
-
After incubation, determine the concentration of the this compound compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Pe) using a suitable equation that takes into account the volume of the donor and acceptor wells, the surface area of the membrane, and the incubation time.
-
Mandatory Visualizations
Caption: Workflow for assessing this compound compound permeability.
Caption: Intestinal transport pathways for saponins.
References
- 1. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 2. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PAMPA | Evotec [evotec.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 7. MDR1-MDCKII Permeability Assay | Bienta [bienta.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Formulation strategies to improve the efficacy of intestinal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 12. bioassaysys.com [bioassaysys.com]
Technical Support Center: Furostanol Saponin Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the quantification of furostanol saponins (B1172615). The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in furostanol saponin (B1150181) quantification?
A1: Interference in furostanol saponin quantification can arise from several sources throughout the experimental workflow. The primary culprits include:
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Matrix Effects: Co-extraction of other compounds from the plant matrix, such as lipids, pigments, and other secondary metabolites, can interfere with analytical signals.
-
Structural Transformation: Furostanol saponins are susceptible to chemical transformations during extraction and analysis. A common issue is the reaction of the C-22 hydroxyl group with alcohol solvents (like methanol) to form C-22 methoxy (B1213986) derivatives, leading to inaccurate quantification.[1][2]
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Degradation: Harsh experimental conditions, such as strong acids and high temperatures during hydrolysis, can lead to the degradation of the target analytes and the formation of byproducts. For instance, acid hydrolysis can lead to the generation of 25-spirosta-3,5-diene.[3]
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Isomeric Compounds: The presence of structurally similar saponin isomers can lead to co-elution and overlapping signals in chromatographic analysis, complicating accurate quantification.
-
Low UV Absorbance: Saponins generally lack strong chromophores, making their detection and quantification by UV-Vis spectrophotometry challenging and prone to interference from UV-absorbing impurities.[4]
Q2: My chromatogram shows broad or split peaks for my furostanol saponin standards. What could be the cause?
A2: Broad or split peaks in the chromatography of furostanol saponins are often a result of the interconversion between the C-22 hydroxy and C-22 methoxy forms of the molecule.[1][2] This is particularly prevalent when using methanol (B129727) in the mobile phase, especially under acidic conditions.[1][2] The presence of both forms, which may have slightly different retention times, leads to poor peak shape.
To mitigate this, it is recommended to use an acidified aqueous acetonitrile (B52724) mobile phase for HPLC-MS analysis.[1][2] Additionally, avoiding methanol during the extraction process can prevent the initial formation of the C-22 methoxy derivatives.[1]
Q3: How can I remove interfering lipid-like compounds from my sample extract?
A3: Liquid-liquid extraction is an effective method for removing nonpolar interfering compounds like lipids. A common strategy involves a sequential extraction with solvents of increasing polarity. For instance, treating the initial extract with chloroform (B151607) can effectively remove a significant portion of lipid-like substances with minimal loss of the more polar furostanol saponins.[5][6] This can be followed by extraction with ethyl acetate (B1210297) to remove substances of intermediate polarity, before finally extracting the target saponins with a more polar solvent like n-butanol.[5][6]
Q4: Acid hydrolysis of my samples is giving inconsistent results. What are the potential issues and solutions?
A4: Inconsistent results from acid hydrolysis can be attributed to several factors, including incomplete hydrolysis, degradation of the aglycone, and the formation of interfering byproducts.[7][8] The harsh conditions of acid hydrolysis can lead to the formation of artifacts that were not present in the original sample.[3]
A more controlled alternative is enzymatic hydrolysis.[3][7] Enzymes can selectively cleave the sugar moieties under milder conditions, leading to a cleaner conversion of furostanol saponins to their corresponding spirostanol (B12661974) forms, which can improve the yield of the target aglycone (e.g., diosgenin).[3][7]
Troubleshooting Guides
Issue 1: Low Yield of Furostanol Saponins After Extraction
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Extraction | Increase the extraction time or the number of extraction cycles. | Ensures exhaustive extraction of the target compounds from the plant material. |
| Inappropriate Solvent | Optimize the solvent system. A mixture of alcohol and water (e.g., 70% ethanol) is often effective for initial extraction.[5][6][9] | The polarity of the solvent should be matched to the polarity of the target saponins. |
| Degradation during Extraction | Perform extraction at room temperature or under reflux at a controlled, lower temperature. | High temperatures can lead to the degradation of thermolabile saponins. |
| Loss during Solvent Partitioning | Ensure the pH of the aqueous phase is appropriate to prevent the saponins from partitioning into the organic phase. | The solubility and partitioning behavior of saponins can be pH-dependent. |
Issue 2: Inaccurate Quantification using HPLC-UV
| Possible Cause | Troubleshooting Step | Rationale |
| Poor UV Absorbance | Use a more suitable detector such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).[10] | These detectors do not rely on the presence of a chromophore and are more suitable for quantifying compounds with poor UV absorbance.[4] |
| Co-eluting Impurities | Improve chromatographic separation by optimizing the mobile phase gradient, column type (e.g., C18), and temperature. | Better separation will resolve the analyte peak from interfering compounds. |
| Lack of a Suitable Standard | If a pure standard is unavailable, consider using a well-characterized extract with a known concentration of the target saponin as a reference. | This allows for semi-quantitative analysis when a pure standard is not commercially available. |
| Matrix Effects in MS Detection | Implement a sample cleanup procedure such as Solid Phase Extraction (SPE) to remove interfering matrix components. | A cleaner sample will reduce ion suppression or enhancement in the mass spectrometer. |
Experimental Protocols
Protocol 1: Extraction and Purification of Furostanol Saponins
This protocol is a general guideline and may require optimization based on the specific plant material.
-
Extraction:
-
Air-dried and powdered plant material is extracted with 70% ethanol (B145695) at room temperature or under reflux.[6][9] The extraction is typically repeated multiple times to ensure completeness.
-
The combined extracts are then concentrated under reduced pressure to remove the ethanol.
-
-
Solvent Partitioning for Purification:
-
The concentrated aqueous extract is subjected to sequential liquid-liquid extraction with solvents of increasing polarity.
-
First, partition with a nonpolar solvent like chloroform to remove lipids and other nonpolar compounds.[5][6]
-
Next, partition the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate, to remove additional impurities.[5][6]
-
Finally, extract the furostanol saponins from the aqueous layer using n-butanol.[5][6] This step is often repeated multiple times to maximize recovery.
-
-
Final Purification:
-
The n-butanol extracts are combined and evaporated to dryness.
-
Further purification can be achieved using chromatographic techniques such as column chromatography on silica (B1680970) gel or reversed-phase C18 material, or by semi-preparative HPLC.[9][11]
-
Protocol 2: UPLC-MS/MS for Furostanol Saponin Quantification
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.[12]
-
Mobile Phase: A gradient elution with water (containing an additive like 0.1% formic acid to improve ionization) and acetonitrile is recommended.[2] Avoid using methanol to prevent the formation of C-22 methoxy derivatives.[1][2]
-
Flow Rate and Temperature: These parameters should be optimized for the specific column and analytes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is typically used. The choice depends on the specific saponin structure.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification due to its high selectivity and sensitivity.[12] This involves monitoring specific precursor-to-product ion transitions for each analyte.
-
Optimization: The declustering potential, collision energy, and other MS parameters should be optimized for each furostanol saponin to achieve the best signal intensity.
-
Visualizations
Caption: Experimental workflow for furostanol saponin quantification.
Caption: Troubleshooting logic for inaccurate furostanol quantification.
References
- 1. Chromatographic behaviour of steroidal saponins studied by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conversion of furostanol saponins into spirostanol saponins improves the yield of diosgenin from Dioscorea zingiberensis by acid hydrolysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Quantification of saponins in extractive solution of mate leaves (Ilex paraguariensis A. St. Hil.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journal.asu.ru [journal.asu.ru]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative aspects of the hydrolysis of ginseng saponins: Application in HPLC-MS analysis of herbal products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Four New Furostanol Saponins from the Rhizomes and Roots of Smilax scobinicaulis and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Furostanol saponins from Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Polyhydroxylated Furostanol Saponins with Inhibitory Action against NO Production from Tupistra chinensis Rhizomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Validated UPLC-MS/MS Method for Analyzing Major Ginseng Saponins from Various Ginseng Species - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Structure of a Novel Furostanol Saponin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery and characterization of novel Furostanol saponins (B1172615) present both exciting opportunities and significant analytical challenges in the field of natural product chemistry and drug development. These complex glycosides, featuring a pentacyclic steroid aglycone with an open F-ring, exhibit a wide array of biological activities, from cytotoxic to anti-inflammatory effects. Accurate structural elucidation is paramount to understanding their structure-activity relationships and unlocking their therapeutic potential.
This guide provides a comparative overview of the essential techniques for validating the structure of a novel Furostanol saponin (B1150181), supported by experimental data and detailed protocols.
Comparative Analysis of Structural Elucidation Data
The structural validation of a novel Furostanol saponin relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Below is a comparative summary of key data obtained for a hypothetical novel Furostanol saponin, "Furostanol X," compared with a known analogue.
Table 1: ¹H and ¹³C NMR Chemical Shift (δ) Comparison of Furostanol X and a Known Analogue (in Pyridine-d₅)
| Atom No. | Furostanol X (δ in ppm) | Known Analogue (δ in ppm) | Key Observations |
| Aglycone | |||
| C-3 | 78.5 | 78.2 | Glycosylation site |
| C-5 | 140.8 | 141.0 | Presence of Δ⁵ double bond |
| C-6 | 121.5 | 121.7 | Presence of Δ⁵ double bond |
| C-22 | 112.1 | 112.3 | Hemiketal carbon, characteristic of Furostanol skeleton |
| C-25 | 34.2 | 34.5 | |
| H₂-26 | 3.75 (dd), 3.45 (dd) | 3.78 (dd), 3.42 (dd) | Glycosylation site |
| Sugar Moieties | |||
| Rha-1' | 102.1 | 102.3 | Anomeric carbon of Rhamnose |
| Glc-1'' | 105.8 | 105.6 | Anomeric carbon of inner Glucose |
| Glc-1''' | 104.9 | - | Anomeric carbon of terminal Glucose (unique to Furostanol X) |
| Glc-1'''' | 106.5 | 106.7 | Anomeric carbon of Glucose at C-26 |
Table 2: High-Resolution Mass Spectrometry (HR-ESI-MS) Data
| Compound | Molecular Formula | Calculated [M-H]⁻ (m/z) | Observed [M-H]⁻ (m/z) |
| Furostanol X | C₅₈H₉₄O₂₈ | 1241.5869 | 1241.5875 |
| Known Analogue | C₅₂H₈₄O₂₃ | 1079.5336 | 1079.5341 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the aglycone and sugar moieties, establish connectivity through covalent bonds, and elucidate the stereochemistry.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified Furostanol saponin in 0.5 mL of deuterated pyridine (B92270) (pyridine-d₅). The use of pyridine-d₅ helps in resolving overlapping proton signals of the sugar moieties.
-
1D NMR Spectra Acquisition:
-
Record the ¹H NMR spectrum to get an overview of the proton signals.
-
Record the ¹³C NMR and DEPT-135 spectra to identify the types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).
-
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling correlations within the same spin system, which is crucial for tracing the connectivity within each sugar unit and the aglycone.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons. This is vital for determining the glycosylation sites (linkage of sugars to the aglycone) and the sequence of the sugar chain.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in establishing the stereochemistry of the aglycone and the glycosidic linkages.
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
Objective: To determine the molecular formula and the fragmentation pattern of the saponin.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified saponin (approximately 10-50 µg/mL) in methanol (B129727) or a mixture of methanol and water.
-
Infusion and Ionization: Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Negative ion mode is often preferred for saponins as it readily forms [M-H]⁻ or [M+HCOO]⁻ ions.
-
Data Acquisition:
-
Acquire the full scan mass spectrum to determine the accurate mass of the molecular ion.
-
Use the accurate mass to calculate the molecular formula using the instrument's software.
-
Perform tandem MS (MS/MS) experiments by selecting the molecular ion for fragmentation. The fragmentation pattern provides information about the sugar sequence as monosaccharide units are lost sequentially.
-
Acid Hydrolysis
Objective: To cleave the glycosidic bonds to identify the constituent monosaccharides and the aglycone.
Methodology:
-
Hydrolysis Reaction: Dissolve approximately 2-5 mg of the saponin in 1 mL of 2M HCl in 50% aqueous methanol. Heat the solution in a sealed vial at 90°C for 4 hours.
-
Aglycone Extraction: After cooling, partition the reaction mixture with an equal volume of ethyl acetate (B1210297). The organic layer will contain the aglycone. Wash the ethyl acetate layer with water, dry it over anhydrous Na₂SO₄, and evaporate the solvent. The aglycone can be further analyzed by NMR and MS.
-
Sugar Analysis: Neutralize the aqueous layer with a suitable base (e.g., BaCO₃ or a strong anion exchange resin). After filtration, the constituent monosaccharides in the filtrate can be identified by comparison with authentic standards using techniques like TLC or by preparing derivatives for GC-MS analysis.
Visualizing the Workflow and Pathways
Diagrams are essential for conceptualizing the experimental process and the potential biological implications of the novel saponin.
A Comparative Analysis of Furostanol Saponin Content in Key Plant Species
For Researchers, Scientists, and Drug Development Professionals
Furostanol saponins (B1172615), a class of steroidal glycosides, are significant secondary metabolites found in a variety of plants. They are considered the biosynthetic precursors to the more stable spirostanol (B12661974) saponins and are recognized for a wide range of pharmacological activities. This guide provides a comparative overview of furostanol saponin (B1150181) content in prominent plant species, details common experimental protocols for their analysis, and illustrates a key signaling pathway influenced by these compounds.
Quantitative Comparison of Saponin Content
The concentration of furostanol saponins can vary significantly based on the plant species, geographical origin, the specific part of the plant analyzed, and the time of harvest.[1][2] The following table summarizes quantitative data from various studies. It is important to note that many studies report on the primary furostanol saponin, protodioscin (B192190), or on the total steroidal saponin content (including both furostanol and spirostanol forms), as methods for quantifying the total furostanol fraction exclusively are less common.
| Plant Species | Plant Part | Analyte | Content (% of Dry Weight) | Method |
| Tribulus terrestris | Aerial Parts (from Uzbekistan) | Total Furostanol Saponins | 2.5% | Spectrophotometry |
| Tribulus terrestris | Leaves (from Bulgaria) | Protodioscin | ~1.0% | HPLC |
| Tribulus terrestris | Fruit (from Crimea) | Protodioscin | 0.546% | HPLC |
| Tribulus terrestris | Fruit (from Western Siberia) | Protodioscin | 0.338% | HPLC |
| Trigonella foenum-graecum | Seeds (from Poland) | Total Steroidal Saponins | 0.14% | HPLC-ELSD |
| Dioscorea species | Tubers/Rhizomes | Total Steroidal Saponins | 0.02% - 14.5% | UHPLC-ELSD |
| Dioscorea cayenensis | Tubers | Total Saponins | ~7.83% | Not Specified |
| Dioscorea pseudojaponica | Tuber Cortex | Total Steroidal Saponins | ~0.062% | HPLC |
| Dioscorea pseudojaponica | Tuber Flesh | Total Steroidal Saponins | ~0.025% | HPLC |
Note: The wide range in Dioscorea species highlights the significant inter-species variation within a single genus.[3] The data for Tribulus terrestris shows substantial variation based on geographical source and the plant part used.[4][5]
Experimental Protocols
The extraction, isolation, and quantification of furostanol saponins involve multi-step procedures. Below is a generalized workflow synthesized from common methodologies.
-
Sample Preparation:
-
Extraction:
-
Solvent Extraction: The powdered plant material is typically extracted with an alcohol-water mixture, with 70% ethanol (B145695) being a common choice.[7] The extraction can be performed at room temperature overnight or accelerated using methods like focused microwave-assisted extraction.[4]
-
Liquid-Liquid Partitioning: The crude extract is often concentrated under reduced pressure and then partitioned with a series of solvents of increasing polarity (e.g., chloroform, ethyl acetate, and n-butanol) to separate compounds based on their solubility. Furostanol saponins are typically enriched in the n-butanol fraction.[7]
-
-
Purification and Isolation:
-
Column Chromatography: The saponin-rich fraction is subjected to column chromatography for further purification. Macroporous resins (e.g., SP825) are often used for initial cleanup.[8]
-
High-Performance Liquid Chromatography (HPLC): Final isolation of individual saponins is achieved using preparative or semi-preparative Reversed-Phase HPLC (RP-HPLC).[8]
-
-
Analysis and Quantification:
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): Since saponins often lack a strong UV chromophore, ELSD is a common method for detection and quantification.[9][10]
-
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS): For structural characterization and sensitive quantification, UHPLC coupled with a mass spectrometer (e.g., Quadrupole Time-of-Flight, QTOF) is used. This allows for the identification of known and novel saponins based on their mass-to-charge ratio and fragmentation patterns.[11]
-
Method Validation: Quantitative methods are validated for linearity, repeatability, limits of detection (LOD), and limits of quantification (LOQ) to ensure accuracy and reliability.[3] Protodioscin is frequently used as a standard for calibration.[7]
-
Biological Activity and Signaling Pathway
Furostanol saponins exert their biological effects by modulating various cellular signaling pathways. One notable mechanism is the inhibition of platelet aggregation, which is crucial in the context of cardiovascular diseases. Furostanol saponins from Allium macrostemon have been shown to inhibit ADP-induced platelet aggregation by targeting the PI3K/Akt signaling pathway.
Caption: Inhibition of the PI3K/Akt pathway by Furostanol Saponins.
This diagram illustrates how adenosine (B11128) diphosphate (B83284) (ADP) binds to P2Y receptors on platelets, initiating a cascade that activates PI3K and leads to the phosphorylation of Akt. This signaling is critical for platelet aggregation. Furostanol saponins can intervene in this process by inhibiting the PI3K/Akt pathway, thereby reducing platelet aggregation and potentially offering therapeutic benefits for cardiovascular conditions.
References
- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. revistadechimie.ro [revistadechimie.ro]
- 5. Determination of protodioscin in tribulus terrestris by reversed-phase high-performance liquid chromatography | E3S Web of Conferences [e3s-conferences.org]
- 6. akjournals.com [akjournals.com]
- 7. cyberleninka.ru [cyberleninka.ru]
- 8. mdpi.com [mdpi.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. Furostanol saponins from Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of Steroidal Saponins from Dioscorea villosa and D. cayenensis Using Ultrahigh Performance Liquid Chromatography/Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Furostan vs. Spirostan Saponins: A Comparative Analysis of Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Steroidal saponins (B1172615), a diverse class of natural glycosides, are lauded for their wide-ranging pharmacological activities. Among these, furostanol and spirostanol (B12661974) saponins represent two major subclasses that have garnered significant attention in drug discovery. While structurally related, the subtle difference in their aglycone skeleton—an open E-ring in furostanols versus a closed spiroketal ring in spirostanols—can lead to marked differences in their biological profiles. This guide provides an objective, data-driven comparison of furostanol and spirostanol saponins, focusing on their anti-inflammatory and cytotoxic properties.
Structural Distinction
Furostanol and spirostanol saponins share a common steroidal backbone. The key differentiating feature is the structure of the F-ring. Furostanol glycosides possess an open F-ring, which can be enzymatically or chemically converted to the more stable, closed-ring spirostanol form. This conversion can also occur during extraction and storage, impacting the interpretation of biological activity data.[1]
Comparative Biological Activity: A Data-Driven Overview
The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of selected furostanol and spirostanol saponins, presenting their half-maximal inhibitory concentrations (IC50) against various cell lines and inflammatory markers.
Table 1: Comparative Cytotoxic Activity of Furostanol and Spirostanol Saponins
| Saponin (B1150181) Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Furostanol | Helleboroside A derivative | Rat C6 glioma | Significant cytotoxicity | [2] |
| Davidianoside F | MCF-7 (Breast) | 10.2 | [3] | |
| Davidianoside F | HeLa (Cervical) | 4.3 | [3] | |
| Padelaosides C & D | U87MG (Glioblastoma) | 15.28 - 16.98 | [4] | |
| Padelaosides C & D | Hep-G2 (Hepatocellular) | 15.28 - 16.98 | [4] | |
| Spirostanol | Compound from S. muricatum | A549 (Lung) | Significant cytotoxicity | [5][6] |
| Compound from S. muricatum | HepG2 (Hepatocellular) | Significant cytotoxicity | [5][6] | |
| Polyphyllin D | U87MG (Glioblastoma) | 1.13 | [4] | |
| Polyphyllin D | Hep-G2 (Hepatocellular) | 3.42 | [4] | |
| Dioscin | Various | Not specified | [7] |
Table 2: Comparative Anti-inflammatory Activity of Furostanol and Spirostanol Saponins
| Saponin Class | Compound(s) | Assay | IC50 (µM) | Reference |
| Furostanol | Chongrenosides A, D | TNF-α mRNA expression inhibition | ~10 µM (88%, 87% inhibition) | [8] |
| Tribufurostanosides A–E | Nitric oxide (NO) production inhibition | 14.2 - 64.7 | [9] | |
| Macaosides I-R | Superoxide anion generation & elastase release | Not specified | [10][11] | |
| Saponins from T. chinensis | Nitric oxide (NO) production inhibition | 15.7 - 46.2 | [12] | |
| Spirostanol | Taccavietnamosides C-E | Nitric oxide (NO) production inhibition | 37.0 - 60.7 | [13] |
| Macaosides A-H & others | Superoxide anion generation | 4.0 - 7.6 | [10][11] | |
| Macaosides A-H & others | Elastase release | 1.0 - 4.4 | [10][11] | |
| Saponins from A. rhizoma | 5-LOX/COX-2 inhibition | ≤ 6.07 | [14] |
Signaling Pathways and Mechanisms of Action
Furostanol and spirostanol saponins exert their biological effects by modulating various intracellular signaling pathways. A common target for their anticancer activity is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[3][13][15] Their anti-inflammatory effects are often mediated through the inhibition of the NF-κB pathway, a key regulator of pro-inflammatory gene expression.[5][9][16]
Experimental Workflows
The investigation of steroidal saponins typically follows a standardized workflow, from extraction to biological characterization.
Logical Relationship: Furostanol to Spirostanol Conversion
The chemical relationship between furostanol and spirostanol saponins is a critical consideration in their study.
Detailed Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is used to assess the effect of saponins on cell viability.[1][17][18]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the saponin (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for another 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the anti-inflammatory potential of saponins by quantifying the inhibition of NO production in LPS-stimulated macrophages.[12][19][20][21][22]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the saponin for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Transfer 50-100 µL of the cell culture supernatant to a new 96-well plate and add an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).
-
Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite (B80452) standard curve to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-only treated cells and determine the IC50 value.
Neutrophil Elastase Release Assay
This assay evaluates the ability of saponins to inhibit the release of elastase from activated neutrophils, a key event in inflammation.[10][11][14][23][24][25][26]
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using density gradient centrifugation.
-
Compound Incubation: Pre-incubate the isolated neutrophils with various concentrations of the saponin for 15-30 minutes at 37°C.
-
Neutrophil Stimulation: Stimulate the neutrophils with a potent activator such as N-formyl-methionyl-leucyl-phenylalanine (fMLP) or phorbol (B1677699) 12-myristate 13-acetate (PMA) for a defined period (e.g., 30-60 minutes).
-
Supernatant Collection: Pellet the cells by centrifugation and collect the supernatant.
-
Elastase Activity Measurement: Add a specific fluorogenic or chromogenic elastase substrate to the supernatant.
-
Signal Detection: Measure the fluorescence or absorbance over time using a plate reader.
-
Data Analysis: Calculate the percentage of elastase release inhibition compared to the stimulated control and determine the IC50 value.
Conclusion
The available data suggests that both furostanol and spirostanol saponins possess significant cytotoxic and anti-inflammatory properties. While direct, head-to-head comparisons are limited in the literature, spirostanol saponins, in some instances, appear to exhibit more potent activity. However, the biological potential of furostanol saponins should not be underestimated, as they may act as prodrugs, converting to the corresponding spirostanol form in vivo. The choice between targeting furostanol or spirostanol saponins for drug development will depend on the specific therapeutic application, considering factors such as stability, bioavailability, and mechanism of action. Further comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these two important classes of steroidal saponins.
References
- 1. broadpharm.com [broadpharm.com]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Frontiers | The mechanistic role of gitogenin as a treatment for laryngeal cancer: a network pharmacology and experimental analysis [frontiersin.org]
- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 5. Anti-inflammatory Potential of Saponins from Aster tataricus via NF-κB/MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Soyasaponins Can Blunt Inflammation by Inhibiting the Reactive Oxygen Species-Mediated Activation of PI3K/Akt/NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Panax Notoginseng Saponins suppresses TRPM7 via the PI3K/AKT pathway to inhibit hypertrophic scar formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Inflammatory Spirostanol and Furostanol Saponins from Solanum macaonense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. mdpi.com [mdpi.com]
- 16. Sasanquasaponin from Camellia oleifera Abel Exerts an Anti-Inflammatory Effect in RAW 264.7 Cells via Inhibition of the NF-κB/MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 21. thaiscience.info [thaiscience.info]
- 22. mdpi.com [mdpi.com]
- 23. benchchem.com [benchchem.com]
- 24. caymanchem.com [caymanchem.com]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. content.abcam.com [content.abcam.com]
A Comparative Analysis of the Cytotoxic Activity of Furostanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Furostanol derivatives, a class of steroidal saponins (B1172615) found in various medicinal plants, have emerged as promising candidates in oncological research due to their significant cytotoxic effects against a range of cancer cell lines. This guide provides an objective comparison of the cytotoxic performance of different furostanol derivatives, supported by experimental data. It includes detailed methodologies for key experiments and visual representations of associated signaling pathways and workflows to aid in research and development.
Quantitative Comparison of Cytotoxic Activity
The cytotoxic potential of various furostanol derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter for comparison. The table below summarizes the IC50 values for selected furostanol derivatives.
| Furostanol Derivative | Plant Source | Cancer Cell Line | IC50 (µM) | Reference |
| Padelaoside D | Paris delavayi | U87MG (Glioblastoma) | 15.28 | [1] |
| Hep-G2 (Hepatocellular Carcinoma) | 16.98 | [1] | ||
| Padelaoside C | Paris delavayi | U87MG (Glioblastoma) | Moderate Cytotoxicity | [1] |
| Hep-G2 (Hepatocellular Carcinoma) | Moderate Cytotoxicity | [1] | ||
| Unnamed Furostanol Saponin (Compound 1) | Smilax scobinicaulis | HeLa (Cervical Carcinoma) | 18.79 ± 1.12 | |
| SMMC-7221 (Hepatocellular Carcinoma) | 28.57 ± 1.57 | |||
| Davidianoside F | Smilax davidiana | MCF-7 (Breast Cancer) | 10.2 | [2] |
| HeLa (Cervical Carcinoma) | 4.3 | [2] | ||
| Unnamed Furostanol Saponins | Allium chinense | HepG2, A549, SPC-A-1, MGC80-3, MDA-MB-231, SW620, CNE-1 | < 30 | [3] |
| Unnamed Furostanol Saponins | Smilax aspera | Human Lung Carcinoma | 32.98 - 94.53 | [3] |
Experimental Protocols
The evaluation of the cytotoxic activity of furostanol derivatives typically involves in vitro cell-based assays. Below are detailed protocols for two fundamental experiments: the MTT assay for assessing cell viability and the Annexin V-FITC/PI assay for detecting apoptosis.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Furostanol derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the furostanol derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
Furostanol derivatives
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of furostanol derivatives for the appropriate duration.
-
Cell Harvesting: For adherent cells, collect the culture medium (containing floating cells) and detach the adherent cells using a gentle cell scraper or trypsin. Combine both cell populations. For suspension cells, directly collect the cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X binding buffer to each tube and analyze the samples on a flow cytometer within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and the molecular mechanisms of action, the following diagrams have been generated using Graphviz.
Signaling Pathways in Furostanol Derivative-Induced Cytotoxicity
Furostanol derivatives exert their cytotoxic effects through various mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.
Mitochondria-Mediated Apoptosis: Several furostanol saponins have been shown to induce apoptosis through the intrinsic or mitochondrial pathway.[3] This process involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a cascade of caspases, ultimately resulting in programmed cell death.
G2/M Cell Cycle Arrest: Certain furostanol derivatives can halt the cell cycle at the G2/M phase, preventing cancer cells from entering mitosis and thus inhibiting their proliferation.[3] This is often achieved by modulating the activity of key cell cycle regulatory proteins.
This guide provides a comparative overview of the cytotoxic activity of various furostanol derivatives, offering valuable data and protocols for researchers in the field of cancer drug discovery. The presented information highlights the potential of these natural compounds as a source for the development of novel anticancer agents. Further investigation into the structure-activity relationships and the detailed molecular mechanisms of these compounds is warranted to fully exploit their therapeutic potential.
References
- 1. New steroidal saponins from the rhizomes of Paris delavayi and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Furostanol saponins from Chinese onion induce G2/M cell-cycle arrest and apoptosis through mitochondria-mediate pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for Furostanol Saponin Quantification
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of furostanol saponins (B1172615) is critical for ensuring the quality, safety, and efficacy of herbal medicines and related pharmaceutical products. This guide provides an objective comparison of three commonly employed analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), HPLC with Evaporative Light Scattering Detection (HPLC-ELSD), and Liquid Chromatography-Mass Spectrometry (LC-MS). The performance of each method is evaluated based on key validation parameters, supported by experimental data from published studies.
Comparison of Method Validation Parameters
The selection of an appropriate analytical method hinges on its performance characteristics. The following tables summarize the key validation parameters for the quantification of furostanol saponins using HPLC-UV, HPLC-ELSD, and LC-MS.
Table 1: HPLC-UV Method Validation Parameters
| Validation Parameter | Performance Characteristic |
| Linearity (R²) | ≥ 0.999[1] |
| Limit of Detection (LOD) | 0.0002–0.0004 mg/mL[1] |
| Limit of Quantitation (LOQ) | 0.001–0.002 mg/mL[1] |
| Precision (RSD%) | Intra-day: < 2%, Inter-day: < 6%[1] |
| Accuracy (Recovery %) | 96 - 106.3%[1] |
Table 2: HPLC-ELSD Method Validation Parameters
| Validation Parameter | Performance Characteristic |
| Linearity (R²) | ≥ 0.993 - 0.999[2][3] |
| Limit of Detection (LOD) | 0.92 - 6.08 µg/mL[2][3] |
| Limit of Quantitation (LOQ) | 3.1 - 20.27 µg/mL[2][3] |
| Precision (RSD%) | Intra-day: < 4.3%, Inter-day: < 5.5%[3] |
| Accuracy (Recovery %) | 84.0 - 110.3%[3] |
Table 3: LC-MS/MS Method Validation Parameters
| Validation Parameter | Performance Characteristic |
| Linearity (R²) | ≥ 0.999[2] |
| Limit of Detection (LOD) | Several times lower than HPLC-ELSD[2] |
| Limit of Quantitation (LOQ) | Several times lower than HPLC-ELSD[2] |
| Precision (RSD%) | Intra-day and Inter-day RSDs available in literature |
| Accuracy (Recovery %) | 95.61 - 99.70%[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. The following sections outline representative experimental protocols for the quantification of furostanol saponins.
Sample Preparation: A Common Protocol
A consistent and effective sample preparation is fundamental for reliable analysis across all techniques. A widely used method involves the following steps:
-
Extraction: The powdered plant material (e.g., seeds, rhizomes) is extracted with a suitable solvent, typically 70-80% methanol (B129727) or ethanol, using methods like ultrasonication or reflux extraction.[4][5]
-
Filtration: The resulting extract is filtered to remove particulate matter.
-
Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step may be employed to remove interfering substances.
-
Final Preparation: The extract is then dissolved in the initial mobile phase and filtered through a 0.22 or 0.45 µm syringe filter before injection into the HPLC system.[4]
HPLC-UV Method
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[5][6]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[7]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (often containing a modifier like formic acid or phosphoric acid) and an organic phase (typically acetonitrile (B52724) or methanol).[7]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[6]
-
Detection: UV detection is performed at a low wavelength, usually around 203-210 nm, as many saponins lack a strong chromophore.[5][8]
HPLC-ELSD Method
-
HPLC System: A standard HPLC system coupled with an Evaporative Light Scattering Detector.[2]
-
Column: A reversed-phase C18 column is frequently used.[2]
-
Mobile Phase: Similar to HPLC-UV, a gradient of aqueous and organic solvents is employed. It is crucial to use volatile mobile phase additives to ensure efficient nebulization and evaporation in the detector.[2]
-
Flow Rate: Typically around 1.0 mL/min.[2]
-
ELSD Settings: The drift tube temperature and nebulizing gas pressure are optimized for the specific analysis. For example, a drift tube temperature of 40°C and a carrier gas pressure of 3.5 Bar have been reported.[2]
LC-MS/MS Method
-
LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) is used for detection.[9]
-
Column: A reversed-phase C18 column, often with smaller particle sizes for UHPLC applications.[10]
-
Mobile Phase: A gradient of aqueous and organic solvents, similar to other methods, with volatile additives like formic acid or ammonium (B1175870) formate (B1220265) to facilitate ionization.[11]
-
Ionization Source: Electrospray ionization (ESI) is commonly used, operated in either positive or negative ion mode depending on the specific furostanol saponins.[2]
-
Data Acquisition: The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode for targeted quantification, which offers high selectivity and sensitivity.[9]
Visualizing the Workflow and Method Comparison
To better illustrate the analytical processes and their comparative aspects, the following diagrams are provided.
References
- 1. Accumulation of Saponins in Underground Parts of Panax vietnamensis at Different Ages Analyzed by HPLC-UV/ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Determination of Steroidal Saponins of Semen Allii Fistulosi Using HPLC-ELSD and HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. phytojournal.com [phytojournal.com]
- 6. lume.ufrgs.br [lume.ufrgs.br]
- 7. High-performance liquid chromatography analysis of plant saponins: An update 2005-2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Practical Quality Control Method for Saponins Without UV Absorption by UPLC-QDA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Cross-Validation of Furostan Bioactivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the consistent efficacy of a therapeutic compound across various biological systems is paramount. This guide provides a comprehensive cross-validation of the bioactivity of Furostanol saponins (B1172615), a promising class of natural compounds, in different cell lines. By presenting quantitative data, detailed experimental protocols, and clear visual representations of molecular pathways, this document serves as a valuable resource for evaluating the therapeutic potential of Furostans.
Furostanol saponins, a group of steroidal glycosides found in numerous medicinal plants, have garnered significant attention for their diverse pharmacological activities, including potent anticancer and anti-inflammatory effects.[1][2] Their mechanism of action often involves inducing programmed cell death (apoptosis) and modulating inflammatory pathways.[3][4] This guide offers an objective comparison of the performance of various Furostanol saponins, supported by experimental data from multiple studies.
Comparative Analysis of Cytotoxic Activity
The cytotoxic potential of Furostanol saponins has been evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies depending on the specific saponin (B1150181) and the cancer cell type. The data presented below summarizes the cytotoxic effects of several Furostanol saponins across various human cancer cell lines.
| Furostanol Saponin | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound from Allium chinense | HepG2 | Hepatocellular Carcinoma | < 30 | [3] |
| Compound from Allium chinense | A549 | Lung Carcinoma | < 30 | [3] |
| Compound from Allium chinense | SPC-A-1 | Lung Adenocarcinoma | < 30 | [3] |
| Compound from Allium chinense | MGC80-3 | Gastric Cancer | < 30 | [3] |
| Compound from Allium chinense | MDA-MB-231 | Breast Cancer | < 30 | [3] |
| Compound from Allium chinense | SW620 | Colorectal Adenocarcinoma | < 30 | [3] |
| Compound from Allium chinense | CNE-1 | Nasopharyngeal Carcinoma | < 30 | [3] |
| Compound from Smilax aspera | Human Lung Carcinoma | Lung Carcinoma | 32.98 - 94.53 | [5] |
| Compound 1 from Smilax scobinicaulis | Hela | Cervical Carcinoma | 18.79 ± 1.12 | [6] |
| Compound 1 from Smilax scobinicaulis | SMMC-7221 | Hepatocellular Carcinoma | 28.57 ± 1.57 | [6] |
| Dioscin | MCF-7 | Breast Cancer | 2.5 | [1] |
| Dioscin | MDA-MB-231 | Breast Cancer | 3.0 | [1] |
| Methyl Protodioscin | MG-63 | Osteosarcoma | 5.30 ± 0.2 | [7] |
| Methyl Protodioscin | DU145 | Prostate Cancer | ~4 | [7] |
| Methyl Protodioscin | RM-1 | Prostate Cancer | ~6 | [7] |
| Methyl Protodioscin | Huh-7 | Hepatocellular Carcinoma | ~6 | [7] |
| Methyl Protodioscin | SK-Hep-1 | Hepatocellular Carcinoma | ~6 | [7] |
| Methyl Protodioscin | PLC/PRF/5 | Hepatocellular Carcinoma | ~6 | [7] |
| Davidianoside F | MCF-7 | Breast Cancer | 10.2 | [8] |
| Davidianoside F | HELA | Cervical Carcinoma | 4.3 | [8] |
| Compound 14 from Tupistra chinensis | FaDu | Pharyngeal Squamous Cell Carcinoma | 1.1 ± 0.1 | |
| Compound 14 from Tupistra chinensis | Detroit 562 | Pharyngeal Carcinoma | 1.2 ± 0.1 | |
| Furostanol Saponin from Asparagus cochinchinensis | MHCC97H | Hepatocellular Carcinoma | Significant Cytotoxicity | [9] |
| Furostanol Saponin from Asparagus cochinchinensis | H1299 | Lung Carcinoma | Significant Cytotoxicity | [9] |
| Protoneodioscin (B1236560) | Leukemia, CNS, Prostate Cancer Cell Lines | Various | N/A (Most Sensitive) | [10] |
Comparative Analysis of Anti-inflammatory Activity
In addition to their anticancer properties, Furostanol saponins exhibit significant anti-inflammatory effects. They have been shown to inhibit the production of key inflammatory mediators in various cell lines, most notably in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Furostanol Saponin | Cell Line | Effect | IC50 (µM) or Inhibition % | Reference |
| Compound 7 from Allium chinense | RAW 264.7 | Inhibition of LPS-induced NO production | 2.01 ± 1.40 | [3] |
| Compound 10 from Allium chinense | RAW 264.7 | Inhibition of LPS-induced NO production | 2.49 ± 1.54 | [3] |
| Compounds from Smilax davidiana | RAW 264.7 | Suppression of IL-1β production, Promotion of IL-10 expression | Modest effects | [8] |
| Compounds from Tupistra chinensis | RAW 264.7 | Inhibition of LPS-induced NO production | 15.7 - 46.2 | [11] |
| Compounds from Smilax china | RAW 264.7 | Inhibition of TNF-α mRNA expression | 67% - 93% at 10 µM | [4] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms underlying Furostanol bioactivity and to provide standardized methodologies for future research, the following diagrams illustrate key signaling pathways and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Steroidal saponins: Natural compounds with the potential to reverse tumor drug resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furostanol saponins from Chinese onion induce G2/M cell-cycle arrest and apoptosis through mitochondria-mediate pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory furostanol saponins from the rhizomes of Smilax china L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New furostanol saponins from Smilax aspera L. and their in vitro cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Four New Furostanol Saponins from the Rhizomes and Roots of Smilax scobinicaulis and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. New furostanol saponins with anti-inflammatory and cytotoxic activities from the rhizomes of Smilax davidiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Furostanol Saponins from Asparagus cochinchinensis and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cytotoxicity of protoneodioscin (NSC-698789), a furostanol saponin from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiproliferative and anti-inflammatory furostanol saponins from the rhizomes of Tupistra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Furostanol Glycosides: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the intricate world of natural compounds offers a treasure trove of potential therapeutic agents. Among these, furostanol glycosides, a class of steroidal saponins (B1172615), have emerged as promising candidates for their diverse pharmacological activities, including potent anticancer and anti-inflammatory effects. Understanding the relationship between their chemical structure and biological activity is paramount for guiding the development of novel and more effective therapeutics. This guide provides a comprehensive comparison of the structure-activity relationships of key furostanol glycosides, supported by quantitative experimental data and detailed methodologies.
Anticancer Activity: A Tale of Structure and Cytotoxicity
Furostanol glycosides exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. The subtle variations in their molecular architecture can significantly impact their cytotoxic potency against different cancer cell lines.
Comparative Cytotoxicity of Furostanol Glycosides
The following table summarizes the half-maximal inhibitory concentration (IC50) values of prominent furostanol glycosides against a panel of human cancer cell lines, providing a clear comparison of their cytotoxic potential. Lower IC50 values indicate greater potency.
| Furostanol Glycoside | Cancer Cell Line | IC50 (µM) | Reference |
| Dioscin (B1662501) | MDA-MB-435 (Melanoma) | 2.6 | [1] |
| H14 (Lung Cancer) | 0.8 | [1] | |
| HL60 (Leukemia) | 7.5 | [1] | |
| HeLa (Cervical Cancer) | 4.5 | [1] | |
| MDA-MB-468 (Triple-negative breast cancer) | 1.53 | [2] | |
| MCF-7 (ER-positive breast cancer) | 4.79 | [2] | |
| H1650 (Lung Adenocarcinoma) | 1.7 | [3] | |
| PC9GR (Lung Adenocarcinoma) | 2.1 | [3] | |
| CL97 (Lung Adenocarcinoma) | 4.1 | [3] | |
| H1975 (Lung Adenocarcinoma) | 4.3 | [3] | |
| Prosapogenin A of dioscin | A549 (Lung Cancer) | 2.49 | [4] |
| COR-L23 (Lung Cancer) | 2.54 | [4] | |
| Protodioscin (B192190) | MDA-MB-468 (Triple-negative breast cancer) | 2.56 | [2] |
| MCF-7 (ER-positive breast cancer) | 6.0 | [2] | |
| Methyl Protodioscin | DU145 (Prostate Cancer) | ~2-5 (concentration range) | [5] |
| RM-1 (Prostate Cancer) | ~2-5 (concentration range) | [5] | |
| Padelaoside C | U87MG (Glioblastoma) | 15.28 | [6] |
| HepG2 (Hepatocellular Carcinoma) | 16.98 | [6] | |
| Padelaoside D | U87MG (Glioblastoma) | 16.11 | [6] |
| HepG2 (Hepatocellular Carcinoma) | 15.84 | [6] |
Structure-Activity Relationship Insights:
-
Glycosylation Pattern: The type, number, and linkage of sugar moieties attached to the aglycone core play a crucial role in cytotoxicity. For instance, the conversion of furostanol glycosides to their corresponding spirostanol (B12661974) analogs by removal of the C-26 glucose residue can sometimes enhance cytotoxic activity.
-
Aglycone Structure: Modifications on the steroidal backbone, such as hydroxylation or the presence of double bonds, can influence the compound's interaction with cellular targets.
-
Open F-ring: The characteristic open F-ring of furostanol glycosides is a key structural feature. Studies have shown that the closure of this ring to form a spirostanol structure can significantly alter biological activity.[7][8]
Signaling Pathways in Anticancer Activity
Furostanol glycosides often modulate multiple signaling pathways to induce cancer cell death. A key mechanism involves the induction of apoptosis through the activation of caspase cascades and regulation of the Bcl-2 family of proteins. Furthermore, they have been shown to interfere with critical cell survival pathways such as the PI3K/Akt and MAPK pathways.
Caption: Anticancer signaling pathways modulated by furostanol glycosides.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. Furostanol glycosides have demonstrated significant anti-inflammatory properties by targeting key enzymes and signaling pathways involved in the inflammatory response.
Comparative Anti-inflammatory Activity
The following table presents the IC50 values of select furostanol glycosides against key inflammatory mediators, highlighting their potential as anti-inflammatory agents.
| Furostanol Glycoside | Target | IC50 (µM) | Reference |
| Tribufurostanoside A | NO Production (LPS-stimulated RAW 264.7 cells) | 14.2 | [9] |
| Tribufurostanoside B | NO Production (LPS-stimulated RAW 264.7 cells) | 25.3 | [9] |
| Tribufurostanoside C | NO Production (LPS-stimulated RAW 264.7 cells) | 18.7 | [9] |
| Tribufurostanoside D | NO Production (LPS-stimulated RAW 264.7 cells) | 64.7 | [9] |
| Tribufurostanoside E | NO Production (LPS-stimulated RAW 264.7 cells) | 33.1 | [9] |
Structure-Activity Relationship Insights:
-
Substitution on the Aglycone: The presence and position of hydroxyl groups on the steroidal nucleus can influence the anti-inflammatory activity.
-
Sugar Chain Composition: The nature of the sugar residues and their linkages can impact the molecule's ability to interact with inflammatory targets.
Signaling Pathways in Anti-inflammatory Activity
Furostanol glycosides can suppress the inflammatory response by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the inhibition of signaling pathways like NF-κB and p38 MAPK.
Caption: Anti-inflammatory signaling pathways targeted by furostanol glycosides.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Furostanol glycoside stock solutions (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the furostanol glycosides (typically in a serial dilution) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[10][11][12][13]
Caption: Workflow of the MTT cytotoxicity assay.
5-Lipoxygenase (5-LOX) and Cyclooxygenase-2 (COX-2) Inhibition Assay
These assays determine the ability of a compound to inhibit the activity of the pro-inflammatory enzymes 5-LOX and COX-2.
Materials:
-
Human recombinant 5-LOX and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Furostanol glycoside stock solutions
-
Assay buffer
-
Fluorometric or colorimetric detection reagents
-
96-well microplates (UV-transparent or black, depending on the detection method)
-
Microplate reader
Procedure (General):
-
Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions.
-
Incubation: In a 96-well plate, add the assay buffer, the respective enzyme (5-LOX or COX-2), and the test compound at various concentrations. Incubate for a specified time to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Detection: Measure the product formation over time using a microplate reader at the appropriate wavelength for the detection reagent used.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.[14][15][16]
TNF-α Expression Inhibition Assay (ELISA)
This assay quantifies the amount of TNF-α, a pro-inflammatory cytokine, secreted by cells in response to an inflammatory stimulus.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Furostanol glycoside stock solutions
-
Cell culture medium
-
TNF-α ELISA kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture RAW 264.7 cells in 96-well plates. Pre-treat the cells with different concentrations of the furostanol glycoside for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and incubate for a specified period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves adding the supernatants to antibody-coated plates, followed by the addition of a detection antibody and a substrate for color development.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve using recombinant TNF-α and determine the concentration of TNF-α in the samples. Calculate the percentage of TNF-α inhibition and the IC50 value.[17][18][19][20][21]
This comparative guide underscores the significant therapeutic potential of furostanol glycosides. The presented data and methodologies provide a valuable resource for researchers to further explore the structure-activity relationships of these fascinating natural products and to accelerate the development of novel drugs for the treatment of cancer and inflammatory diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. In vitro evaluation of dioscin and protodioscin against ER-positive and triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jmatonline.com [jmatonline.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Cytotoxic activity of extracts and crude saponins from Zanthoxylum armatum DC. against human breast (MCF-7, MDA-MB-468) and colorectal (Caco-2) cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Methods for Evaluation of TNF-α Inhibition Effect. | Semantic Scholar [semanticscholar.org]
- 19. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
Synthetic vs. Natural Furostan Compounds: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a significant interest in Furostanol saponins (B1172615), a class of steroidal glycosides found in various medicinal plants. These compounds have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. While traditionally sourced from nature, advancements in synthetic chemistry have opened up new avenues for producing these complex molecules and their analogs. This guide provides an objective comparison of the efficacy of synthetic versus natural Furostan compounds, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and drug development.
Efficacy Comparison: A Look at the Data
Direct comparative studies on the efficacy of a synthetically produced Furostanol saponin (B1150181) versus its natural counterpart are limited in publicly available research. The majority of studies focus on the biological activities of compounds isolated from natural sources. However, the successful total synthesis of some Furostanol saponins, such as Timosaponin BII, provides a foundation for future comparative analysis.
The available data primarily highlights the potent biological activities of natural Furostanol saponins. Synthetic efforts are often aimed at creating analogs or derivatives to improve efficacy, selectivity, or pharmacokinetic properties.
Anticancer Activity
Natural Furostanol saponins have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of tumor growth.
| Compound (Source) | Cancer Cell Line | IC50 Value (µM) | Reference |
| Natural Furostanol Saponin 1 (from Smilax scobinicaulis) | Hela (cervical carcinoma) | 18.79 ± 1.12 | [1] |
| Natural Furostanol Saponin 1 (from Smilax scobinicaulis) | SMMC-7221 (hepatocellular carcinoma) | 28.57 ± 1.57 | [1] |
| Natural Furostanol Saponin (from Smilax aspera) | Human lung carcinoma | 32.98 - 94.53 | [2] |
| Natural Furostanol Saponin 1 (from Asparagus cochinchinensis) | MHCC97H (human liver cancer) | 3.56 ± 0.45 (µg/mL) | [3] |
| Natural Furostanol Saponin 1 (from Asparagus cochinchinensis) | H1299 (human lung adenocarcinoma) | 4.18 ± 0.43 (µg/mL) | [3] |
| Natural Protodioscin (from Asparagus cochinchinensis) | MHCC97H (human liver cancer) | 5.26 ± 0.74 (µg/mL) | [3] |
| Natural Protodioscin (from Asparagus cochinchinensis) | H1299 (human lung adenocarcinoma) | 4.15 ± 0.59 (µg/mL) | [3] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
While data on the anticancer activity of fully synthetic Furostanol saponins is scarce, research on synthetic steroidal saponin derivatives suggests that chemical modification can lead to potent anticancer agents. For instance, synthetic analogs of makaluvamines, which share structural similarities with steroidal compounds, have demonstrated significant in vitro and in vivo anticancer activity, with the most active compound showing IC50 values in the range of 0.097 to 2.297 µmol/L against various human cell lines.[4][5]
Anti-inflammatory Activity
Furostanol saponins have also been recognized for their anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines.
| Compound (Source) | Assay | Inhibition/IC50 | Reference |
| Natural Furostanol Saponins (from Solanum macaonense) | Superoxide anion generation | IC50: 7.0, 7.6, 4.0 µM | [6][7] |
| Natural Furostanol Saponins (from Solanum macaonense) | Elastase release | IC50: 3.7, 4.4, 1.0 µM | [6][7] |
Studies on natural products have shown that they can exhibit superior anti-inflammatory effects compared to some synthetic drugs. A comparative study on natural versus synthetic antioxidants in inflammatory diseases indicated that the natural antioxidant group showed a more pronounced reduction in inflammatory markers.[8] This suggests that natural Furostanol compounds may hold an advantage in this therapeutic area.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the efficacy of Furostanol compounds.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the Furostanol compound (either natural or synthetic) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9]
Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Procedure:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the Furostanol compound for a few hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the amount of nitrite (a stable product of NO) using the Griess reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.[10]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the action of Furostanol compounds is essential for a deeper understanding of their therapeutic potential.
Caption: A typical experimental workflow for comparing the efficacy of natural and synthetic Furostanol compounds.
Caption: A simplified diagram of a potential signaling pathway modulated by Furostanol saponins, leading to anti-inflammatory and apoptotic effects.
Conclusion
Both natural and synthetic Furostanol compounds represent a promising area for drug discovery. While natural sources have provided a wealth of bioactive molecules with demonstrated efficacy, the ability to synthesize these compounds and their analogs offers the potential for improved therapeutic properties and a more controlled and scalable supply. Future research should focus on direct, head-to-head comparisons of synthetic and natural Furostanol saponins to fully elucidate their respective advantages and disadvantages. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic application of these remarkable compounds.
References
- 1. Four New Furostanol Saponins from the Rhizomes and Roots of Smilax scobinicaulis and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New furostanol saponins from Smilax aspera L. and their in vitro cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Furostanol Saponins from Asparagus cochinchinensis and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] In vitro and In vivo Anticancer Activity of Novel Synthetic Makaluvamine Analogues | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory Spirostanol and Furostanol Saponins from Solanum macaonense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Study of Synthetic vs. Natural Antioxidants in Inflammatory Diseases | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Furostan's Therapeutic Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, Furostanol saponins (B1172615), a class of steroidal glycosides, present a compelling avenue for therapeutic exploration. This guide provides an objective comparison of the in vivo therapeutic effects of Furostanol saponins against established treatments in key disease areas: cardiovascular disease, diabetes, and cancer. The information herein is supported by experimental data from preclinical studies to aid in evaluating their potential for further development.
Cardiovascular Disease: Anti-Platelet Aggregation Effects
Furostanol saponins have demonstrated significant anti-platelet aggregation activity in vivo. A notable study investigated the efficacy of Furostanol Saponins from Allium Macrostemon Bunge (FSAMB) in a rat model of coronary heart disease, comparing its effects to the widely used antiplatelet medication, clopidogrel (B1663587).
Comparative Efficacy of FSAMB and Clopidogrel on Platelet Aggregation
The following table summarizes the in vivo effects of FSAMB and clopidogrel on ADP-induced platelet aggregation in a rat model of coronary heart disease.
| Treatment Group | Dosage | Platelet Aggregation Rate (%) | % Inhibition |
| Model Control | - | 75.3 ± 5.2 | - |
| FSAMB (Low Dose) | 168 mg/kg | 62.1 ± 4.8 | 17.5 |
| FSAMB (Mid Dose) | 336 mg/kg | 51.7 ± 4.5 | 31.3 |
| FSAMB (High Dose) | 672 mg/kg | 42.3 ± 4.1 | 43.8 |
| Clopidogrel | 25 mg/kg | 45.8 ± 4.3 | 39.2 |
| Data represents mean ± SD. *P<0.01 vs Model Control. Data extracted from a study on FSAMB's effect on platelet aggregation. |
The results indicate that high-dose FSAMB exhibits a comparable effect to clopidogrel in inhibiting platelet aggregation in this preclinical model.
Experimental Protocol: In Vivo Coronary Heart Disease Model
Animal Model: Male Sprague-Dawley rats.
Induction of Coronary Heart Disease:
-
Rats are anesthetized, and the left anterior descending (LAD) coronary artery is ligated to induce myocardial ischemia.
-
After a set period of occlusion, the ligature is released to allow for reperfusion.
Treatment Administration:
-
FSAMB is administered orally at doses of 168, 336, and 672 mg/kg.
-
Clopidogrel is administered orally at a dose of 25 mg/kg.
-
The model control group receives a vehicle.
Evaluation of Platelet Aggregation:
-
Blood samples are collected from the abdominal aorta.
-
Platelet-rich plasma (PRP) is prepared by centrifugation.
-
Platelet aggregation is induced by adding adenosine (B11128) diphosphate (B83284) (ADP).
-
The maximum platelet aggregation rate is measured using an aggregometer.
Signaling Pathway: FSAMB Inhibition of Platelet Aggregation
The proposed mechanism of action for FSAMB involves the inhibition of the PI3K/Akt signaling pathway, which plays a crucial role in platelet activation and aggregation.
FSAMB's proposed anti-platelet aggregation pathway.
Diabetes: Hypoglycemic and Hypolipidemic Effects
Furostanol saponins from various plant sources have been investigated for their anti-diabetic properties. One such study on a furostanol saponin (B1150181) from Balanites aegyptiaca demonstrated significant reductions in blood glucose and cholesterol levels in a streptozotocin (B1681764) (STZ)-induced diabetic rat model. While a direct head-to-head comparison with metformin (B114582) in the same study is unavailable, the following tables present the findings for the furostanol saponin and separate data for metformin from a similar model for a contextual comparison.
Efficacy of Furostanol Saponin from Balanites aegyptiaca
| Treatment Group | Dosage | Fasting Blood Glucose (mg/dL) - Day 15 | % Reduction in Blood Glucose | Serum Cholesterol (mg/dL) - Day 15 | % Reduction in Cholesterol |
| Diabetic Control | - | 285.4 ± 12.1 | - | 135.2 ± 6.8 | - |
| Furostanol Saponin | 200 mg/kg | 138.7 ± 9.5 | 51.4 | 93.1 ± 5.2 | 31.1 |
| Gliclazide (Standard Drug) | 10 mg/kg | 125.6 ± 8.7 | 56.0 | 100.8 ± 7.1 | 25.4 |
| Data represents mean ± SEM. *P<0.05 vs Diabetic Control. Data extracted from a study on a furostanol saponin from Balanites aegyptiaca.[1][2][3][4] |
Efficacy of Metformin in a Similar STZ-Induced Diabetic Rat Model
| Treatment Group | Dosage | Fasting Blood Glucose (mg/dL) - Day 21 | % Reduction in Blood Glucose |
| Diabetic Control | - | 350 ± 25 | - |
| Metformin | 150 mg/kg | 150 ± 15* | 57.1 |
| Data is illustrative and compiled from representative studies on metformin in STZ-induced diabetic rats for comparative context. |
Based on the available data, the furostanol saponin from Balanites aegyptiaca demonstrates potent anti-hyperglycemic and anti-hyperlipidemic effects, showing a percentage reduction in blood glucose comparable to that of standard anti-diabetic drugs in similar preclinical models.
Experimental Protocol: Streptozotocin (STZ)-Induced Diabetic Rat Model
Animal Model: Male Wistar rats.
Induction of Diabetes:
-
A single intraperitoneal injection of streptozotocin (STZ) (typically 45-60 mg/kg body weight) dissolved in citrate (B86180) buffer is administered to induce diabetes.
-
Rats with fasting blood glucose levels above 250 mg/dL are selected for the study.
Treatment Administration:
-
The furostanol saponin is administered orally at a dose of 200 mg/kg.
-
Metformin is administered orally in separate comparative studies.
-
The diabetic control group receives the vehicle.
Evaluation of Anti-Diabetic Effects:
-
Fasting blood glucose levels are monitored at regular intervals.
-
Serum insulin (B600854) and lipid profiles (total cholesterol, triglycerides, HDL, LDL) are measured at the end of the study.
Experimental Workflow: In Vivo Anti-Diabetic Study
Workflow for an in vivo anti-diabetic study.
Cancer: Anti-Tumor Efficacy
Anti-Tumor Efficacy of Paris Saponin VII in a Breast Cancer Xenograft Model
| Treatment Group | Dosage | Administration | Tumor Growth Inhibition |
| Vehicle Control | - | i.p. | - |
| Paris Saponin VII | 1.5 mg/kg | i.p., 4 times/week for 4 weeks | Significantly suppressed tumor growth |
| Data from a study on Paris Saponin VII in an MDA-MB-231 xenograft model.[4][5][6][7] |
Representative Anti-Tumor Efficacy of Doxorubicin (B1662922) in a Breast Cancer Xenograft Model
| Treatment Group | Dosage | Administration | Tumor Volume Reduction (%) |
| Saline Control | - | i.v. | - |
| Doxorubicin | 5 mg/kg | i.v., once a week | ~50-70% |
| Data is illustrative and compiled from representative studies on doxorubicin in breast cancer xenograft models for comparative context. |
While a direct comparison is lacking, the significant tumor suppression observed with Paris Saponin VII suggests its potential as an anti-cancer agent, warranting further investigation, including head-to-head studies with standard chemotherapeutics.
Experimental Protocol: Breast Cancer Xenograft Mouse Model
Animal Model: Immunocompromised mice (e.g., nude mice or SCID mice).
Tumor Cell Implantation:
-
Human breast cancer cells (e.g., MDA-MB-231) are cultured in vitro.
-
A suspension of the cancer cells is injected subcutaneously into the flank of the mice.
Treatment Administration:
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Paris Saponin VII is administered intraperitoneally (i.p.).
-
Doxorubicin is typically administered intravenously (i.v.).
-
The control group receives a vehicle.
Evaluation of Anti-Tumor Efficacy:
-
Tumor volume is measured regularly using calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised and weighed.
-
Survival rates can also be monitored as a primary endpoint.
Logical Relationship: In Vivo Anti-Cancer Drug Efficacy Assessment
References
- 1. In vitro and in vivo antidiabetic potential of extracts and a furostanol saponin from Balanites aegyptiaca - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (Open Access) In vitro and in vivo antidiabetic potential of extracts and a furostanol saponin from Balanites aegyptiaca (2017) | Shahira M. Ezzat | 29 Citations [scispace.com]
- 3. In vitro and in vivo antidiabetic potential of extracts and a furostanol saponin from Balanites aegyptiaca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paris saponin VII, a Hippo pathway activator, induces autophagy and exhibits therapeutic potential against human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Paris saponin VII promotes ferroptosis to inhibit breast cancer via Nrf2/GPX4 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paris saponin VII reverses chemoresistance in breast MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Furostan Derivatives Emerge as Potent Enzyme Inhibitors: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive review of recent studies highlights the potential of furostan derivatives, a class of naturally occurring steroidal saponins, as potent inhibitors of key enzymes implicated in inflammation and diabetes. This comparative guide provides researchers, scientists, and drug development professionals with a detailed analysis of their performance against established inhibitors, supported by experimental data and methodologies.
Furostanol glycosides have demonstrated significant inhibitory activity against enzymes such as 5-lipoxygenase (5-LOX), cyclooxygenase-2 (COX-2), and α-glucosidase. This positions them as promising candidates for the development of new therapeutic agents.
Quantitative Comparison of Inhibitory Activity
The inhibitory efficacy of this compound derivatives has been quantified using the half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance required to inhibit a biological process by 50%. The data presented below summarizes the IC50 values of various furostanol glycosides and compares them with well-known inhibitors of the same enzymatic targets.
5-Lipoxygenase (5-LOX) and Cyclooxygenase-2 (COX-2) Inhibition
Furostanol glycosides have been identified as dual inhibitors of 5-LOX and COX-2, enzymes central to the inflammatory pathway. Their ability to target both enzymes suggests a potential for broad-spectrum anti-inflammatory activity with a potentially improved side-effect profile compared to selective COX-2 inhibitors.
| Compound | Target Enzyme | IC50 (µM) | Known Inhibitor | Target Enzyme | IC50 (µM) |
| Timosaponin A-III | 5-LOX | ≤ 6.07 | Zileuton | 5-LOX | ~1 |
| Timosaponin B-II | 5-LOX | ≤ 6.07 | Baicalein | 5-LOX | 9.6 - 20.7 |
| Anemarrhenasaponin I | 5-LOX | ≤ 6.07 | |||
| Timosaponin A-III | COX-2 | ≤ 6.07 | Celecoxib | COX-2 | 0.04 - 0.06 |
| Timosaponin B-II | COX-2 | ≤ 6.07 | Rofecoxib | COX-2 | 0.018 |
| Anemarrhenasaponin I | COX-2 | ≤ 6.07 | Valdecoxib | COX-2 | 0.005 |
Note: The IC50 values for Timosaponin A-III, Timosaponin B-II, and Anemarrhenasaponin I were reported as ≤ 6.07 μM in a study identifying them as potential dual 5-LOX/COX-2 inhibitors.[1]
α-Glucosidase Inhibition
Certain furostanol glycosides have shown potent α-glucosidase inhibitory activity, an important mechanism for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia.
| Compound | Target Enzyme | IC50 (µM) | Known Inhibitor | Target Enzyme | IC50 (µM) |
| Funlioside B | α-glucosidase | Potent | Acarbose | α-glucosidase | ~208.53 - 617.23 µg/mL |
| Furostanol Saponin (general) | α-glucosidase | 96 | Miglitol | α-glucosidase | - |
Note: The inhibitory activity of Funlioside B was highlighted as a "highly potential lead" without a specific IC50 value provided in the initial search results.[2] Acarbose IC50 values are often reported in µg/mL and can vary.[3][4][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives as enzyme inhibitors. These protocols provide a framework for researchers to replicate and validate these findings.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol outlines the fundamental steps for determining the in vitro inhibitory activity of a compound against a purified enzyme.
1. Materials and Reagents:
-
Purified enzyme (e.g., 5-LOX, COX-2, α-glucosidase)
-
Specific substrate for the enzyme
-
This compound derivative (test compound)
-
Known inhibitor (positive control)
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
Cofactors, if required (e.g., ATP, NADH)
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
-
Pipettes and tips
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
2. Step-by-Step Procedure:
-
Compound Preparation: Dissolve the this compound derivative and known inhibitor in DMSO to create stock solutions. Prepare a serial dilution of the test compounds and the known inhibitor to be tested across a range of concentrations.
-
Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the purified enzyme to each well of the 96-well microplate. Add the different concentrations of the test compound or known inhibitor to the respective wells. Include a control well with no inhibitor (vehicle control, typically DMSO). Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding the specific substrate to each well.
-
Measurement of Enzyme Activity: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
Visualizing the Mechanisms
To better understand the biological context and experimental design, the following diagrams illustrate the relevant signaling pathways and workflows.
References
- 1. Characterization of spirostanol glycosides and furostanol glycosides from anemarrhenae rhizoma as dual targeted inhibitors of 5-lipoxygenase and Cyclooxygenase-2 by employing a combination of affinity ultrafiltration and HPLC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of furostanol glycosides: discovery of a potent α-glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Metabolomic Guide to Furostan-Producing Plants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolomic profiles of prominent Furostan-producing plants, with a focus on furostanol glycosides. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in research, natural product development, and drug discovery.
Introduction to Furostanol Glycosides
Furostanol glycosides are a class of steroidal saponins (B1172615) characterized by a this compound skeleton. These compounds are precursors to the more stable spirostanol (B12661974) saponins and are of significant interest due to their diverse pharmacological activities. They are found in a variety of plant species, with notable concentrations in the genera Dioscorea, Trigonella, and Asparagus. This guide focuses on a comparative analysis of these key this compound-producing plants.
Comparative Analysis of Furostanol Glycoside Content
The concentration of furostanol glycosides can vary significantly between plant species, and even within the same species due to geographical location and cultivation conditions. The following tables summarize the quantitative data for key furostanol glycosides and related compounds in Dioscorea spp., Trigonella foenum-graecum (Fenugreek), and Asparagus spp. For a broader context, data for Tribulus terrestris, a well-known protodioscin-rich plant, is also included.
| Plant Species | Analyte | Concentration | Plant Part | Reference |
| Dioscorea tokoro | Protodioscin (B192190) | 1.54 mg/g (fresh weight) | Rhizome | [1] |
| Dioscorea zingiberensis | Diosgenin* | up to 19.52 mg/g | Tuber | [2] |
| Trigonella foenum-graecum | Total Steroidal Saponins | 0.14% (1.4 mg/g) | Seeds | [3][4] |
| Asparagus officinalis | Protodioscin | 0.025% (0.25 mg/g) (fresh weight) | Shoots (lower portions) | [5] |
| Tribulus terrestris | Protodioscin | up to 15.3 mg/g | Aerial Parts | [6] |
| Tribulus terrestris | Protodioscin | up to 1.027 mg/g | Not specified | [7] |
*Diosgenin is the aglycone product of the hydrolysis of furostanol and spirostanol glycosides, and its high concentration is indicative of a high saponin (B1150181) content.
Biosynthesis of Furostanol Glycosides
Furostanol glycosides are synthesized via the isoprenoid pathway, starting from cholesterol. A series of hydroxylation, oxidation, and glycosylation steps lead to the formation of these complex molecules. The conversion of furostanol glycosides to spirostanol glycosides is a key metabolic step in many of these plants.
Simplified biosynthesis pathway of furostanol and spirostanol glycosides.
Experimental Protocols
Accurate quantification of furostanol glycosides is crucial for comparative metabolomics. Below are detailed methodologies for their extraction and analysis using state-of-the-art analytical techniques.
Saponin Extraction from Plant Material
This protocol outlines a general procedure for the extraction of saponins from dried plant material.
Workflow for the extraction of saponins from plant material.
Methodology:
-
Sample Preparation: Grind the dried plant material into a fine powder.
-
Extraction: Macerate the powdered plant material in 70-80% aqueous ethanol at room temperature with continuous stirring for 24-48 hours. The ratio of plant material to solvent is typically 1:10 (w/v)[7].
-
Filtration: Filter the mixture to separate the extract from the solid plant residue.
-
Concentration: Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature below 50°C.
-
Liquid-Liquid Partitioning: Dissolve the concentrated extract in water and transfer it to a separatory funnel. Partition the aqueous solution with n-butanol. The saponins will preferentially move to the n-butanol phase[7][8].
-
Collection and Evaporation: Collect the n-butanol layer and evaporate it to dryness under reduced pressure to obtain the crude saponin extract.
LC-MS/MS Analysis of Furostanol Glycosides (e.g., Protodioscin)
This method is suitable for the direct quantification of intact furostanol glycosides.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B)[9].
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. For protodioscin, negative mode is often used[4].
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions (Protodioscin Example): The precursor ion and product ions for protodioscin would be optimized. For example, monitoring the transition from a precursor ion to specific fragment ions enhances selectivity and sensitivity[4][9].
-
Source Parameters: Optimize gas temperatures, gas flows, and voltages for the specific instrument.
GC-MS Analysis of Sapogenins (e.g., Diosgenin)
This method is an indirect approach that quantifies the aglycone (sapogenin) after hydrolysis of the glycosides. It is particularly useful for total saponin estimation.
Workflow for the GC-MS analysis of sapogenins.
Methodology:
-
Acid Hydrolysis: Heat the crude saponin extract or the powdered plant material in an acidic solution (e.g., 2M H₂SO₄ in methanol) at 80-100°C for 2-4 hours to cleave the sugar moieties[3].
-
Extraction of Sapogenins: After cooling, neutralize the mixture and extract the liberated sapogenins (aglycones) with an organic solvent like n-hexane or chloroform[3].
-
Derivatization (Optional but Recommended): To increase volatility for GC analysis, the hydroxyl groups of the sapogenins can be derivatized, for example, by silylation using reagents like BSTFA.
-
GC-MS Analysis:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms.
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at a lower temperature and ramping up to around 300°C.
-
Injection Mode: Splitless or split injection.
-
MS Detection: The mass spectrometer is typically operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
Conclusion
The comparative metabolomic data presented in this guide highlights the significant variations in furostanol glycoside content among different plant species. Dioscorea and Tribulus species appear to be particularly rich sources of protodioscin and its related compounds. Trigonella foenum-graecum contains a notable amount of total steroidal saponins, while Asparagus is a more moderate source. The detailed experimental protocols provided offer a standardized approach for researchers to accurately quantify these compounds, facilitating further research into their pharmacological properties and potential applications in drug development. This guide serves as a valuable resource for the scientific community to navigate the complexities of furostanol glycoside research.
References
- 1. Quantification of Protodioscin and Diosgenin in Fenugreek extract using HPLC-UV â Vitas Analytical Services [vitas.no]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. Qualitative and quantitative HPLC-ELSD-ESI-MS analysis of steroidal saponins in fenugreek seed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Qualitative and quantitative HPLC-ELSD-ESI-MS analysis of steroidal saponins in fenugreek seed :: Kabale University Library Catalog [library.kab.ac.ug]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ffhdj.com [ffhdj.com]
A Head-to-Head Comparison of Furostanol Glycoside Extraction Techniques: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient extraction of Furostanol glycosides from plant matrices is a critical step in the journey from discovery to application. These steroidal saponins, lauded for their diverse pharmacological activities, present unique challenges and opportunities in their isolation. This guide provides an objective, data-driven comparison of prevalent extraction techniques, offering detailed experimental protocols and insights into the mechanisms of action of these valuable compounds.
This comprehensive guide delves into a head-to-head comparison of conventional and modern methods for extracting Furostanol glycosides. By examining the yield, efficiency, and underlying principles of each technique, this document aims to equip researchers with the knowledge to select the most appropriate strategy for their specific research goals.
Comparative Analysis of Extraction Techniques
The selection of an extraction method is a pivotal decision that influences not only the yield and purity of the extracted Furostanol glycosides but also the overall efficiency and environmental impact of the process. This section provides a comparative overview of traditional solvent-based methods and more contemporary techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).
| Extraction Technique | Principle | Advantages | Disadvantages | Typical Solvents |
| Solvent Extraction (Maceration/Reflux) | Dissolving Furostanol glycosides in a suitable solvent through prolonged contact or heating. | Simple, low-cost setup. | Time-consuming, large solvent consumption, potential for thermal degradation of compounds. | Ethanol, Methanol, Water.[1][2] |
| Ultrasound-Assisted Extraction (UAE) | Utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer. | Reduced extraction time, lower solvent consumption, improved yield.[1] | Specialized equipment required, potential for localized heating. | Ethanol, Methanol. |
| Microwave-Assisted Extraction (MAE) | Employs microwave energy to rapidly heat the solvent and plant material, causing cell rupture and release of target compounds.[1] | Significant reduction in extraction time and solvent volume, higher extraction efficiency.[1] | Requires microwave-transparent solvents, potential for localized overheating if not controlled. | Ethanol, Methanol. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the extraction solvent, offering high selectivity and tunable solvent properties. | "Green" technology with no residual organic solvents, highly selective, suitable for thermolabile compounds. | High initial equipment cost, may require co-solvents for polar compounds. | Supercritical CO2, often with a polar co-solvent like ethanol. |
Quantitative Data Summary
The following table summarizes quantitative data from various studies to provide a comparative perspective on the efficiency of different extraction methods for saponins, including Furostanol glycosides. It is important to note that the data is compiled from different sources and direct comparison should be made with caution due to variations in plant material, specific compounds targeted, and analytical methods used.
| Extraction Technique | Plant Material | Target Compound | Yield/Efficiency | Reference |
| Solvent Extraction | Dioscorea zingiberensis | Total Steroid Saponins | Lower efficiency compared to MAE. | [3] |
| Ultrasound-Assisted Extraction | Aralia taibaiensis | Total Saponins | Optimal yield with 73% ethanol, 34 min, 61°C. | [4] |
| Microwave-Assisted Extraction | Dioscorea zingiberensis | Total Steroid Saponins | Higher efficiency than HRE, SE, and UE. | [3] |
| Microwave-Assisted Extraction | Paramignya trimera Root | Saponins | Optimal yield with 85% methanol, 600W, 40 min. | [5] |
Experimental Protocols
Detailed methodologies for key extraction techniques are provided below. These protocols are based on published research and serve as a foundation for laboratory implementation.
Solvent Extraction of Furostanol Glycosides from Fenugreek Seeds
This protocol is adapted from a method for extracting a Furostanol glycoside-based standardized extract from Fenugreek seeds.[6]
Materials:
-
Air-dried Fenugreek seeds
-
Ethanol-water solution (80:22 v/v)
-
n-butanol
-
Deionized water
-
Filter cloth (200-mesh)
-
Rotary evaporator
Procedure:
-
Flake the air-dried Fenugreek seeds to a thickness of less than 2mm.
-
Pass the ethanol-water solvent mixture through the flaked seeds for 10 hours at 35°C, recycling the eluent.
-
After 10 hours, filter the extract through a 200-mesh cloth to obtain a clear solution.
-
Concentrate the filtered solution at 50°C under vacuum to a semi-solid mass.
-
Dissolve the semi-solid mass in deionized water.
-
Perform a counter-current extraction with n-butanol.
-
The aqueous layer, containing the Furostanol glycosides, can be further purified as needed.
Ultrasound-Assisted Extraction (UAE) of Saponins
This is a general protocol for the UAE of saponins, which can be adapted for Furostanol glycosides.[1][4][7]
Materials:
-
Dried and powdered plant material
-
Selected solvent (e.g., 70% ethanol)
-
Ultrasonic bath or probe system
Procedure:
-
Place the powdered plant material in an extraction vessel.
-
Add the extraction solvent at a specified solid-to-liquid ratio (e.g., 1:20 g/mL).
-
Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Apply ultrasonic waves at a specific frequency (e.g., 37 kHz) and power for a designated time (e.g., 30 minutes).
-
Monitor and control the temperature of the extraction mixture.
-
After extraction, separate the solid residue from the liquid extract by filtration or centrifugation.
-
The liquid extract can then be concentrated and purified.
Microwave-Assisted Extraction (MAE) of Steroidal Saponins
This protocol provides a general framework for MAE of steroidal saponins.[3][8]
Materials:
-
Dried and powdered plant material
-
Microwave-transparent solvent (e.g., 75% ethanol)
-
Microwave extraction system
Procedure:
-
Mix the powdered plant material with the extraction solvent in a microwave-transparent vessel.
-
Place the vessel in the microwave extractor.
-
Set the microwave power (e.g., 600 W), temperature (e.g., 75°C), and extraction time (e.g., 6 minutes per cycle for 3 cycles).
-
After the extraction is complete, allow the mixture to cool.
-
Filter the mixture to separate the extract from the solid residue.
-
The extract can be further processed for purification and analysis.
Signaling Pathways and Mechanisms of Action
Furostanol glycosides exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for drug development and targeted therapeutic applications.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. Some Furostanol glycosides have been shown to inhibit this pathway, which can be beneficial in conditions like coronary heart disease by reducing platelet aggregation.[9]
Caption: Furostanol glycosides can inhibit the PI3K/Akt signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in regulating cell proliferation, differentiation, and apoptosis. Certain Furostanol glycosides, such as Methyl protodioscin, have demonstrated anticancer activity by modulating this pathway, particularly in prostate cancer.[10] This involves the induction of the tumor suppressor FOXO1 and a reduction in cholesterol concentration, leading to the suppression of the MAPK pathway.[10]
Caption: Furostanol glycosides can suppress the MAPK signaling pathway.
Experimental Workflow for Extraction and Analysis
The overall process from plant material to purified Furostanol glycosides involves several key steps. The following diagram illustrates a general experimental workflow.
Caption: General workflow for Furostanol glycoside extraction and analysis.
References
- 1. Four Main Methods for Extracting Saponin Extracts from Plants. [greenskybio.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Ultrasound-Assisted Extraction of Total Saponins from Aralia taibaiensis: Process Optimization, Phytochemical Characterization, and Mechanism of α-Glucosidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. biozoojournals.ro [biozoojournals.ro]
- 8. Four Main Methods for Extracting Fenugreek Extract Powder from Plants. [greenskybio.com]
- 9. Effect of Furostanol Saponins from Allium Macrostemon Bunge Bulbs on Platelet Aggregation Rate and PI3K/Akt Pathway in the Rat Model of Coronary Heart Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Activity of Methyl Protodioscin against Prostate Cancer by Modulation of Cholesterol-Associated MAPK Signaling Pathway via FOXO1 Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Target Engagement of Furostan Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of modern biophysical techniques for validating the target engagement of Furostan compounds, a class of steroidal saponins (B1172615) with demonstrated biological activity. While the direct protein targets of many this compound compounds are still under investigation, this guide outlines established label-free methods—Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Thermal Proximity Coaggregation (TPCA)—that are particularly well-suited for target deconvolution of natural products.
Comparison of Target Engagement Validation Methods
The selection of an appropriate target validation method depends on various factors, including the nature of the compound-protein interaction, the availability of reagents, and the desired throughput. The following table summarizes the key characteristics of CETSA, DARTS, and TPCA.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Thermal Proximity Coaggregation (TPCA) |
| Principle | Ligand binding alters the thermal stability of the target protein, leading to a shift in its melting temperature (Tm).[1] | Ligand binding protects the target protein from proteolytic degradation.[2][3][4] | Ligand-induced changes in protein complex stability are monitored by observing co-aggregation patterns upon thermal denaturation. |
| Advantages | - Label-free- Applicable in intact cells and tissues- Can quantify binding affinity (ITDR-CETSA)[5] | - Label-free- No compound modification required- Applicable to complex protein mixtures[6][7] | - Provides insights into protein complex dynamics- Can identify downstream effects of target engagement |
| Limitations | - Requires specific antibodies for Western blot detection- Not all proteins exhibit a significant thermal shift | - Less quantitative than CETSA- Protease accessibility can be a limiting factor | - Requires mass spectrometry- Data analysis can be complex |
| Throughput | Low to high (with MS-based methods)[5] | Low to medium | High (MS-based) |
| Typical Output | - Melt curve shift (ΔTm)- Isothermal dose-response curve | - Increased protein band intensity on a Western blot | - Altered protein co-aggregation profiles |
Hypothetical Case Study: Validating Protodioscin Engagement with the p38 MAPK Pathway
Background: Protodioscin, a this compound saponin, has been shown to induce apoptosis in cancer cells by activating the JNK and p38 MAPK signaling pathways.[8][9] This suggests that Protodioscin may directly bind to and modulate the activity of one or more kinases within this cascade.
Objective: To validate the direct engagement of Protodioscin with a key upstream kinase in the p38 pathway, such as Apoptosis Signal-regulating Kinase 1 (ASK1) or Mitogen-Activated Protein Kinase Kinase 3/6 (MKK3/6).
Experimental Approach 1: Cellular Thermal Shift Assay (CETSA)
A Western blot-based CETSA could be employed to assess the thermal stabilization of ASK1 or MKK3/6 in bladder cancer cells (e.g., 5637 or T24) upon treatment with Protodioscin.
Expected Outcome: If Protodioscin directly binds to ASK1 or MKK3/6, an increase in the thermal stability of the respective protein would be observed in the presence of the compound. This would manifest as a shift in the melting curve to a higher temperature.
Hypothetical CETSA Data for ASK1:
| Temperature (°C) | % Soluble ASK1 (Vehicle) | % Soluble ASK1 (Protodioscin) |
| 45 | 100 | 100 |
| 50 | 90 | 98 |
| 55 | 60 | 85 |
| 60 | 30 | 65 |
| 65 | 10 | 40 |
| 70 | 2 | 15 |
Experimental Approach 2: Drug Affinity Responsive Target Stability (DARTS)
A DARTS assay could be performed using lysates from bladder cancer cells treated with Protodioscin. The lysates would be subjected to limited proteolysis, and the stability of ASK1 or MKK3/6 would be assessed by Western blot.
Expected Outcome: Direct binding of Protodioscin to ASK1 or MKK3/6 would shield the protein from protease digestion, resulting in a more intense band on the Western blot compared to the vehicle-treated control.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) - Western Blot Protocol
-
Cell Culture and Treatment:
-
Culture bladder cancer cells (5637 or T24) to 80-90% confluency.
-
Treat cells with either vehicle control (e.g., DMSO) or Protodioscin at a desired concentration (e.g., 10 µM) for 2 hours at 37°C.
-
-
Heating Step:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler across a temperature gradient (e.g., 45°C to 70°C) for 3 minutes, followed by a 3-minute incubation at room temperature.[10]
-
-
Lysis and Protein Quantification:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[11]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein (e.g., anti-ASK1 or anti-MKK3/6) and a corresponding HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities and plot the percentage of soluble protein against the temperature.
-
Drug Affinity Responsive Target Stability (DARTS) Protocol
-
Lysate Preparation:
-
Compound Incubation:
-
Dilute the cell lysate to a final concentration of 1 mg/mL in TNC buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM CaCl₂).[2]
-
Incubate the lysate with Protodioscin (e.g., 10 µM) or vehicle control for 1 hour at room temperature.
-
-
Protease Digestion:
-
Add a protease, such as thermolysin or pronase, to the lysates at a predetermined optimal concentration.
-
Incubate for 15-30 minutes at room temperature.
-
-
Reaction Quenching and Analysis:
-
Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.
-
Analyze the samples by SDS-PAGE and Western blotting as described in the CETSA protocol.
-
Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway
Furostanol saponins from Allium macrostemon Bunge have been shown to inhibit the PI3K/Akt signaling pathway, which plays a crucial role in platelet aggregation.[2]
Caption: this compound compounds can inhibit the PI3K/Akt signaling pathway.
MAPK (JNK/p38) Signaling Pathway
Protodioscin has been demonstrated to activate the JNK and p38 MAPK pathways, leading to apoptosis in bladder cancer cells.[8][9]
Caption: Protodioscin may activate the JNK/p38 MAPK pathway by targeting upstream kinases.
CETSA Experimental Workflow
Caption: Workflow for a Western blot-based Cellular Thermal Shift Assay (CETSA).
DARTS Experimental Workflow
Caption: Workflow for a Drug Affinity Responsive Target Stability (DARTS) assay.
TPCA Experimental Workflow
Caption: General workflow for Thermal Proximity Coaggregation (TPCA) analysis.
References
- 1. TPCA analysis - ProSAP [hcji.github.io]
- 2. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 4. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 5. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Protodioscin inhibits bladder cancer cell migration and growth, and promotes apoptosis through activating JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pelagobio.com [pelagobio.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Furostan Synthesis and Bioactivity Testing
For Researchers, Scientists, and Drug Development Professionals
Furostanol saponins (B1172615), a class of steroidal glycosides, have garnered significant interest in the scientific community for their diverse biological activities, including potent cytotoxic and anti-inflammatory effects. However, the reproducibility of both their synthesis and reported bioactivities remains a critical consideration for researchers aiming to build upon existing findings. This guide provides a comparative overview of synthetic methodologies and bioactivity testing protocols for furostanol saponins, supported by experimental data from peer-reviewed literature.
I. Synthesis of Furostanol Saponins: A Comparison of Yields
The synthesis of furostanol saponins is a complex process that can be achieved through total synthesis from simpler starting materials or by the chemical modification of naturally occurring sapogenins like diosgenin. The reproducibility of these methods can be highly variable, influenced by factors such as reaction conditions, reagent purity, and the complexity of the target molecule. Below is a comparison of reported yields for the total synthesis of two different furostanol saponins.
| Furostanol Saponin (B1150181) | Starting Material | Number of Steps | Overall Yield (%) | Reference |
| Timosaponin BII | Diosgenin derivative | 10 | 18 | [1] |
| Funlioside B, Lilioglycoside, Protobioside I, Protodioscin, Pallidifloside I, Coreajaponins A, and Parisaponin I | 16β-acetoxy-22-oxo-26-hydroxy-cholestanic derivative | Not specified in abstract | Not specified in abstract | [2] |
Note: Detailed step-by-step yields for the synthesis of the seven furostanol saponins from the second entry were not available in the abstracts and would require access to the full publication for a comprehensive comparison. The lack of readily available, detailed synthetic protocols with yields remains a challenge in assessing the broad reproducibility of furostanol synthesis.
II. Experimental Protocols for Furostanol Synthesis
A. Total Synthesis of Timosaponin BII
The total synthesis of Timosaponin BII, a naturally occurring furostanol saponin, has been achieved with an overall yield of 18% over 10 steps. The synthesis starts from a derivative of diosgenin, a readily available natural product. A key feature of this synthesis is the strategic use of a partially protected glycosyl donor to facilitate the construction of the complex oligosaccharide chain. The final steps involve the formation of the characteristic hemiketal ring E of the furostanol structure[1]. A detailed, step-by-step protocol would be necessary to replicate this synthesis and verify its reproducibility.
B. General Approach to Furostanol Glycosides from a Cholestanic Derivative
A convenient approach for the synthesis of a variety of furostanol glycosides has been developed, utilizing an easily accessible 16β-acetoxy-22-oxo-26-hydroxy-cholestanic derivative as a key building block. This method features highly efficient incorporation of a 26-O-β-d-glucopyranosyl unit and the ready formation of the hemiketal ring E. This strategy has been successfully applied to the total synthesis of seven different furostanol saponins, including funlioside B and protodioscin[2]. The reproducibility of this approach across different target molecules would depend on the specific reaction conditions and the nature of the glycosyl donors used for each synthesis.
III. Bioactivity of Furostanol Saponins: A Quantitative Comparison
Furostanol saponins have demonstrated significant potential as cytotoxic and anti-inflammatory agents. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for various furostanol saponins against different cancer cell lines and in assays measuring inflammatory responses. The variability in these values across different studies highlights the importance of standardized testing protocols for ensuring reproducible bioactivity data.
A. Cytotoxic Activity of Furostanol Saponins
| Furostanol Saponin | Cancer Cell Line | IC50 (µM) | Reference |
| From Allium chinense | |||
| Compound 7 | HepG2 (Liver) | < 30 | [3] |
| Compound 8 | HepG2 (Liver) | < 30 | [3] |
| Compound 9 | HepG2 (Liver) | < 30 | [3] |
| Compound 10 | HepG2 (Liver) | < 30 | [3] |
| From Tupistra chinensis | |||
| Compound 14 | FaDu (Pharynx) | 1.1 ± 0.1 | [4] |
| Compound 14 | Detroit 562 (Pharynx) | 1.2 ± 0.1 | [4] |
| From Tribulus terrestris | |||
| Terrestroside A | Various tumor cells | Potential anti-tumor activity | [5] |
| Terrestroside B | Various tumor cells | Potential anti-tumor activity | [5] |
| Chloromaloside E | Various tumor cells | Potential anti-tumor activity | [5] |
| Terrestrinin B | Various tumor cells | Potential anti-tumor activity | [5] |
| Terrestroneoside A | Various tumor cells | Potential anti-tumor activity | [5] |
| Protoneodioscin (B1236560) | Leukemia, CNS, Prostate | Most sensitive subpanels | [1] |
| Melanoma, Ovarian, Renal | Less sensitive subpanels | [1] | |
| From Smilax davidiana | |||
| Davidianoside F | MCF-7 (Breast) | 10.2 | [6] |
| Davidianoside F | HeLa (Cervical) | 4.3 | [6] |
| From Asparagus cochinchinensis | |||
| Compound 1 (New) | MHCC97H (Liver) | Significant cytotoxicity | [7] |
| Compound 1 (New) | H1299 (Lung) | Significant cytotoxicity | [7] |
| Protodioscin | MHCC97H (Liver) | Significant cytotoxicity | [7] |
| Protodioscin | H1299 (Lung) | Significant cytotoxicity | [7] |
B. Anti-inflammatory Activity of Furostanol Saponins
| Furostanol Saponin | Assay | IC50 (µM) | Reference |
| From Allium chinense | |||
| Compound 7 | NO Production Inhibition (LPS-induced RAW264.7) | 2.01 ± 1.40 | [3] |
| Compound 10 | NO Production Inhibition (LPS-induced RAW264.7) | 2.49 ± 1.54 | [3] |
| From Tupistra chinensis | |||
| Compound 1 | NO Production Inhibition (LPS-induced RAW264.7) | 15.7 - 46.2 | [4] |
| Compound 2 | NO Production Inhibition (LPS-induced RAW264.7) | 15.7 - 46.2 | [4] |
| Compound 6 | NO Production Inhibition (LPS-induced RAW264.7) | 15.7 - 46.2 | [4] |
| Compound 13 | NO Production Inhibition (LPS-induced RAW264.7) | 15.7 - 46.2 | [4] |
| Compound 16 | NO Production Inhibition (LPS-induced RAW264.7) | 15.7 - 46.2 | [4] |
| Compound 19 | NO Production Inhibition (LPS-induced RAW264.7) | 15.7 - 46.2 | [4] |
| Compound 24 | NO Production Inhibition (LPS-induced RAW264.7) | 15.7 - 46.2 | [4] |
| From Solanum macaonense | |||
| Macaoside I-R (10 new compounds) | Superoxide Anion Generation | Not specified | [8] |
| Elastase Release | Not specified | [8] |
IV. Experimental Protocols for Bioactivity Testing
To ensure the reproducibility of bioactivity data, it is crucial to follow standardized and detailed experimental protocols. Below are methodologies for commonly used assays to evaluate the cytotoxic and anti-inflammatory effects of furostanol saponins.
A. Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the furostanol saponin. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
B. Anti-inflammatory Assay: Nitric Oxide (NO) Production Inhibition
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the furostanol saponin for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for another 24 hours.
-
Nitrite (B80452) Quantification (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite in the supernatant is proportional to the amount of NO produced by the cells.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO production inhibition compared to the LPS-stimulated control. Determine the IC50 value from a dose-response curve. It is also important to perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.
V. Signaling Pathways and Experimental Workflows
Furostanol saponins exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.
A. Apoptosis Induction Pathways
Several furostanol saponins have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondria-mediated) and extrinsic pathways[4].
Mitochondria-Mediated Apoptosis
This pathway is a common mechanism of action for many cytotoxic furostanol saponins[3].
Caption: Mitochondria-mediated apoptosis induced by furostanol saponins.
STAT3 Signaling Pathway Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is often constitutively active in cancer cells and promotes cell survival and proliferation. Some furostanol saponins, or their sapogenins like diosgenin, have been shown to inhibit this pathway, leading to apoptosis[9].
Caption: Inhibition of the STAT3 signaling pathway by furostanol saponins.
B. Experimental Workflow: From Synthesis/Isolation to Bioactivity Testing
The following diagram illustrates a general workflow for the synthesis or isolation of furostanol saponins and their subsequent evaluation for biological activity.
Caption: General experimental workflow for furostanol saponin research.
VI. Conclusion and Future Directions
This guide provides a comparative overview of the synthesis and bioactivity of furostanol saponins, highlighting the need for greater reproducibility and standardization in the field. While total synthesis offers a route to pure compounds, the limited availability of detailed, high-yielding protocols presents a challenge. Similarly, the variability in reported bioactivity data underscores the necessity for standardized and well-documented assay protocols.
For researchers, scientists, and drug development professionals, it is imperative to critically evaluate the reproducibility of published data. Future work should focus on the development of robust and scalable synthetic routes to a wider range of furostanol saponins. Furthermore, the adoption of standardized bioactivity testing protocols and the comprehensive reporting of experimental details will be crucial for building a reliable and comparable body of knowledge, ultimately accelerating the translation of these promising natural products into therapeutic applications.
References
- 1. The cytotoxicity of protoneodioscin (NSC-698789), a furostanol saponin from the rhizomes of Dioscorea collettii var. hypoglauca, against human cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of furostanol glycosides: discovery of a potent α-glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Furostanol saponins from Chinese onion induce G2/M cell-cycle arrest and apoptosis through mitochondria-mediate pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative and anti-inflammatory furostanol saponins from the rhizomes of Tupistra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Five furostanol saponins from fruits of Tribulus terrestris and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New furostanol saponins with anti-inflammatory and cytotoxic activities from the rhizomes of Smilax davidiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Furostanol Saponins from Asparagus cochinchinensis and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Data Presentation: A Comparative Overview of Analytical Methods
An Inter-laboratory Guide to Furostanol Saponin (B1150181) Analysis: A Comparison of Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of furostanol saponins (B1172615) is critical for the quality control of raw materials, extracts, and finished products. This guide provides an objective comparison of commonly employed analytical methods for furostan analysis, supported by experimental data from various studies. Due to the lack of publicly available, direct inter-laboratory comparison studies, this document focuses on comparing the performance of different analytical methodologies as reported in peer-reviewed literature.
The selection of an analytical method for furostanol saponin analysis is often a trade-off between selectivity, sensitivity, cost, and throughput. High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) is a widely used technique due to its ability to detect compounds lacking a UV chromophore.[1] Spectrophotometric methods, while less specific, offer a simpler and more cost-effective alternative for the quantification of total saponins.
Table 1: Comparison of Chromatographic Methods for Furostanol Saponin Analysis
| Method | Plant Matrix | Key Analytes/Standard | Linearity (Concentration Range) & Correlation Coefficient (R²) | Accuracy (Recovery %) | Precision (RSD %) |
| HPLC-ELSD | Fenugreek Seeds | Protodioscin | Not explicitly stated, but method was validated | Not explicitly stated | Not explicitly stated |
| HPLC-VWD-ELSD | Xinnaoshutong Capsule | Various Saponins | Logarithmic curves for ELSD | 96.7% - 103.2% | Overall < 2.8% |
Table 2: Comparison of Spectrophotometric Methods for Furostanol Saponin Analysis
| Method | Reagent | Wavelength | Application | Key Findings |
| UV-Vis Spectrophotometry | p-anisaldehyde and sulfuric acid | 544 nm | Quantification of total triterpenoid (B12794562) and steroidal saponins | Allows for similar molar absorptivity for both steroidal and triterpenoid saponins, offering a specific and cost-effective analysis. |
Experimental Protocols
Detailed and validated experimental protocols are fundamental for reproducible and reliable results. Below are representative methodologies for sample preparation and analysis.
Protocol 1: Sample Preparation from Plant Material
This protocol outlines a general procedure for the extraction of furostanol saponins from plant materials for subsequent analysis.
-
Collection and Pre-treatment: Fresh plant material is collected and authenticated.[2] It should be cleaned of any foreign material or soil particles. Washing with water is generally not recommended as it may leach soluble compounds.[3] For storage and transport, the material should be air-dried to prevent mold formation.[3]
-
Extraction: The dried plant material is ground into a powder. A common extraction method involves using 70% aqueous ethanol.[2] For a more exhaustive extraction of saponins, an ultrasonic bath can be employed for a specified duration, for instance, 40 minutes.[4]
-
Purification: The crude extract is often subjected to further purification. This can involve partitioning with solvents of varying polarity, such as n-butanol and water, to separate the saponin-rich fraction.[5] Column chromatography, using resins like macroporous resin SP825, is also a common technique to isolate saponin-rich fractions.[2]
Protocol 2: HPLC-ELSD Method for Furostanol Saponin Quantification
This method is suitable for the separation and quantification of various furostanol saponins.
-
Chromatographic System: An Agilent 1200 series HPLC system or equivalent, equipped with an Evaporative Light Scattering Detector (ELSD).[4]
-
Column: A Hedera ODS-2 column (250 mm × 4.6 mm, 5 μm) is a suitable choice.[4] For complex samples, connecting two C-18 columns in series has been used.[6]
-
Mobile Phase: A gradient elution using acetonitrile (B52724) and water (often with a modifier like 0.1% formic acid) is typically employed.[4]
-
Flow Rate: A constant flow rate of 1.0 mL/min is common.[4]
-
Column Temperature: The analysis is generally performed at a controlled temperature, for example, 30°C.[4]
-
ELSD Settings: The drift tube temperature and nebulizing gas flow rate are critical parameters that need to be optimized. For instance, a drift tube temperature of 70°C and a nitrogen gas flow of 1.8 L/min have been used.[4]
-
Quantification: Calibration curves for saponins with ELSD are often calculated by a linear regression of the double logarithmic plots of the peak area versus the concentration.[4]
Mandatory Visualizations
Experimental Workflow for Furostanol Saponin Analysis
The following diagram illustrates a typical workflow for the analysis of furostanol saponins from plant materials.
Caption: A typical experimental workflow for this compound analysis.
Signaling Pathway: Inhibition of PI3K/Akt Pathway by Furostanol Saponins
Furostanol saponins have been shown to exert biological effects through the modulation of cellular signaling pathways. For instance, Furostanol Saponins from Allium Macrostemon Bunge Bulbs (FSAMB) have been found to inhibit ADP-induced platelet aggregation, potentially by inhibiting the PI3K/Akt signaling pathway.[7]
Caption: Inhibition of the PI3K/Akt signaling pathway by Furostanol Saponins.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Furostanol and Spirostanol Saponins from Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 4. Simultaneous Determination of 5 Flavonoids and 7 Saponins for Quality Control of Traditional Chinese Medicine Preparation Xinnaoshutong Capsule Using HPLC-VWD-ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Qualitative and quantitative HPLC-ELSD-ESI-MS analysis of steroidal saponins in fenugreek seed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Furostanol Saponins from Allium Macrostemon Bunge Bulbs on Platelet Aggregation Rate and PI3K/Akt Pathway in the Rat Model of Coronary Heart Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Furostan: A Guide for Laboratory Professionals
Absence of specific disposal guidelines for Furostan necessitates a cautious and compliant approach to its waste management. This document provides essential procedural guidance for researchers, scientists, and drug development professionals to ensure the safe and responsible disposal of this compound compounds in the absence of a formal Safety Data Sheet (SDS).
Due to the lack of available, specific disposal protocols for this compound, it must be handled as a potentially hazardous substance. The following procedures are based on established best practices for the management of chemical waste and are intended to provide a framework for safe handling and disposal. It is imperative that a comprehensive risk assessment be conducted by qualified personnel before initiating any disposal activities.
Immediate Safety and Handling Precautions
Before proceeding with any disposal steps, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). |
| Body Protection | A lab coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use a certified chemical fume hood to avoid inhalation of any dust or vapors. |
Step-by-Step Disposal Protocol for this compound
In the absence of specific data, this compound waste should be treated as hazardous. The following steps outline a safe and compliant disposal workflow.
-
Waste Identification and Segregation:
-
Clearly label all containers holding this compound waste with "Hazardous Waste," the chemical name ("this compound"), and the date of accumulation.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by a qualified chemist or safety professional.
-
-
Containerization:
-
Use a chemically compatible, leak-proof container with a secure lid for collecting this compound waste.
-
Ensure the container is in good condition and appropriate for the physical state of the waste (solid or liquid).
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from incompatible materials and sources of ignition.
-
-
Documentation:
-
Maintain a detailed log of the this compound waste generated, including the quantity and date of accumulation.
-
Complete a hazardous waste tag for the container as required by your institution's Environmental Health and Safety (EHS) department.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide them with all available information about the compound, even if it is limited to its chemical family (steroid).
-
-
Decontamination:
-
Thoroughly decontaminate any labware or surfaces that have come into contact with this compound.
-
Collect the rinsate from the initial cleaning as hazardous waste.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.
Disclaimer: This guidance is intended for situations where a specific Safety Data Sheet for this compound is not available. It is not a substitute for a chemical-specific disposal plan. Always consult with your institution's Environmental Health and Safety department for guidance tailored to your specific circumstances and to ensure compliance with all local, state, and federal regulations.
Essential Safety and Logistical Information for Handling Furostan and its Glycosides
Disclaimer: A specific Safety Data Sheet (SDS) for Furostan or its direct glycoside derivatives was not found in the available resources. The following guidance is based on general safety protocols for handling potentially hazardous, biologically active compounds and should be supplemented by a thorough, activity-specific risk assessment conducted by qualified personnel. These recommendations are intended to support, not replace, institutional safety procedures and professional judgment.
Immediate Safety and Handling Precautions
Given that Furostanol glycosides can exhibit significant biological activity, it is crucial to handle them with a high degree of caution in a controlled laboratory setting. All operations should be performed by trained personnel familiar with the techniques for handling potent compounds.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is essential to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory activities involving this compound and its glycosides.
| Activity | Recommended Personal Protective Equipment |
| Receiving & Unpacking | Laboratory coat, safety glasses, nitrile gloves. |
| Weighing (Solid Form) | Laboratory coat, safety glasses with side shields or chemical splash goggles, double nitrile gloves, and an N95 respirator. This activity should ideally be conducted within a chemical fume hood or a ventilated balance enclosure. |
| Solution Preparation | Chemical-resistant laboratory coat, chemical splash goggles, double nitrile gloves. All work must be performed in a certified chemical fume hood. |
| General Handling (Solutions) | Laboratory coat, safety glasses, nitrile gloves. |
| Waste Disposal | Chemical-resistant laboratory coat, chemical splash goggles, heavy-duty nitrile or neoprene gloves. |
Operational Plan: Engineering Controls and Work Practices
To ensure a safe working environment, a combination of engineering controls and stringent work practices is necessary.
-
Engineering Controls:
-
All procedures involving the handling of solid this compound compounds or the generation of aerosols or dusts should be conducted within a certified chemical fume hood.
-
Ensure adequate ventilation in all laboratory areas where the compound is handled and stored.
-
An eyewash station and a safety shower must be readily accessible in the immediate work area.
-
-
Work Practices:
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in areas where this compound compounds are handled.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.
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Disposal Plan
All waste materials contaminated with this compound or its glycosides must be treated as hazardous chemical waste.
-
Waste Segregation: At the point of generation, segregate all contaminated materials (e.g., gloves, pipette tips, vials, absorbent paper) from general laboratory waste.
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Solid Waste: Place all contaminated solid waste into a designated, clearly labeled, leak-proof container lined with a durable plastic bag.
-
Liquid Waste: Collect all liquid waste containing this compound compounds in a sealed, shatter-resistant container that is clearly labeled as hazardous waste.
-
Disposal: Dispose of all waste materials through an approved hazardous waste disposal program, following all institutional, local, and national regulations. Do not discharge down the drain or dispose of with ordinary trash.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the immediate area and prevent entry. Wear appropriate PPE, including respiratory protection, before attempting to clean up. For small spills, gently cover with an absorbent, inert material (e.g., vermiculite, sand) and collect into a sealed container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety department immediately. |
Visual Guidance
Logical Relationship of PPE Selection for Handling this compound
The following diagram illustrates the decision-making process for selecting the appropriate level of Personal Protective Equipment (PPE) when working with this compound and its derivatives.
Caption: PPE selection workflow for handling this compound compounds.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
